VU 0255035
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
N-[3-oxo-3-(4-pyridin-4-ylpiperazin-1-yl)propyl]-2,1,3-benzothiadiazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3S2/c25-17(24-12-10-23(11-13-24)14-4-7-19-8-5-14)6-9-20-29(26,27)16-3-1-2-15-18(16)22-28-21-15/h1-5,7-8,20H,6,9-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDHQWPQLKGANZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=NC=C2)C(=O)CCNS(=O)(=O)C3=CC=CC4=NSN=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1135243-19-4 | |
| Record name | VU0255035 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
VU0255035: A Technical Guide on its Mechanism of Action in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
VU0255035 is a potent and highly selective competitive orthosteric antagonist of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR).[1][2] With excellent brain penetration and a functional selectivity of over 75-fold for the M1 subtype compared to M2-M5, VU0255035 serves as a critical tool for elucidating the role of M1 receptors in the central nervous system (CNS).[1][2] This document provides a comprehensive overview of the quantitative pharmacology, mechanism of action, and key experimental findings related to VU0255035's effects within the CNS. Its primary actions include the modulation of neuronal excitability, particularly through the inhibition of NMDA receptor current potentiation and the prevention of organophosphate-induced hyperexcitability, highlighting its therapeutic potential for conditions like epilepsy without the cognitive deficits associated with non-selective muscarinic antagonists.[1][2][3]
Introduction: The M1 Muscarinic Receptor in the CNS
The five subtypes of muscarinic acetylcholine receptors (M1-M5) are G protein-coupled receptors (GPCRs) that are widely expressed in the CNS and are crucial for modulating a vast array of neuronal circuits.[1] M1, M3, and M5 receptors typically couple to Gq/11 proteins, activating phospholipase C (PLC), while M2 and M4 receptors couple to Gi/o, inhibiting adenylyl cyclase.[1] The M1 receptor, in particular, is a key target for CNS disorders due to its role in cognition, learning, memory, and neuronal excitability.[1][4] However, the development of subtype-selective ligands has been challenging due to the highly conserved nature of the orthosteric acetylcholine (ACh) binding site across all five subtypes.[1] VU0255035 emerged as a landmark compound, offering unprecedented selectivity for the M1 receptor, thereby enabling precise investigation of its physiological and pathophysiological functions.[1]
Quantitative Pharmacology of VU0255035
VU0255035's pharmacological profile is defined by its high-affinity binding to and potent functional antagonism of the human M1 mAChR. Molecular pharmacology studies confirm it acts as a competitive antagonist at the same (orthosteric) site as the endogenous ligand, acetylcholine.[1][2]
Table 1: Binding Affinity of VU0255035 at the M1 Receptor
| Parameter | Value | Species | Source |
|---|
| Ki | 14.87 nM | Not Specified |[5] |
Table 2: Functional Antagonist Potency of VU0255035 at Human mAChR Subtypes
| Receptor Subtype | IC50 (nM) | Fold Selectivity (vs. M1) |
|---|---|---|
| M1 | 132.6 ± 28.5 | - |
| M2 | > 10,000 | > 75-fold |
| M3 | > 10,000 | > 75-fold |
| M4 | > 10,000 | > 75-fold |
| M5 | > 10,000 | > 75-fold |
Data represents the inhibition of an EC80 acetylcholine response in functional assays.[1]
Core Mechanism of Action in the CNS
VU0255035 exerts its effects in the CNS by competitively blocking the binding of acetylcholine to M1 receptors, thereby inhibiting downstream signaling cascades that regulate neuronal function.
The canonical signaling pathway for the M1 receptor involves its coupling to the Gq protein. Antagonism by VU0255035 prevents the initiation of this cascade.
Caption: M1 receptor signaling cascade and competitive antagonism by VU0255035.
A key mechanism of M1 receptor action is the potentiation of N-methyl-D-aspartate (NMDA) receptor currents. In whole-cell patch-clamp recordings from hippocampal pyramidal cells, the muscarinic agonist carbachol (B1668302) potentiates NMDA receptor currents. VU0255035 effectively inhibits this potentiation, demonstrating a direct influence on synaptic plasticity and glutamatergic signaling.[1][2] This action likely contributes to its anticonvulsant properties, as excessive NMDA receptor activity is implicated in seizure generation.
Organophosphates (OPs) induce seizures by inhibiting acetylcholinesterase, leading to a surge of acetylcholine and hyperstimulation of muscarinic receptors.[3][6] Studies in the basolateral amygdala (BLA), a critical region for seizure initiation, reveal that OPs like paraoxon (B1678428) cause a barrage of spontaneous inhibitory postsynaptic currents (sIPSCs) followed by a significant, sustained increase in spontaneous excitatory postsynaptic currents (sEPSCs).[3][6][7] Pretreatment with VU0255035 completely blocks these effects, preventing the shift towards network hyperexcitability.[3][6]
Furthermore, OPs enhance the hyperpolarization-activated cation current (Ih) in BLA principal cells, a mechanism that can lead to neuronal depolarization and increased glutamatergic activity.[3] VU0255035 also blocks this enhancement of Ih, further stabilizing neuronal activity in the face of cholinergic overstimulation.[3][6]
In Vivo Efficacy and CNS Effects
VU0255035 readily crosses the blood-brain barrier and demonstrates significant efficacy in animal models of CNS disorders.[1]
-
Anticonvulsant Activity: In mice, VU0255035 is effective at reducing seizures induced by the muscarinic agonist pilocarpine (B147212).[1] In rats, pretreatment with VU0255035 significantly suppresses seizure severity and delays the onset of status epilepticus following exposure to OP nerve agents like soman (B1219632) and paraoxon.[3][6][8]
-
Cognitive Profile: A crucial finding is that at doses sufficient to produce anticonvulsant effects, VU0255035 does not impair hippocampus-dependent learning and memory, as measured by contextual fear conditioning assays.[1][2] This contrasts sharply with non-selective muscarinic antagonists, which are known to cause significant cognitive deficits.[1]
Experimental Protocols
Detailed methodologies are essential for the replication and extension of findings on VU0255035.
The following diagram and protocol describe the general workflow for assessing the effect of VU0255035 on neuronal currents in brain slices.
Caption: General workflow for brain slice electrophysiology experiments.
Protocol: Whole-Cell Patch-Clamp Recordings
-
Slice Preparation: Male rats (e.g., 25-30 days old) are anesthetized with isoflurane (B1672236) and decapitated. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Coronal slices (400 μm thick) containing the hippocampus or amygdala are prepared using a vibratome.[3]
-
Incubation: Slices are allowed to recover in a holding chamber with oxygenated aCSF for at least 1 hour before recording.
-
Recording: Slices are transferred to a recording chamber and perfused with aCSF. Pyramidal neurons are visualized using IR-DIC microscopy. Whole-cell patch-clamp recordings are established.
-
NMDA Current Potentiation: To measure NMDA currents, cells are voltage-clamped and currents are evoked. A baseline is established before co-application of an M1 agonist (e.g., carbachol) with or without VU0255035. The percentage potentiation is calculated as [(Imax / Icontrol) - 1] × 100.[1]
-
Ih Current Measurement: The hyperpolarization-activated current (Ih) is evoked by applying hyperpolarizing voltage steps from a holding potential of -70 mV to -110 mV in 10 mV increments.[3]
Protocol: Pilocarpine-Induced Seizures in Mice
-
Animal Model: Hybrid mice (e.g., C57Blk:129Sv) are used.[1]
-
Drug Preparation: VU0255035 is prepared in 5% lactic acid, diluted with H2O, and the pH is adjusted to ~6.5-7.0 with NaOH. The final solution is filtered and diluted with saline.[1]
-
Administration: Mice are first injected with methylscopolamine nitrate (B79036) (1 mg/kg, i.p.) to block the peripheral effects of pilocarpine. After a set pretreatment time (e.g., 30 minutes), VU0255035 or vehicle is administered.
-
Seizure Induction: Seizures are induced with a single injection of pilocarpine (e.g., 280 mg/kg, i.p.).[1]
-
Observation: Animals are observed for behavioral signs of seizures, which are scored according to a standardized scale (e.g., the Racine scale). The latency to seizure onset and seizure severity are recorded.
Conclusion
VU0255035 is an indispensable pharmacological tool that has provided definitive insights into the CNS functions of the M1 muscarinic receptor. Its mechanism of action centers on the selective, competitive blockade of M1 receptors, leading to the modulation of glutamatergic neurotransmission and a reduction in neuronal hyperexcitability. The compound's ability to prevent seizures without impairing cognition underscores the potential of developing M1-selective antagonists as a novel therapeutic strategy for CNS disorders such as epilepsy and as a potential pretreatment for organophosphate nerve agent exposure.[1][2][3] Future research utilizing VU0255035 will continue to unravel the complex roles of M1 signaling in brain health and disease.
References
- 1. A Novel Selective Muscarinic Acetylcholine Receptor Subtype 1 Antagonist Reduces Seizures without Impairing Hippocampus-Dependent Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel selective muscarinic acetylcholine receptor subtype 1 antagonist reduces seizures without impairing hippocampus-dependent learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The M1 Muscarinic Receptor Antagonist VU0255035 Delays the Development of Status Epilepticus after Organophosphate Exposure and Prevents Hyperexcitability in the Basolateral Amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VU 0255035 | M1 Receptors | Tocris Bioscience [tocris.com]
- 6. The M1 Muscarinic Receptor Antagonist VU0255035 Delays the Development of Status Epilepticus after Organophosphate Exposure and Prevents Hyperexcitability in the Basolateral Amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Unveiling the Selectivity of VU0255035: A Technical Guide to its Muscarinic Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of VU0255035 for the five muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5). VU0255035 has emerged as a critical tool for researchers investigating the physiological roles of the M1 receptor due to its remarkable selectivity. This document summarizes the quantitative binding data, details the experimental methodologies used for its characterization, and provides visual representations of key experimental workflows and signaling pathways.
Core Findings: High Selectivity for the M1 Muscarinic Receptor
VU0255035 is a potent and highly selective competitive antagonist for the M1 muscarinic acetylcholine receptor (mAChR).[1][2][3][4] Equilibrium radioligand binding and functional studies have demonstrated a significant selectivity of VU0255035 for M1 over the other four muscarinic receptor subtypes (M2-M5).[1][4]
Quantitative Binding and Functional Data Summary
The binding affinity of VU0255035 has been determined through competitive radioligand binding assays, typically using [3H]N-methylscopolamine ([3H]NMS), a non-selective muscarinic antagonist. The functional antagonism has been quantified using calcium mobilization assays. The key quantitative data are summarized in the tables below.
Table 1: Apparent Binding Affinity (Ki) of VU0255035 at Muscarinic Receptors
| Receptor Subtype | Ki (nM) | -Fold Selectivity vs. M1 |
| M1 | 14.87 | - |
| M2 | > 10,000 | > 672 |
| M3 | > 10,000 | > 672 |
| M4 | > 10,000 | > 672 |
| M5 | > 10,000 | > 672 |
Data sourced from Sheffler et al., 2009.[1]
Table 2: Functional Antagonist Potency (IC50) of VU0255035 at Muscarinic Receptors
| Receptor Subtype | IC50 |
| M1 | 132.6 ± 28.5 nM |
| M2 | > 10 µM |
| M3 | > 10 µM |
| M4 | > 10 µM |
| M5 | > 10 µM |
Data sourced from Sheffler et al., 2009.[1][5]
These data clearly illustrate the greater than 75-fold functional selectivity of VU0255035 for the M1 receptor subtype.[1][5] VU0255035 acts as a competitive orthosteric antagonist, meaning it binds to the same site as the endogenous ligand, acetylcholine.[1][4]
Experimental Protocols
The characterization of VU0255035's binding affinity relies on two primary experimental techniques: competitive radioligand binding assays and calcium mobilization assays.
Competitive Radioligand Binding Assay
This assay determines the affinity of a test compound (VU0255035) by measuring its ability to displace a radiolabeled ligand ([3H]NMS) from the receptor.
1. Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the five human muscarinic receptor subtypes (M1-M5) are cultured.
-
Cells are harvested, and a membrane preparation is created by homogenization and centrifugation to isolate the cell membranes containing the receptors.
2. Binding Assay Protocol:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the cell membrane preparation (e.g., 10 µ g/well ), a fixed concentration of the radioligand [3H]NMS (e.g., ~100 pM), and varying concentrations of the unlabeled test compound, VU0255035.[2]
-
The plates are incubated at room temperature for a sufficient time to reach equilibrium (e.g., 3 hours).[2]
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled universal antagonist like atropine (B194438) (e.g., 10 µM).[2]
3. Separation and Detection:
-
The reaction is terminated by rapid vacuum filtration through a glass fiber filter plate, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.
-
The filters are washed with a cold buffer to remove any remaining unbound radioligand.
-
A scintillation cocktail is added to each well of the dried filter plate, and the radioactivity is measured using a scintillation counter.
4. Data Analysis:
-
The concentration of VU0255035 that inhibits 50% of the specific binding of [3H]NMS (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist.
1. Cell Culture and Plating:
-
CHO-K1 cells stably expressing one of the muscarinic receptor subtypes are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured overnight.
2. Dye Loading:
-
The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in an appropriate assay buffer.[6] Probenecid may be included to prevent the dye from being pumped out of the cells.[7]
-
The incubation is typically carried out at 37°C for about an hour.[7]
3. Assay Protocol:
-
The assay is performed using a fluorescent imaging plate reader (FLIPR) or a similar instrument capable of kinetic fluorescence measurements.
-
The cells are first incubated with varying concentrations of the antagonist, VU0255035.
-
After a set incubation period, an agonist (e.g., acetylcholine or carbachol) at a concentration that elicits a submaximal response (e.g., EC80) is added to the wells.
4. Data Acquisition and Analysis:
-
The fluorescence intensity in each well is measured before and after the addition of the agonist.
-
The increase in fluorescence corresponds to the increase in intracellular calcium.
-
The IC50 value, which is the concentration of VU0255035 that causes a 50% inhibition of the agonist-induced calcium response, is determined by plotting the response against the concentration of the antagonist.
Visualizing the Pathways and Processes
To further clarify the mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
References
- 1. A Novel Selective Muscarinic Acetylcholine Receptor Subtype 1 Antagonist Reduces Seizures without Impairing Hippocampus-Dependent Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A novel selective muscarinic acetylcholine receptor subtype 1 antagonist reduces seizures without impairing hippocampus-dependent learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacokinetics and Brain Penetration of VU0255035
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic properties and brain penetration of VU0255035, a selective M1 muscarinic acetylcholine (B1216132) receptor antagonist. The information is compiled from published preclinical studies to support further research and development efforts.
Core Pharmacokinetic and Brain Penetration Data
VU0255035 demonstrates favorable pharmacokinetic characteristics, including excellent brain penetration, making it a suitable tool for in vivo studies targeting the central nervous system.[1][2]
Quantitative Pharmacokinetic Parameters
While specific values for half-life, clearance, and volume of distribution are not detailed in the currently available literature, the brain-to-plasma area under the curve (AUC) ratio provides a strong indication of its ability to cross the blood-brain barrier.
| Parameter | Value | Species | Administration | Dose | Source |
| Brain AUC / Plasma AUC | 0.48 | Rat (Sprague-Dawley) | Intraperitoneal (i.p.) | 10 mg/kg | [3][4] |
In Vivo Concentration Time-Course
Pharmacokinetic studies indicate that VU0255035 rapidly reaches and sustains high concentrations in the brain. Following a 10 mg/kg intraperitoneal injection in rats, significant brain levels are observed within 30 minutes and remain relatively high for at least two hours.[5] This rapid brain uptake is a key feature for a CNS-acting therapeutic agent.
Experimental Protocols
The following sections detail the methodologies employed in the key pharmacokinetic and in vivo efficacy studies of VU0255035.
Pharmacokinetic Analysis in Rats
This protocol outlines the determination of VU0255035 concentrations in plasma and brain tissue.
Experimental Workflow: Pharmacokinetic Study
Caption: Workflow for the pharmacokinetic analysis of VU0255035 in rats.
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Formulation and Administration: VU0255035 was dissolved in 5% lactic acid in water, with the pH adjusted to 6.5 using 1 N NaOH. A single 10 mg/kg dose was administered via intraperitoneal (i.p.) injection.
-
Sample Collection: Blood and whole brain tissue were collected at 0.5, 1, 2, 4, and 8 hours post-dose. Blood was collected via cardiac puncture, and brains were collected following decapitation.
-
Sample Processing:
-
Plasma: Blood samples were processed to separate plasma.
-
Brain: Brain tissue was washed to remove residual blood, weighed, and homogenized in phosphate-buffered saline.
-
Extraction: Both plasma and brain homogenate samples were subjected to protein precipitation using acetonitrile.
-
-
Analytical Method: The concentrations of VU0255035 in the processed samples were determined using liquid chromatography-tandem mass spectrometry (LC/MS-MS).
-
Data Analysis: The resulting concentration-time data were analyzed using non-compartmental analysis with WinNonlin software to determine pharmacokinetic parameters.
Pilocarpine-Induced Seizure Model in Mice
This protocol was utilized to assess the in vivo efficacy of VU0255035 in a seizure model.
Experimental Workflow: Pilocarpine-Induced Seizure Model
Caption: Workflow for evaluating the efficacy of VU0255035 in a mouse seizure model.
-
Animal Model: Hybrid mice (C57Bk:129Sv).
-
Drug Formulation: VU0255035 was prepared in 5% lactic acid, diluted with water, and the pH was adjusted to 6.5-7.0 with 1 N NaOH. The stock solution was then filtered and diluted with saline.
-
Experimental Procedure:
-
Mice were first injected with methylscopolamine nitrate (1 mg/kg, i.p.) to block the peripheral effects of pilocarpine.
-
This was followed by an injection of either vehicle or VU0255035 (10 mg/kg, i.p.).
-
Thirty minutes after the VU0255035 or vehicle injection, seizures were induced with a single injection of pilocarpine (280 mg/kg, i.p.).
-
-
Data Collection: Seizure activity was recorded digitally and scored using a modified Racine scale.
Mechanism of Action and Signaling
VU0255035 is a competitive orthosteric antagonist of the M1 muscarinic acetylcholine receptor (M1 mAChR).[1][2] It exhibits high selectivity for the M1 subtype over other muscarinic receptor subtypes (M2-M5).[1][2] The M1 receptor is a Gq-coupled G protein-coupled receptor (GPCR). Its activation by acetylcholine (ACh) initiates a signaling cascade that leads to the potentiation of N-methyl-D-aspartate (NMDA) receptor currents, a process that VU0255035 inhibits.
Signaling Pathway: M1 Receptor Antagonism by VU0255035
Caption: VU0255035 competitively antagonizes the M1 receptor, blocking ACh-mediated signaling.
References
- 1. A novel selective muscarinic acetylcholine receptor subtype 1 antagonist reduces seizures without impairing hippocampus-dependent learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The M1 Muscarinic Receptor Antagonist VU0255035 Delays the Development of Status Epilepticus after Organophosphate Exposure and Prevents Hyperexcitability in the Basolateral Amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
The Discovery and Synthesis of VU0255035: A Selective M1 Muscarinic Receptor Antagonist
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery and synthesis of VU0255035, a potent and highly selective small molecule antagonist of the M1 muscarinic acetylcholine (B1216132) receptor (mAChR1). VU0255035 has emerged as a critical chemical probe for elucidating the physiological roles of the M1 receptor in the central nervous system and holds potential for therapeutic development in various neurological disorders. This guide details the pharmacological properties, synthetic route, and key experimental methodologies associated with VU0255035, presenting quantitative data in structured tables and illustrating complex processes through detailed diagrams.
Introduction
Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1] The five subtypes (M1-M5) are involved in a diverse array of physiological functions, including learning, memory, and motor control.[1] The M1 subtype, in particular, is a key target for the potential treatment of central nervous system (CNS) disorders such as Alzheimer's disease, schizophrenia, and epilepsy.[1][2] However, the development of subtype-selective ligands has been challenging due to the highly conserved nature of the orthosteric acetylcholine binding site across all five subtypes.[1]
VU0255035, chemically known as N-(3-oxo-3-(4-(pyridin-4-yl)piperazin-1-yl)propyl)-benzo[c][1][3][4]thiadiazole-4-sulfonamide, was identified through a high-throughput screening campaign and subsequent medicinal chemistry optimization.[3][5] It exhibits exceptional selectivity for the M1 receptor over other mAChR subtypes, making it an invaluable tool for both in vitro and in vivo studies.[3][5] This whitepaper will delve into the discovery process, pharmacological characterization, and synthetic methodology of VU0255035.
Discovery and Pharmacological Profile
The discovery of VU0255035 was the result of a systematic effort to identify selective M1 antagonists. An initial high-throughput screen using a cell-based calcium mobilization assay identified several chemical series with promising M1 versus M4 selectivity.[3] Iterative parallel synthesis and optimization of a benzo[c][1][3][4]thiadiazole-4-sulfonamide scaffold ultimately led to the identification of VU0255035.[3]
Potency and Selectivity
VU0255035 is a potent antagonist of the M1 receptor with an IC50 of 130 nM.[3][5] Importantly, it displays greater than 75-fold selectivity for the M1 subtype over the M2-M5 receptors.[1][2][3][5][6] Further profiling against a broad panel of GPCRs, ion channels, and transporters revealed minimal off-target activity at concentrations up to 10 µM.[3][5]
| Receptor Subtype | IC50 (nM) | Selectivity vs. M1 |
| M1 | 130[3][5] | - |
| M2 | > 10,000[4] | > 75-fold[1][2][3][5][6] |
| M3 | > 10,000[4] | > 75-fold[1][2][3][5][6] |
| M4 | > 10,000[4] | > 75-fold[1][2][3][5][6] |
| M5 | > 10,000[4] | > 75-fold[1][2][3][5][6] |
| Table 1: In Vitro Potency and Selectivity of VU0255035 at Muscarinic Receptor Subtypes. |
Mechanism of Action
Pharmacological studies have demonstrated that VU0255035 acts as a competitive antagonist at the orthosteric binding site of the M1 receptor.[1][2] Schild analysis of its inhibitory activity against acetylcholine-induced responses yielded a calculated Kd of 33 nM with a slope that was not statistically different from unity, consistent with competitive antagonism.[1]
In Vivo Profile
VU0255035 exhibits good central nervous system penetration with a brain-to-plasma area under the curve (AUC) ratio of 0.48, making it suitable for in vivo studies.[3][5] It has been shown to be efficacious in animal models of epilepsy, reducing pilocarpine-induced seizures in mice.[2] Notably, at doses effective in seizure models, VU0255035 did not produce the cognitive deficits often associated with non-selective muscarinic antagonists.[2][6]
| Parameter | Value |
| Brain/Plasma AUC Ratio | 0.48[3][5] |
| Table 2: In Vivo Pharmacokinetic Parameter of VU0255035. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the M1 muscarinic receptor signaling pathway antagonized by VU0255035 and the general workflow employed in its discovery.
Caption: M1 Muscarinic Receptor Signaling Pathway Antagonized by VU0255035.
Caption: Discovery Workflow of VU0255035.
Synthesis of VU0255035
The synthesis of VU0255035 is achieved through a multi-step process starting from commercially available materials.[1] A key step involves the amide coupling of a carboxylic acid intermediate with 1-(4-pyridyl)piperazine (B87328).[1]
Caption: Synthetic Scheme for VU0255035.
Experimental Protocols
Synthesis of N-(3-Oxo-3-(4-(pyridin-4-yl)piperazin-1-yl)propyl)benzo[c][1][3][4]thiadiazole-4-sulfonamide (VU0255035)
The synthesis begins with the reaction of commercially available benzo[c][1][3][4]thiadiazole-4-sulfonyl chloride with β-alanine methyl ester to form the corresponding sulfonamide.[1] Saponification of the methyl ester with lithium hydroxide (B78521) affords the carboxylic acid intermediate.[1] Finally, amide coupling of this acid with 1-(4-pyridyl)piperazine using standard coupling reagents yields VU0255035.[1]
Step 1: Synthesis of Methyl 3-(benzo[c][1][3][4]thiadiazole-4-sulfonamido)propanoate To a solution of β-alanine methyl ester (1.0 eq) in dichloromethane (B109758) (CH2Cl2) is added diisopropylethylamine (DIPEA) (2.2 eq) followed by 2,1,3-benzothiadiazole-4-sulfonyl chloride (1.0 eq).[1] The reaction mixture is stirred at room temperature.
Step 2: Synthesis of 3-(Benzo[c][1][3][4]thiadiazole-4-sulfonamido)propanoic acid (3) The methyl ester from Step 1 is dissolved in a mixture of tetrahydrofuran (B95107) (THF), methanol (B129727) (MeOH), and water, and treated with lithium hydroxide (LiOH).[1] The reaction is stirred until completion of the saponification.
Step 3: Synthesis of VU0255035 (5b) To a solution of the carboxylic acid (3) (1.0 eq) and DIPEA (2.0 eq) in dimethylformamide (DMF) is added 1-(2-chloro-N,N-dimethylethylamine) hydrochloride (EDC) (1.2 eq), 1-hydroxybenzotriazole (B26582) (HOBt) (1.0 eq), and 1-(4-pyridyl)piperazine (1.2 eq).[1] The reaction is stirred at room temperature for 20 hours.[1] The product is then isolated through aqueous workup and extraction with ethyl acetate.[1]
In Vitro Calcium Mobilization Assay
The functional activity of VU0255035 was determined using a calcium mobilization assay in Chinese hamster ovary (CHO) cells stably expressing the human M1-M5 muscarinic receptor subtypes.[1]
-
Cell Culture: CHO cells stably expressing the respective human muscarinic receptor subtypes (hM1, hM2, hM3, hM4, hM5) were cultured according to standard protocols.[1]
-
Assay Procedure: Cells are plated in 384-well plates and loaded with a calcium-sensitive fluorescent dye.
-
Test compounds, including VU0255035, are pre-incubated with the cells before the addition of an EC80 concentration of acetylcholine (ACh).
-
Changes in intracellular calcium concentration are measured using a fluorescence plate reader.
-
IC50 values are calculated from the concentration-response curves to determine the potency of the antagonist.
Conclusion
VU0255035 is a landmark compound in muscarinic receptor pharmacology, offering unprecedented selectivity for the M1 subtype. Its well-characterized in vitro and in vivo profile, coupled with a defined synthetic route, makes it an essential tool for researchers investigating the role of the M1 receptor in health and disease. This technical guide provides a centralized resource of the critical data and methodologies associated with VU0255035 to facilitate its application in future research and drug discovery endeavors.
References
- 1. A Novel Selective Muscarinic Acetylcholine Receptor Subtype 1 Antagonist Reduces Seizures without Impairing Hippocampus-Dependent Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel selective muscarinic acetylcholine receptor subtype 1 antagonist reduces seizures without impairing hippocampus-dependent learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and development of a potent and highly selective small molecule muscarinic acetylcholine receptor subtype I (mAChR 1 or M1) antagonist in vitro and in vivo probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and development of a potent and highly selective small molecule muscarinic acetylcholine receptor subtype I (mAChR 1 or M1) antagonist in vitro and in vivo probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
VU0255035: A Technical Guide to a Selective M1 Competitive Orthosteric Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0255035, with the chemical name N-(3-oxo-3-(4-(pyridin-4-yl)piperazin-1-yl)propyl)benzo[c][1][2][3]thiadiazole-4-sulfonamide, is a potent and highly selective competitive orthosteric antagonist of the M1 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2] Its remarkable selectivity for the M1 subtype over the other four muscarinic receptors (M2-M5) makes it an invaluable tool for dissecting the physiological and pathological roles of M1 receptor signaling in the central nervous system (CNS).[1][2] This technical guide provides a comprehensive overview of VU0255035, including its binding and functional characteristics, detailed experimental protocols for its characterization, and a visual representation of its mechanism of action and the signaling pathways it modulates.
Quantitative Pharmacological Data
The pharmacological profile of VU0255035 has been extensively characterized through various in vitro assays. The data presented below summarizes its binding affinity (Ki) and functional potency (IC50) at the five human muscarinic receptor subtypes.
Binding Affinity
The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Ki (nM) |
| M1 | 14.87 |
Table 1: Binding affinity of VU0255035 for the human M1 muscarinic receptor.
Functional Antagonism
The half-maximal inhibitory concentration (IC50) represents the concentration of an antagonist required to inhibit a response by 50%. The following table details the IC50 values of VU0255035 in functional assays measuring the inhibition of acetylcholine (ACh)-induced responses.
| Receptor Subtype | IC50 (nM) | Fold Selectivity vs. M1 |
| M1 | 132.6 ± 28.5 | - |
| M2 | > 10,000 | > 75-fold |
| M3 | > 10,000 | > 75-fold |
| M4 | > 10,000 | > 75-fold |
| M5 | > 10,000 | > 75-fold |
Table 2: Functional potency and selectivity of VU0255035 at human muscarinic receptor subtypes.[1]
Mechanism of Action: Competitive Orthosteric Antagonism
VU0255035 acts as a competitive orthosteric antagonist.[1][2] This means that it binds to the same site on the M1 receptor as the endogenous agonist, acetylcholine (ACh), but does not activate the receptor. By occupying the orthosteric binding site, VU0255035 prevents ACh from binding and initiating downstream signaling. This competitive interaction can be overcome by increasing the concentration of the agonist. The competitive nature of VU0255035's antagonism has been confirmed by Schild analysis, a pharmacological method used to characterize the behavior of receptor antagonists.[1]
M1 Receptor Signaling Pathway
The M1 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit. Upon activation by an agonist, the M1 receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffares through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize VU0255035 as a competitive orthosteric antagonist.
Radioligand Binding Assay (Competition Assay)
This assay is used to determine the binding affinity (Ki) of a test compound (VU0255035) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Materials:
-
Cell membranes expressing the human M1 muscarinic receptor.
-
Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS).
-
Unlabeled antagonist (e.g., Atropine for non-specific binding).
-
VU0255035 at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare a dilution series of VU0255035 in binding buffer.
-
In a 96-well plate, add cell membranes, a fixed concentration of the radioligand, and either binding buffer (for total binding), a saturating concentration of an unlabeled antagonist (for non-specific binding), or varying concentrations of VU0255035.
-
Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of VU0255035 by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the VU0255035 concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by an agonist.
Materials:
-
Cells stably expressing the human M1 muscarinic receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Acetylcholine (ACh) at a concentration that elicits a submaximal response (e.g., EC80).
-
VU0255035 at various concentrations.
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol. This typically involves a 1-2 hour incubation.
-
Prepare a dilution series of VU0255035 in assay buffer.
-
Pre-incubate the cells with the different concentrations of VU0255035 or buffer alone for a specified period.
-
Place the cell plate into the fluorescence plate reader and measure the baseline fluorescence.
-
Automatically inject the EC80 concentration of ACh into the wells and immediately begin recording the change in fluorescence over time.
-
The peak fluorescence intensity or the area under the curve is used as a measure of the calcium response.
-
Plot the response as a function of the logarithm of the VU0255035 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Schild Analysis
This analysis is performed to determine if an antagonist is competitive and to calculate its pA2 value, which is the negative logarithm of the antagonist concentration that requires a two-fold increase in the agonist concentration to produce the same response.
Procedure:
-
Perform a full agonist (ACh) concentration-response curve in the absence of the antagonist to determine the EC50 of the agonist.
-
Perform a series of agonist concentration-response curves, each in the presence of a different, fixed concentration of the antagonist (VU0255035).
-
Calculate the dose ratio for each antagonist concentration. The dose ratio is the EC50 of the agonist in the presence of the antagonist divided by the EC50 of the agonist in the absence of the antagonist.
-
Create a Schild plot by plotting the logarithm of (dose ratio - 1) on the y-axis against the logarithm of the molar concentration of the antagonist on the x-axis.
-
Perform a linear regression on the plotted data.
-
A slope of approximately 1 indicates competitive antagonism.
-
The x-intercept of the regression line is equal to the pA2 value.
Conclusion
VU0255035 is a highly selective and potent competitive orthosteric antagonist of the M1 muscarinic acetylcholine receptor. Its well-defined pharmacological profile and high selectivity make it an indispensable research tool for elucidating the role of the M1 receptor in health and disease. The experimental protocols detailed in this guide provide a framework for the characterization of VU0255035 and other similar compounds, aiding in the advancement of research and drug discovery in the field of muscarinic receptor pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics of M1 muscarinic receptor and G protein signaling to phospholipase C in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Selective Allosteric Potentiator of the M1 Muscarinic Acetylcholine Receptor Increases Activity of Medial Prefrontal Cortical Neurons and Restores Impairments in Reversal Learning | Journal of Neuroscience [jneurosci.org]
In Vitro Characterization of VU0255035: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0255035, with the chemical name N-(3-oxo-3-(4-(pyridine-4-yl)piperazin-1-yl)propyl)-benzo[c][1][2][3]thiadiazole-4-sulfonamide, is a potent and highly selective antagonist of the M1 muscarinic acetylcholine (B1216132) receptor (mAChR).[2][4] Its remarkable selectivity for the M1 subtype over other mAChRs makes it a valuable pharmacological tool for dissecting the physiological roles of M1 receptors in the central nervous system and a potential therapeutic agent for various neurological disorders, including epilepsy, Parkinson's disease, and dystonia.[1][2] This technical guide provides a comprehensive overview of the in vitro characterization of VU0255035, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant biological pathways and workflows.
Pharmacological Profile
VU0255035 acts as a competitive antagonist at the orthosteric binding site of the M1 mAChR.[2][3] This is supported by Schild analysis of its antagonism against the orthosteric agonist acetylcholine (ACh), which yielded a slope not statistically different from unity.[2] In contrast, its interaction with the allosteric agonist TBPB resulted in a Schild regression slope significantly different from unity, further confirming its orthosteric binding mode.[2]
Table 1: In Vitro Potency and Selectivity of VU0255035
| Parameter | Receptor/Assay | Value | Cell Line | Reference |
| IC50 | rat M1 mAChR (Calcium Mobilization) | 0.24 µM | CHO | [1] |
| IC50 | rat M1 mAChR (Calcium Mobilization, re-synthesis) | 132.6 ± 28.5 nM | CHO | [2] |
| IC50 | human M2, M3, M4, M5 mAChRs (Calcium Mobilization) | > 10 µM | CHO | [2] |
| IC50 | rat M1 mAChR (PI Hydrolysis) | 2.4 µM | Rat Hippocampal Slices | [1] |
| Ki | human M1 mAChR | 14.87 nM | - | [5] |
| Kd | rat M1 mAChR (Schild Analysis, ACh) | 33 nM | CHO | [2] |
| Kd | rat M1 mAChR (Schild Analysis, PI Hydrolysis) | 16 nM | - | [6] |
| Selectivity | M1 vs. M2-M5 | > 75-fold | CHO | [2][3][4] |
Experimental Protocols
Cell Culture and Transfection
Chinese Hamster Ovary (CHO) cells are a common host for stably expressing recombinant mAChR subtypes.
-
Cell Lines: CHO cells stably expressing rat M1 (rM1), human M2 (hM2), human M3 (hM3), and human M5 (hM5) mAChRs. For rM4 expression, CHO-K1 cells can be transfected using a suitable transfection reagent.[2]
-
Culture Conditions: Cells are typically cultured in accordance with the supplier's (e.g., ATCC) recommendations.[2] This generally involves using a standard growth medium such as Ham's F-12 or DMEM, supplemented with 10% fetal bovine serum, and antibiotics (e.g., penicillin/streptomycin) in a humidified incubator at 37°C with 5% CO2.
Calcium Mobilization Assay
This assay measures the inhibition of acetylcholine-induced intracellular calcium release in cells expressing M1 mAChRs.
-
Cell Preparation: Plate CHO-M1 cells in black-walled, clear-bottom 96-well plates and grow to confluence.
-
Dye Loading: Wash cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for a specified time (e.g., 1 hour) at 37°C.
-
Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of VU0255035 or vehicle control to the wells and pre-incubate for a short period (e.g., 1.5 minutes).[7]
-
Agonist Stimulation and Signal Detection: Add a submaximal concentration (EC80) of acetylcholine (ACh) to stimulate the M1 receptors.[2] Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation).[7] The change in fluorescence is proportional to the intracellular calcium concentration.
-
Data Analysis: The inhibitory effect of VU0255035 is determined by the reduction in the ACh-induced fluorescence signal. Calculate IC50 values by fitting the concentration-response data to a four-parameter logistic equation.
Phosphoinositide (PI) Hydrolysis Assay
This assay quantifies the inhibition of carbachol (B1668302) (CCh)-induced PI hydrolysis, a downstream signaling event of M1 receptor activation.[1]
-
Tissue Preparation: Utilize rat hippocampal slices.[1]
-
Labeling: Incubate the slices in a buffer containing [3H]-myo-inositol to label the membrane phosphoinositides.
-
Assay Procedure:
-
Pre-incubate the labeled slices with varying concentrations of VU0255035 for a defined period (e.g., 75 minutes).[1]
-
Stimulate the slices with the muscarinic agonist carbachol (CCh).[1]
-
Stop the reaction and extract the inositol (B14025) phosphates (IPs).
-
Separate the total [3H]-IPs using anion-exchange chromatography.
-
Quantify the radioactivity using liquid scintillation counting.
-
-
Data Analysis: Determine the IC50 value of VU0255035 by measuring the concentration-dependent inhibition of CCh-stimulated [3H]-IP accumulation.[1]
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the effect of VU0255035 on ion channel activity modulated by M1 receptors in neurons.
-
Slice Preparation: Prepare acute brain slices (e.g., from the hippocampus or medial prefrontal cortex) from rodents.[1][7]
-
Recording:
-
Data Acquisition and Analysis: Record the changes in membrane current or potential. Analyze the amplitude and frequency of postsynaptic currents or the magnitude of depolarization to quantify the effect of VU0255035. For instance, a 5 µM concentration of VU0255035 has been shown to completely block CCh-induced enhancement of NMDAR currents in hippocampal CA1 pyramidal neurons.[1]
Signaling Pathways and Experimental Workflows
M1 Muscarinic Receptor Signaling Pathway
Activation of the M1 mAChR by acetylcholine leads to the activation of Gq/11 proteins, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium. VU0255035 competitively blocks the binding of acetylcholine to the M1 receptor, thereby inhibiting this entire downstream signaling cascade.
Caption: M1 receptor signaling and antagonism by VU0255035.
Calcium Mobilization Assay Workflow
The workflow for the calcium mobilization assay involves cell preparation, dye loading, compound incubation, agonist stimulation, and signal detection to determine the inhibitory activity of VU0255035.
Caption: Workflow of the in vitro calcium mobilization assay.
Logical Relationship of VU0255035's Antagonism
The competitive orthosteric antagonism of VU0255035 at the M1 receptor leads to the inhibition of downstream cellular responses, which can be quantified through various in vitro assays.
Caption: Logical flow of VU0255035's antagonistic action.
Conclusion
The in vitro characterization of VU0255035 has established it as a highly potent and selective competitive antagonist of the M1 muscarinic acetylcholine receptor. The data gathered from a variety of assays, including calcium mobilization, phosphoinositide hydrolysis, and electrophysiology, consistently demonstrate its ability to block M1 receptor-mediated signaling. This detailed pharmacological profile, along with the experimental protocols provided, underscores the utility of VU0255035 as a critical tool for CNS research and as a promising lead compound for the development of novel therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Novel Selective Muscarinic Acetylcholine Receptor Subtype 1 Antagonist Reduces Seizures without Impairing Hippocampus-Dependent Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel selective muscarinic acetylcholine receptor subtype 1 antagonist reduces seizures without impairing hippocampus-dependent learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tocris.com [tocris.com]
- 6. Discovery and development of a potent and highly selective small molecule muscarinic acetylcholine receptor subtype I (mAChR 1 or M1) antagonist in vitro and in vivo probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Selective Allosteric Potentiator of the M1 Muscarinic Acetylcholine Receptor Increases Activity of Medial Prefrontal Cortical Neurons and Restores Impairments in Reversal Learning | Journal of Neuroscience [jneurosci.org]
Investigating the Role of M1 Receptors with VU 0255035: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of VU 0255035, a highly selective antagonist for the M1 muscarinic acetylcholine (B1216132) receptor (M1R). It is designed to equip researchers and drug development professionals with the necessary information to effectively utilize this tool compound in preclinical investigations of M1 receptor function and its therapeutic potential in various central nervous system (CNS) disorders. This document outlines the pharmacological properties of this compound, detailed experimental protocols for its use, and a summary of its effects on key signaling pathways and in vivo models.
Introduction to this compound and the M1 Receptor
The M1 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system, including the hippocampus and cortex, where it plays a crucial role in learning, memory, and cognitive function. Dysregulation of M1R signaling has been implicated in the pathophysiology of several neurological and psychiatric disorders, making it a key target for therapeutic intervention.
This compound, with the chemical name N-(3-oxo-3-(4-(pyridin-4-yl)piperazin-1-yl)propyl)-benzo[c][1][2][3]thiadiazole-4-sulfonamide, is a potent and highly selective competitive antagonist of the M1 receptor.[1][4][5] Its remarkable selectivity, exceeding 75-fold for M1 over other muscarinic receptor subtypes (M2-M5), allows for precise dissection of M1R-mediated effects both in vitro and in vivo.[1][6] This high degree of selectivity minimizes the confounding off-target effects often associated with less selective muscarinic antagonists. Furthermore, this compound is brain penetrant, making it a valuable tool for studying the central functions of M1 receptors.[4][5]
Quantitative Pharmacological Data
The following tables summarize the binding affinity and functional potency of this compound at the five human muscarinic receptor subtypes. This data highlights the compound's exceptional selectivity for the M1 receptor.
Table 1: Binding Affinity of this compound at Muscarinic Receptors
| Receptor Subtype | Ki (nM) |
| M1 | 14.87[4][5] |
| M2 | > 1000[1] |
| M3 | > 1000[1] |
| M4 | > 1000[1] |
| M5 | > 1000[1] |
Table 2: Functional Antagonist Activity of this compound at Muscarinic Receptors
| Receptor Subtype | IC50 (nM) | Fold Selectivity vs. M1 |
| M1 | 132.6 ± 28.5[1] | - |
| M2 | > 10,000[1] | > 75[1] |
| M3 | > 10,000[1] | > 75[1] |
| M4 | > 10,000[1] | > 75[1] |
| M5 | > 10,000[1] | > 75[1] |
M1 Receptor Signaling Pathways
Activation of the M1 receptor primarily initiates a signaling cascade through the Gq/11 family of G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG, in conjunction with elevated Ca2+, activates protein kinase C (PKC).[7] Downstream of PKC, the extracellular signal-regulated kinase (ERK) pathway can be activated, influencing gene expression and cellular processes.[8][9] this compound, as a competitive antagonist, blocks the initial binding of acetylcholine, thereby inhibiting this entire downstream signaling cascade.
References
- 1. A Novel Selective Muscarinic Acetylcholine Receptor Subtype 1 Antagonist Reduces Seizures without Impairing Hippocampus-Dependent Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
- 3. moleculardevices.com [moleculardevices.com]
- 4. This compound | M1 Receptors | Tocris Bioscience [tocris.com]
- 5. rndsystems.com [rndsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Coactivation of M1 Muscarinic and α1 Adrenergic Receptors Stimulates Extracellular Signal-Regulated Protein Kinase and Induces Long-Term Depression at CA3–CA1 Synapses in Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. M1 muscarinic acetylcholine receptors activate extracellular signal-regulated kinase in CA1 pyramidal neurons in mouse hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: VU 0255035 for In Vivo Mouse Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction VU 0255035, chemically known as N-(3-oxo-3-(4-(pyridine-4-yl)piperazin-1-yl)propyl)-benzo[c][1][2][3]thiadiazole-4-sulfonamide, is a potent and highly selective antagonist of the M1 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][4] Due to its high selectivity, excellent brain penetration, and efficacy in preclinical models, this compound serves as a critical chemical probe for investigating the physiological roles of the M1 receptor in the central nervous system (CNS).[1][5] Studies suggest that selective M1 antagonists like this compound could be a novel therapeutic approach for CNS disorders such as epilepsy, Parkinson's disease, and dystonia.[1][4] A key advantage demonstrated in preclinical studies is its ability to reduce seizure activity without inducing the severe cognitive deficits associated with nonselective muscarinic antagonists.[1][4]
Mechanism of Action this compound functions as a competitive orthosteric antagonist at the M1 mAChR.[1][4] The M1, M3, and M5 receptor subtypes typically couple to Gq/11 proteins, which activate the phospholipase C (PLC) signaling cascade, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1] this compound selectively blocks this pathway at the M1 receptor with over 75-fold greater functional selectivity compared to the M2, M3, M4, and M5 subtypes.[1][3] At a cellular level, it has been shown to inhibit the potentiation of N-methyl-D-aspartate (NMDA) receptor currents by muscarinic agonists in hippocampal pyramidal cells.[1][4]
Data Presentation
Table 1: Functional Selectivity of this compound at Muscarinic Receptors
| Receptor Subtype | IC₅₀ (nM) | Fold Selectivity (vs. M1) |
|---|---|---|
| M1 | 132.6 ± 28.5 | 1x |
| M2 | > 10,000 | > 75x |
| M3 | > 10,000 | > 75x |
| M4 | > 10,000 | > 75x |
| M5 | > 10,000 | > 75x |
Data derived from functional assays measuring inhibition of acetylcholine response.[1][3]
Table 2: Pharmacokinetic and In Vivo Efficacy Data
| Parameter | Value / Result | Animal Model | Source |
|---|---|---|---|
| Brain Penetration | BrainAUC / PlasmaAUC = 0.48 | Mouse | [5] |
| Efficacy vs. Pilocarpine (B147212) Seizures | Reduces seizure severity | Mouse | [1] |
| Survival (Pilocarpine Model) | 75% survival with this compound (10 mg/kg) vs. 32.5% with vehicle | Mouse | [5] |
| Efficacy vs. Organophosphate Seizures | Delays onset of Status Epilepticus for ~40 min | Rat | [2][6] |
| Cognitive Effect | Does not impair contextual fear conditioning | Rat |[1] |
Experimental Protocols
Protocol 1: Pilocarpine-Induced Seizure Model in Mice
This protocol details the use of this compound to mitigate seizures induced by the muscarinic agonist pilocarpine.
1. Animals:
-
Hybrid mice (e.g., C57Bk:129Sv), 2-6 months old, are recommended.[1]
2. Materials and Reagent Preparation:
-
This compound Stock (10 mM): Prepare in 5% lactic acid, dilute with sterile water, and adjust the pH to 6.5-7.0 using 1 N NaOH. Filter sterilize using a 0.2-μm filter.[1]
-
This compound Dosing Solution (e.g., 2 mM): Dilute the 10 mM stock with 9% saline to the desired final concentration for injection.[1] Doses of 3-30 mg/kg have been shown to be effective.[1]
-
Methylscopolamine Nitrate (B79036): Dissolve in sterile saline (e.g., for a 1 mg/kg dose). This is used to block the peripheral effects of pilocarpine.[1]
-
Pilocarpine Hydrochloride: Dissolve in sterile saline (e.g., for a 280 mg/kg dose).[1]
3. Experimental Procedure:
-
Administer methylscopolamine nitrate (1 mg/kg, i.p.) to each mouse to mitigate peripheral cholinergic effects.
-
Wait 30 minutes.
-
Administer this compound (e.g., 10 mg/kg, i.p.) or the vehicle control (5% lactic acid in saline, pH 6.5-7.0).[1][5]
-
Wait another 30 minutes.
-
Induce seizures by administering pilocarpine hydrochloride (280 mg/kg, i.p.).[1]
-
Immediately begin observation and scoring of seizure activity for at least 1-2 hours. A modified Racine scale can be used for scoring.
-
Monitor animal survival for 24 hours post-pilocarpine injection.[5]
Protocol 2: Organophosphate Exposure Model
This protocol is adapted from studies in rats and can be applied to mice to test the efficacy of this compound as a pretreatment against organophosphate-induced seizures.[2][6]
1. Animals:
-
Male mice of a standard strain (e.g., C57BL/6J).
2. Materials and Reagent Preparation:
-
This compound Dosing Solution: Prepare as described in Protocol 1.
-
Organophosphate (OP) Agent: e.g., Paraoxon or Soman. Prepare according to safety guidelines and dissolve in an appropriate vehicle. EXTREME CAUTION IS REQUIRED WHEN HANDLING ORGANOPHOSPHATES.
-
Atropine Sulfate & Pralidoxime Chloride (2-PAM): Standard post-exposure antidotes, may be required for animal welfare and survival endpoints.
3. Experimental Procedure:
-
Pre-treat mice with this compound (e.g., 10 mg/kg, i.p.) or vehicle control.
-
Wait 30-60 minutes.
-
Expose animals to the organophosphate agent (e.g., paraoxon, subcutaneous injection) at a dose known to reliably induce seizures.
-
Immediately begin continuous observation for the onset of tremors, seizures, and progression to status epilepticus (SE).
-
Record latency to seizure onset and seizure severity over time. Pretreatment with this compound has been shown to delay the development of SE by approximately 40 minutes.[6]
-
Administer standard antidotal therapy (e.g., atropine, 2-PAM) at a pre-determined time point or upon reaching severe SE, if required by the study design and animal care protocols.
References
- 1. A Novel Selective Muscarinic Acetylcholine Receptor Subtype 1 Antagonist Reduces Seizures without Impairing Hippocampus-Dependent Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The M1 Muscarinic Receptor Antagonist VU0255035 Delays the Development of Status Epilepticus after Organophosphate Exposure and Prevents Hyperexcitability in the Basolateral Amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel selective muscarinic acetylcholine receptor subtype 1 antagonist reduces seizures without impairing hippocampus-dependent learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and development of a potent and highly selective small molecule muscarinic acetylcholine receptor subtype I (mAChR 1 or M1) antagonist in vitro and in vivo probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The M1 Muscarinic Receptor Antagonist VU0255035 Delays the Development of Status Epilepticus after Organophosphate Exposure and Prevents Hyperexcitability in the Basolateral Amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
Dissolving VU 0255035 for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of VU 0255035, a selective M1 muscarinic acetylcholine (B1216132) receptor antagonist, for use in cell culture experiments. Adherence to these guidelines is crucial for ensuring compound stability, experimental reproducibility, and minimizing solvent-induced cytotoxicity.
Introduction
This compound is a highly selective and competitive antagonist of the M1 muscarinic acetylcholine receptor (M1 mAChR), with a Ki value of 14.87 nM. It exhibits over 75-fold selectivity for the M1 receptor subtype over other muscarinic receptors.[1] this compound acts as a competitive orthosteric antagonist, blocking the signaling pathways associated with M1 receptor activation.[1] The M1 receptor primarily couples to Gq/11 proteins, initiating a signaling cascade that involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][2][3] This ultimately results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC). By blocking this pathway, this compound is a valuable tool for studying the physiological and pathological roles of the M1 receptor in various cellular processes.
Solubility and Storage
Proper dissolution and storage of this compound are critical for maintaining its biological activity and ensuring accurate experimental outcomes. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions.
Table 1: Solubility and Storage of this compound
| Parameter | Value | Reference |
| Solvent | Dimethyl Sulfoxide (DMSO) | [4] |
| Solubility in DMSO | ≥ 62.5 mg/mL (144.50 mM) | [4] |
| 50 mM | ||
| 40 mg/mL | ||
| Stock Solution Storage | -20°C for up to 1 month | [4] |
| -80°C for up to 6 months | [4] | |
| Solid Compound Storage | Store at -20°C under desiccating conditions for up to 12 months. |
Note: To aid dissolution in DMSO, gentle warming (up to 60°C) and sonication can be used. It is recommended to use newly opened, anhydrous DMSO as it is hygroscopic and water absorption can affect solubility.[4]
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Calculate the required mass of this compound. The molecular weight of this compound is 432.52 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need: Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 432.52 g/mol * 1000 mg/g = 4.3252 mg
-
Weigh the this compound. Accurately weigh out 4.33 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add DMSO. Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.
-
Dissolve the compound. Vortex the tube vigorously until the solid is completely dissolved. If necessary, gently warm the solution in a water bath (up to 60°C) or sonicate for short intervals to aid dissolution.[4] Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and store. Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[4]
Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the 10 mM DMSO stock solution to prepare working solutions for treating cells in culture. It is crucial to maintain a final DMSO concentration that is non-toxic to the specific cell line being used. A final DMSO concentration of ≤ 0.1% is generally recommended for most cell lines, although some may tolerate up to 0.5%. [5][6][7][8] A vehicle control (cell culture medium with the same final concentration of DMSO) should always be included in experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
Procedure:
-
Determine the final desired concentration of this compound and the final volume of the working solution. For example, to prepare 1 mL of a 10 µM working solution.
-
Perform a serial dilution. It is recommended to perform a serial dilution to achieve the final working concentration, rather than a single large dilution. This improves accuracy.
-
Step 1: Intermediate Dilution (e.g., to 1 mM). Dilute the 10 mM stock solution 1:10 in cell culture medium. For example, add 10 µL of the 10 mM stock solution to 90 µL of cell culture medium to get a 1 mM intermediate solution.
-
Step 2: Final Dilution (e.g., to 10 µM). Dilute the 1 mM intermediate solution 1:100 in cell culture medium. For example, add 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium to obtain a final concentration of 10 µM this compound. The final DMSO concentration in this example would be 0.1%.
-
-
Prepare the vehicle control. Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound. In the example above, this would be 1 µL of DMSO in 1 mL of medium.
-
Add to cells. Gently mix the final working solution and the vehicle control before adding them to your cell cultures.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for preparing this compound solutions for cell culture experiments.
Caption: Workflow for preparing this compound solutions.
M1 Muscarinic Receptor Signaling Pathway Inhibition by this compound
The diagram below illustrates the canonical Gq-coupled signaling pathway of the M1 muscarinic acetylcholine receptor and how it is antagonized by this compound.
Caption: Inhibition of M1 receptor signaling by this compound.
References
- 1. A Novel Selective Muscarinic Acetylcholine Receptor Subtype 1 Antagonist Reduces Seizures without Impairing Hippocampus-Dependent Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of M1 muscarinic acetylcholine receptor-mediated Gq activation in rat cerebral cortical and hippocampal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.monash.edu [research.monash.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lifetein.com [lifetein.com]
Application Notes and Protocols for Whole-Cell Patch-Clamp Recording with VU 0255035
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU 0255035 is a potent and highly selective antagonist of the M1 muscarinic acetylcholine (B1216132) receptor (mAChR).[1] As a competitive orthosteric antagonist, it directly competes with the endogenous ligand acetylcholine (ACh) at the receptor's binding site.[1][2] Its remarkable selectivity, with a greater than 75-fold preference for M1 over M2-M5 mAChR subtypes, makes it an invaluable tool for dissecting the physiological roles of the M1 receptor in the central nervous system.[1][2] This document provides detailed application notes and protocols for the use of this compound in whole-cell patch-clamp electrophysiology, a cornerstone technique for studying ion channel function and neuronal excitability.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | N-[3-Oxo-3-[4-(4-pyridinyl)-1-piperazinyl]propyl]-2,1,3-benzothiadiazole-4-sulfonamide | --INVALID-LINK-- |
| Molecular Weight | 432.52 g/mol | --INVALID-LINK-- |
| Solubility | Soluble in DMSO to 50 mM | --INVALID-LINK-- |
Pharmacological Profile of this compound
| Parameter | Value | Species/Tissue | Reference |
| Ki | 14.87 nM | Recombinant human M1 receptors | |
| IC50 | 132.6 ± 28.5 nM | M1-mediated inhibition of ACh response | [3] |
| Selectivity | >75-fold for M1 vs. M2-M5 | Recombinant human mAChRs | [1][2] |
Electrophysiological Applications of this compound
| Concentration | Experimental Model | Observed Effect | Reference |
| 100 nM - 3 µM | CHO cells expressing human M1 receptors | Parallel rightward shift in ACh concentration-response for Ca2+ mobilization | [2] |
| 5 µM | Hippocampal CA1 pyramidal neurons | Complete block of carbachol-induced enhancement of NMDAR currents | [4] |
| 5 µM | Medial prefrontal cortex (mPFC) pyramidal neurons | Complete block of carbachol-induced membrane potential depolarization | [4] |
| 5 µM | Hippocampal slices | Significant reduction in the amplitude of choline-induced long-term depression (LTD) | [4] |
Signaling Pathway
The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[5] Upon activation by an agonist like acetylcholine, the M1 receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum, where it binds to IP3 receptors, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), leading to the modulation of various downstream effectors, including ion channels. This compound, as a competitive antagonist, prevents the initial binding of acetylcholine to the M1 receptor, thereby inhibiting this entire signaling cascade.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is soluble in DMSO up to 50 mM. For a 10 mM stock solution, dissolve 4.33 mg of this compound in 1 mL of DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
Whole-Cell Patch-Clamp Recording Protocol
This protocol is a general guideline and may require optimization based on the specific cell type and experimental question.
1. Solutions and Reagents:
-
Artificial Cerebrospinal Fluid (aCSF):
-
Composition: 126 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 26 mM NaHCO3, 10 mM glucose, 2 mM CaCl2, 2 mM MgCl2.
-
Preparation: Prepare a 10x stock solution without NaHCO3 and another 10x stock of NaHCO3. On the day of the experiment, dilute to 1x and bubble with carbogen (B8564812) (95% O2 / 5% CO2) for at least 30 minutes before use. Adjust osmolarity to ~310 mOsm and pH to 7.4.
-
-
Intracellular (Pipette) Solution:
-
Composition: 130 mM K-Gluconate, 10 mM KCl, 10 mM HEPES, 4 mM Mg-ATP, 0.3 mM Na-GTP, 0.5 mM EGTA.
-
Preparation: Prepare on the day of the experiment from stock solutions. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm. Filter through a 0.22 µm syringe filter before use.
-
2. Equipment:
-
Upright or inverted microscope with DIC optics
-
Vibration isolation table
-
Faraday cage
-
Micromanipulators
-
Patch-clamp amplifier
-
Data acquisition system (e.g., pCLAMP)
-
Perfusion system
-
Pipette puller and microforge
3. Pipette Fabrication:
-
Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution. The optimal resistance may vary depending on the cell type.
4. Experimental Procedure:
-
Prepare brain slices or cultured cells for recording.
-
Transfer the preparation to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 1.5-2 mL/min.
-
Fill a patch pipette with the intracellular solution and mount it on the micromanipulator.
-
Apply positive pressure to the pipette and lower it into the bath.
-
Approach a target neuron under visual guidance.
-
Once the pipette tip is close to the cell membrane, release the positive pressure.
-
Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Once a stable GΩ seal is formed, apply a brief, strong suction to rupture the membrane patch and achieve the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes before starting the recording.
-
Application of this compound:
-
Prepare the desired final concentration of this compound in aCSF from the DMSO stock solution. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent effects.
-
Apply this compound to the recording chamber via the perfusion system.
-
To study the antagonistic effect, first record baseline activity or agonist-evoked currents. Then, apply this compound and subsequently co-apply the agonist with this compound to observe the blockade.
-
5. Data Acquisition and Analysis:
-
Record membrane potential in current-clamp mode or ionic currents in voltage-clamp mode.
-
Analyze changes in firing frequency, resting membrane potential, input resistance, and agonist-evoked currents before, during, and after the application of this compound.
-
Statistical analysis should be performed using appropriate tests to determine the significance of the observed effects.
Experimental Workflow
Conclusion
This compound is a powerful and selective tool for investigating the role of the M1 muscarinic acetylcholine receptor in neuronal function. The protocols and data presented in this document provide a comprehensive guide for researchers utilizing whole-cell patch-clamp electrophysiology to study the effects of this compound. Careful adherence to these methodologies will enable the acquisition of high-quality, reproducible data, contributing to a deeper understanding of M1 receptor pharmacology and its implications in health and disease.
References
- 1. A novel selective muscarinic acetylcholine receptor subtype 1 antagonist reduces seizures without impairing hippocampus-dependent learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Selective Muscarinic Acetylcholine Receptor Subtype 1 Antagonist Reduces Seizures without Impairing Hippocampus-Dependent Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. M1 muscarinic receptor signaling in mouse hippocampus and cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing VU 0255035 in the Study of Pilocarpine-Induced Seizures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pilocarpine-induced seizures in rodents are a widely utilized preclinical model to study the pathophysiology of temporal lobe epilepsy and to evaluate the efficacy of potential antiepileptic drugs. This model recapitulates key features of human epilepsy, including the progression to status epilepticus (SE) and the subsequent development of spontaneous recurrent seizures.[1][2] The cholinergic system, particularly the M1 muscarinic acetylcholine (B1216132) receptor (mAChR), plays a pivotal role in the initiation and propagation of these seizures.[3][4] VU 0255035 is a highly selective and potent competitive orthosteric antagonist of the M1 mAChR, making it an invaluable tool for dissecting the role of this specific receptor subtype in seizure generation and for exploring novel therapeutic strategies.[5][6][7] These application notes provide detailed protocols for using this compound to study pilocarpine-induced seizures, summarize key quantitative data, and illustrate the relevant signaling pathways and experimental workflows.
Mechanism of Action of this compound
This compound exhibits greater than 75-fold selectivity for the M1 mAChR over M2-M5 subtypes.[5][8] By competitively blocking the orthosteric binding site of acetylcholine on M1 receptors, this compound prevents the downstream signaling cascades initiated by pilocarpine (B147212), a non-selective muscarinic agonist.[5][6] This antagonism has been shown to inhibit the potentiation of N-methyl-D-aspartate (NMDA) receptor currents in hippocampal pyramidal cells, a key mechanism contributing to neuronal hyperexcitability and seizures.[5][8] Furthermore, this compound has demonstrated excellent brain penetration, a critical characteristic for an effective central nervous system (CNS) therapeutic agent.[5][8]
Data Presentation
Table 1: In Vivo Efficacy of this compound in Pilocarpine-Induced Seizure Models
| Animal Model | This compound Dose | Administration Route | Key Findings | Reference |
| Mice | 10 mg/kg | Intraperitoneal (i.p.) | Significantly reduced seizure scores and 24-hour mortality. | [6] |
| Mice | 10 mg/kg | Intraperitoneal (i.p.) | Efficacious in reducing pilocarpine-induced seizures without inducing deficits in hippocampus-dependent learning. | [5][8] |
| Rats | 25 mg/kg | Not specified | Pretreatment significantly suppressed seizure severity and prevented the development of status epilepticus for approximately 40 minutes after exposure to paraoxon (B1678428) or soman. | [3] |
Table 2: Pharmacological Profile of this compound
| Parameter | Value | Receptor Subtype | Reference |
| Ki | 14.87 nM | M1 mAChR | [7] |
| IC50 | 2.4 µM | M1 mAChR (for CCh-induced PI hydrolysis) | [6] |
| Selectivity | >75-fold | M1 vs. M2-M5 mAChRs | [5][8] |
Experimental Protocols
Protocol 1: Induction of Seizures with Pilocarpine in Mice
This protocol describes a standard method for inducing status epilepticus in mice using pilocarpine.
Materials:
-
Pilocarpine hydrochloride
-
Scopolamine (B1681570) methyl nitrate (B79036) (or other peripheral muscarinic antagonist)
-
This compound
-
Vehicle (e.g., 5% lactic acid in water, pH adjusted to 6.5-7.0)[8]
-
Saline (0.9% NaCl)
-
Male mice (e.g., C57BL/6)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Observation chamber
-
Video recording equipment (optional)
Procedure:
-
Acclimatization: Allow mice to acclimate to the housing facility for at least one week before the experiment.
-
Preparation of Reagents:
-
Administration of Peripheral Muscarinic Antagonist: To mitigate the peripheral cholinergic effects of pilocarpine, administer scopolamine methyl nitrate (1 mg/kg, i.p.) to each mouse.[8]
-
Administration of this compound or Vehicle:
-
For the experimental group, administer this compound (e.g., 10 mg/kg, i.p.) 30 minutes after the scopolamine injection.[8]
-
For the control group, administer an equivalent volume of the vehicle.
-
-
Induction of Seizures: 30 minutes after the this compound or vehicle injection, administer pilocarpine (280-300 mg/kg, i.p.).[8][9][10]
-
Seizure Monitoring and Scoring:
-
Immediately after pilocarpine injection, place the mouse in an observation chamber.
-
Observe and score the seizure activity for a predetermined period (e.g., 45-90 minutes) using a modified Racine scale (see Table 3).[8] Video recording can facilitate later scoring.
-
-
Termination of Status Epilepticus (Optional but Recommended): To reduce mortality and control the duration of SE, a benzodiazepine (B76468) such as midazolam or levetiracetam (B1674943) can be administered 1-3 hours after the onset of SE.[2][9]
-
Post-Procedure Care: Monitor the animals closely for recovery. Provide hydration and nutritional support as needed.
Table 3: Modified Racine Scale for Seizure Scoring
| Score | Behavioral Manifestation |
| 0 | No abnormality |
| 1 | Immobility, exploring, sniffing, and grooming cease |
| 2 | Forelimb and/or tail extension, rigid posture |
| 3 | Myoclonic jerks of the head and neck, head bobbing, "wet-dog shakes" |
| 4 | Forelimb clonus, partial rearing, and falling |
| 5 | Continuous forelimb clonus, rearing, and falling |
| 6 | Tonic-clonic movements with loss of posture, often resulting in death |
Source: Adapted from Sheffler et al., 2009.[8]
Protocol 2: Molecular Analysis Following Seizure Induction
This protocol outlines the collection of brain tissue for subsequent molecular analyses to investigate the effects of this compound on seizure-induced cellular and molecular changes.
Materials:
-
Anesthetic (e.g., isoflurane, pentobarbital)
-
Surgical tools for decapitation and brain extraction
-
Phosphate-buffered saline (PBS), ice-cold
-
Liquid nitrogen or dry ice
-
Cryovials or other appropriate storage tubes
Procedure:
-
Tissue Collection Timepoint: Determine the appropriate time point for tissue collection based on the experimental question (e.g., 7 or 24 hours post-pilocarpine injection for mRNA and protein analysis, respectively).[10][11]
-
Anesthesia and Euthanasia: Deeply anesthetize the mouse according to approved institutional animal care and use committee (IACUC) protocols. Euthanize the animal by decapitation.
-
Brain Extraction: Rapidly dissect the brain and isolate the region of interest (e.g., hippocampus). The hippocampus is a key brain region involved in the generation and spread of seizures in this model.[1][12]
-
Tissue Processing:
-
For RNA or protein analysis, immediately snap-freeze the tissue in liquid nitrogen and store it at -80°C until further processing.
-
For immunohistochemistry, perfuse the animal with PBS followed by 4% paraformaldehyde before brain extraction.
-
-
Downstream Analyses:
-
Western Blotting: Analyze protein expression levels of key signaling molecules (e.g., phosphorylated ERK, M1 mAChR).[4]
-
Quantitative PCR (qPCR): Examine changes in gene expression of relevant targets.
-
Immunohistochemistry: Visualize the localization and expression of proteins within the brain tissue.
-
Visualizations
Caption: M1 mAChR signaling in pilocarpine-induced seizures and the inhibitory action of this compound.
Caption: Experimental workflow for studying the effects of this compound on pilocarpine-induced seizures.
References
- 1. Predicted molecules and signaling pathways for regulating seizures in the hippocampus in lithium-pilocarpine induced acute epileptic rats: A proteomics study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of Temporal Lobe Epilepsy in Mice with Pilocarpine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The M1 Muscarinic Receptor Antagonist VU0255035 Delays the Development of Status Epilepticus after Organophosphate Exposure and Prevents Hyperexcitability in the Basolateral Amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of muscarinic acetylcholine receptor-mediated activation of extracellular signal-regulated kinase 1/2 in pilocarpine-induced seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel selective muscarinic acetylcholine receptor subtype 1 antagonist reduces seizures without impairing hippocampus-dependent learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | M1 Receptors | Tocris Bioscience [tocris.com]
- 8. A Novel Selective Muscarinic Acetylcholine Receptor Subtype 1 Antagonist Reduces Seizures without Impairing Hippocampus-Dependent Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Refinement of the pilocarpine-induced status epilepticus model in mice to improve mortality outcomes [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Pilocarpine-induced seizures associate with modifications of LSD1/CoREST/HDAC1/2 epigenetic complex and repressive chromatin in mice hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Predicted molecules and signaling pathways for regulating seizures in the hippocampus in lithium-pilocarpine induced acute epileptic rats: A proteomics study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: VU 0255035 in Rat Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU 0255035 is a highly selective, competitive antagonist of the M1 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2][3] It exhibits over 75-fold selectivity for the M1 receptor subtype compared to M2-M5.[1][4] This selectivity profile makes this compound a valuable research tool for investigating the role of M1 receptors in the pathophysiology of central nervous system (CNS) disorders, including Parkinson's disease (PD).[1][2] In preclinical rat models of PD, this compound has demonstrated efficacy in alleviating motor deficits, suggesting a potential therapeutic avenue for targeting the cholinergic system in this neurodegenerative condition.[4][5] These application notes provide a comprehensive overview of the use of this compound in rat models of Parkinson's disease, including detailed experimental protocols and a summary of key quantitative data.
Mechanism of Action in Parkinson's Disease
In Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra leads to an imbalance between dopamine (B1211576) and acetylcholine neurotransmission in the striatum.[6] This results in a state of cholinergic overactivity, which contributes to the motor symptoms of the disease. M1 mAChRs are expressed in the basal ganglia, and their antagonists are thought to modulate motor activity by acting on this circuit.[1] this compound, as a selective M1 antagonist, is hypothesized to exert its anti-parkinsonian effects by reducing the excessive cholinergic tone in the striatum.[4][5] Electrophysiological studies have shown that M1 receptor activation has excitatory effects on striatal medium spiny neurons (MSNs).[4][5] By blocking these receptors, this compound can potentially rebalance (B12800153) the disordered signaling within the basal ganglia.
References
- 1. A Novel Selective Muscarinic Acetylcholine Receptor Subtype 1 Antagonist Reduces Seizures without Impairing Hippocampus-Dependent Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Roles of the M1 Muscarinic Acetylcholine Receptor Subtype in the Regulation of Basal Ganglia Function and Implications for the Treatment of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of the M1 muscarinic acetylcholine receptor subtype in the regulation of basal ganglia function and implications for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Striatal Dopamine D2-Muscarinic Acetylcholine M1 Receptor–Receptor Interaction in a Model of Movement Disorders [frontiersin.org]
Application Notes and Protocols for Intraperitoneal Administration of VU 0255035 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the intraperitoneal (IP) injection of VU 0255035, a selective M1 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, in mice. This document is intended to guide researchers in designing and executing in vivo studies to investigate the pharmacological effects of this compound.
Introduction
This compound is a highly selective and competitive antagonist of the M1 muscarinic acetylcholine receptor, with greater than 75-fold selectivity over other mAChR subtypes.[1][2] It acts at the orthosteric binding site of the M1 receptor.[2] Due to its ability to penetrate the brain, this compound is a valuable tool for studying the role of the M1 receptor in central nervous system (CNS) disorders.[2][3][4] It has been shown to be effective in reducing pilocarpine-induced seizures in mice, suggesting its potential as a therapeutic agent for conditions like epilepsy.[3][5]
Quantitative Data Summary
The following tables summarize the reported intraperitoneal doses and vehicle formulations for this compound in rodent studies.
Table 1: Intraperitoneal Injection Dosages of this compound in Rodents
| Animal Model | Dosage | Study Context | Outcome | Reference |
| Mice | 10 mg/kg | Pilocarpine-induced epilepsy model | Significantly reduced seizure scores and 24-hour mortality. | [6] |
| Rats | 3-30 mg/kg | Contextual fear conditioning model | No effect on the acquisition of contextual fear conditioning. | [6] |
| Rats | 25 mg/kg | Organophosphate (soman or paraoxon) exposure model | Significantly suppressed seizure severity and delayed the development of status epilepticus. | [7] |
Table 2: Vehicle Formulations for Intraperitoneal Injection of this compound
| Formulation Components | Preparation Steps | Final Concentration | Reference |
| 5% Lactic Acid, H₂O, 1 N NaOH, 9% Saline | Prepared in 5% lactic acid, diluted to 10 mM with H₂O, pH adjusted to 6.5-7.0 with 1 N NaOH, filtered, and then diluted to a 2 mM stock with 9% saline. | 2 mM | [5] |
| DMSO, PEG300, Tween-80, Saline | Add 100 μL of DMSO stock solution to 400 μL of PEG300 and mix. Add 50 μL of Tween-80 and mix. Add 450 μL of Saline to reach a final volume of 1 mL. | Not specified | [6] |
| DMSO | Diluted to 25 mg/mL in dimethylsulfoxide (DMSO). | 25 mg/mL | [7] |
Signaling Pathway of this compound
This compound acts as an antagonist at the M1 muscarinic acetylcholine receptor, which is a G-protein coupled receptor (GPCR). The M1 receptor is predominantly coupled to Gq proteins.[1] Upon activation by acetylcholine, the M1 receptor initiates a signaling cascade that involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[8] By blocking this receptor, this compound prevents these downstream signaling events.
Experimental Protocol: Intraperitoneal Injection of this compound in a Pilocarpine-Induced Seizure Model in Mice
This protocol describes the use of this compound as a pre-treatment to reduce the severity of seizures induced by pilocarpine (B147212) in mice.
Materials
-
This compound
-
Vehicle (see Table 2 for options)
-
Scopolamine (B1681570) methyl nitrate (B79036) (or other peripheral cholinergic blocker)
-
Pilocarpine hydrochloride
-
Sterile saline (0.9% NaCl)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Animal scale
-
Observation cages
-
Timer
Procedure
-
Animal Preparation:
-
Acclimate adult male mice (e.g., C57BL/6, 8-12 weeks old) to the housing facility for at least one week before the experiment.
-
House mice in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
On the day of the experiment, weigh each mouse to accurately calculate the drug dosages.
-
-
Drug Preparation:
-
Prepare a stock solution of this compound in the chosen vehicle (see Table 2). For example, to prepare a 10 mg/mL stock in DMSO, dissolve 10 mg of this compound in 1 mL of DMSO. Further dilutions can be made with saline to achieve the desired final injection volume and concentration. Ensure the final DMSO concentration is low (typically <10%) to avoid toxicity.
-
Prepare a solution of scopolamine methyl nitrate in sterile saline (e.g., 1 mg/mL).
-
Prepare a solution of pilocarpine hydrochloride in sterile saline (e.g., 30 mg/mL). The concentration may be adjusted based on the desired dose and injection volume.
-
-
Injection Procedure:
-
Step 1: Administration of Peripheral Cholinergic Blocker:
-
Step 2: Administration of this compound or Vehicle:
-
30 minutes after the scopolamine injection, administer this compound (e.g., 10 mg/kg, IP) or the vehicle to the control group.[5]
-
-
Step 3: Induction of Seizures:
-
-
Post-Injection Monitoring and Seizure Scoring:
-
Immediately after pilocarpine injection, place the mouse in an individual observation cage.
-
Observe the animal continuously for at least 2 hours for the onset and severity of seizures.
-
Score the seizure activity using a standardized scale, such as the Racine scale:
-
Stage 1: Mouth and facial movements.
-
Stage 2: Head nodding.
-
Stage 3: Forelimb clonus.
-
Stage 4: Rearing with forelimb clonus.
-
Stage 5: Rearing and falling with generalized tonic-clonic seizures.
-
-
Record the latency to the first seizure and the highest seizure stage reached for each animal.
-
Experimental Workflow Diagram
References
- 1. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 2. This compound | M1 Receptors | Tocris Bioscience [tocris.com]
- 3. A novel selective muscarinic acetylcholine receptor subtype 1 antagonist reduces seizures without impairing hippocampus-dependent learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. VU0255035 - Biochemicals - CAT N°: 19353 [bertin-bioreagent.com]
- 5. A Novel Selective Muscarinic Acetylcholine Receptor Subtype 1 Antagonist Reduces Seizures without Impairing Hippocampus-Dependent Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The M1 Muscarinic Receptor Antagonist VU0255035 Delays the Development of Status Epilepticus after Organophosphate Exposure and Prevents Hyperexcitability in the Basolateral Amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The activation of M1 muscarinic receptor signaling induces neuronal differentiation in pyramidal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pilocarpine-induced seizures associate with modifications of LSD1/CoREST/HDAC1/2 epigenetic complex and repressive chromatin in mice hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for VU 0255035 in Blocking NMDAR Currents
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU 0255035 is a highly selective antagonist of the M1 muscarinic acetylcholine (B1216132) receptor (mAChR), with over 75-fold selectivity for the M1 subtype compared to M2-M5 receptors.[1] While not a direct blocker of the N-methyl-D-aspartate receptor (NMDAR), this compound effectively inhibits the potentiation of NMDAR currents that is mediated by the activation of M1 receptors. This indirect modulatory activity makes it a valuable tool for studying the intricate relationship between cholinergic and glutamatergic neurotransmission, which is crucial in various physiological and pathological processes in the central nervous system. These application notes provide detailed protocols for utilizing this compound to block M1 receptor-mediated enhancement of NMDAR currents in electrophysiological experiments.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on published studies.
Table 1: Potency and Efficacy of this compound
| Parameter | Value | Receptor/Effect | Species | Reference |
| IC50 | 132.6 ± 28.5 nM | M1 mAChR | Rat | [1] |
| Effective Concentration | 5 µM | Complete block of CCh-induced NMDAR current potentiation | Rat | [1] |
Table 2: Experimental Conditions for Observing M1-Mediated NMDAR Current Potentiation
| Reagent | Concentration | Purpose |
| Carbachol (B1668302) (CCh) | 10 µM | M1 Receptor Agonist (to induce NMDAR current potentiation) |
| NMDA | 1 mM | NMDAR Agonist (to evoke NMDAR currents) |
Signaling Pathway
Activation of the M1 muscarinic acetylcholine receptor by an agonist like carbachol (CCh) initiates an intracellular signaling cascade that leads to the potentiation of NMDAR-mediated currents. This process is primarily mediated by the Gq/11 G-protein coupled to the M1 receptor. One established pathway involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG, in turn, activates protein kinase C (PKC). Another proposed mechanism involves the inhibition of small-conductance calcium-activated potassium (SK) channels, which normally act to hyperpolarize the membrane and reduce NMDAR activity. The following diagram illustrates this signaling pathway.
Experimental Protocols
This section provides a detailed protocol for investigating the effect of this compound on the M1 receptor-mediated potentiation of NMDAR currents using whole-cell patch-clamp electrophysiology in hippocampal slices. This protocol is adapted from the methodology described by Sheffler et al., 2009.
Protocol 1: Electrophysiological Recording of NMDAR Currents
1. Preparation of Hippocampal Slices:
-
Anesthetize a young adult rat (e.g., Sprague-Dawley, 15-25 days old) with isoflurane (B1672236) and decapitate.
-
Rapidly remove the brain and immerse it in ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution (e.g., a high-sucrose artificial cerebrospinal fluid [aCSF]).
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer the slices to a holding chamber containing oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.
2. Whole-Cell Patch-Clamp Recording:
-
Transfer a single slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate.
-
Visualize CA1 pyramidal neurons using an upright microscope with infrared differential interference contrast (IR-DIC) optics.
-
Establish a whole-cell patch-clamp configuration using borosilicate glass pipettes (3-5 MΩ resistance) filled with an appropriate internal solution.
-
Voltage-clamp the neuron at a holding potential of -60 mV to -70 mV.
3. Evoking NMDAR Currents:
-
Locally apply NMDA (1 mM) to the dendritic region of the recorded neuron using a puffer pipette for a short duration (e.g., 2-5 seconds) to evoke an inward NMDAR-mediated current.
-
Repeat the NMDA application at regular intervals (e.g., every 1-2 minutes) to establish a stable baseline current.
4. Inducing and Blocking NMDAR Current Potentiation:
-
Baseline: Record at least 5-10 stable baseline NMDAR currents.
-
Induction of Potentiation: Bath-apply the M1 receptor agonist carbachol (CCh) at a concentration of 10 µM. Continue to evoke NMDAR currents and observe the potentiation of the current amplitude.
-
Blockade of Potentiation: To test the effect of this compound, pre-incubate the slice with 5 µM this compound for at least 10-15 minutes before co-applying it with 10 µM CCh. Alternatively, apply this compound after establishing the CCh-induced potentiation to observe its reversal.
-
Washout: After drug application, wash out the drugs by perfusing with standard aCSF to observe the recovery of the NMDAR current to baseline levels.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the experimental protocol.
Concluding Remarks
This compound serves as a specific and potent tool for dissecting the role of M1 muscarinic receptors in modulating NMDAR function. The protocols and data presented here provide a framework for researchers to investigate the physiological and pathological implications of this cholinergic-glutamatergic interaction. When designing experiments, it is crucial to consider appropriate controls, such as vehicle controls and ensuring the stability of baseline recordings. Further investigation into the concentration-response relationship of this compound in this context could provide more nuanced insights into its inhibitory effects.
References
Application Notes and Protocols for Studying Hippocampus-Dependent Learning with VU 0255035
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU 0255035 is a potent and highly selective antagonist of the M1 muscarinic acetylcholine (B1216132) receptor (mAChR), making it a valuable pharmacological tool for dissecting the role of this specific receptor subtype in complex neurological processes.[1][2] Unlike non-selective muscarinic antagonists that can cause significant cognitive impairment, this compound has been shown to not impair hippocampus-dependent learning, offering a unique advantage for studying the nuanced roles of M1 receptor signaling in memory formation and consolidation.[1][2][3] These application notes provide detailed protocols for utilizing this compound in both in vivo behavioral assays and in vitro electrophysiological recordings to investigate its effects on hippocampus-dependent learning and synaptic plasticity.
Chemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Full Name | N-(3-oxo-3-(4-(pyridine-4-yl)piperazin-1-yl)propyl)-benzo[c][1][2]thiadiazole-4-sulfonamide | [1][2] |
| Molecular Weight | 432.52 g/mol | |
| Mechanism of Action | Competitive orthosteric antagonist of the M1 mAChR | [1][2] |
| Selectivity | >75-fold selectivity for M1 over M2-M5 mAChRs | [1][2] |
| Ki at human M1 receptor | 14.87 nM | |
| IC50 at human M1 receptor | 132.6 ± 28.5 nM | [4] |
| Brain Penetrance | Excellent | [1][2] |
Key Applications
-
Investigating the role of M1 mAChRs in hippocampus-dependent learning and memory: this compound can be used in behavioral paradigms such as contextual fear conditioning to assess the impact of M1 receptor blockade on memory acquisition, consolidation, and retrieval.
-
Elucidating the modulation of synaptic plasticity by M1 receptors: Through in vitro electrophysiology in hippocampal slices, researchers can study how this compound affects long-term potentiation (LTP) and long-term depression (LTD), key cellular mechanisms underlying learning.
-
Dissecting the contribution of M1 receptors to neuronal excitability: Patch-clamp recordings from hippocampal pyramidal neurons can reveal how this compound alters intrinsic membrane properties and responses to synaptic inputs.
Experimental Protocols
In Vivo Assessment of Hippocampus-Dependent Learning: Contextual Fear Conditioning
This protocol describes how to assess the effect of this compound on the acquisition of contextual fear memory, a classic hippocampus-dependent learning task.
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[2]
-
Male C57BL/6J mice (10-12 weeks old)
-
Fear conditioning apparatus with a grid floor for footshock delivery
-
Sound-attenuating chambers
-
Software for controlling stimuli and recording behavior (freezing)
Procedure:
-
This compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the stock solution in the vehicle to the desired final concentration (e.g., for a 10 mg/kg dose in a 25g mouse, prepare a solution for a 100 µL injection volume). Ensure the final DMSO concentration is non-toxic.
-
-
Animal Handling and Habituation:
-
Handle mice for several days before the experiment to reduce stress.
-
Habituate the mice to the testing room for at least 1 hour before the experiment begins.
-
-
Drug Administration:
-
Administer this compound (e.g., 3-30 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes before the training session.[5]
-
-
Training (Day 1):
-
Place a mouse in the conditioning chamber.
-
Allow a 2-minute exploration period (habituation).
-
Present a conditioned stimulus (CS), such as an auditory tone (e.g., 80 dB, 2.9 kHz for 20 seconds).
-
Immediately following the CS, deliver an unconditioned stimulus (US), a mild footshock (e.g., 0.5 mA for 2 seconds).
-
Repeat the CS-US pairing 2-4 more times with an inter-trial interval of 1-2 minutes.
-
Leave the mouse in the chamber for an additional 30-60 seconds after the final pairing.
-
Return the mouse to its home cage.
-
-
Contextual Memory Test (Day 2):
-
Place the mouse back into the same conditioning chamber 24 hours after training.
-
Do not present the auditory cue or the footshock.
-
Record the mouse's behavior for 3-5 minutes, quantifying the amount of time spent "freezing" (complete immobility except for respiration) as a measure of fear memory.
-
Expected Results:
Based on existing literature, it is expected that mice treated with this compound will show no significant difference in freezing behavior during the contextual memory test compared to vehicle-treated animals, indicating that selective M1 receptor antagonism does not impair the acquisition of hippocampus-dependent contextual fear memory.[1][3]
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording in Hippocampal Slices
This protocol outlines the procedure for recording from CA1 pyramidal neurons in acute hippocampal slices to investigate the effect of this compound on synaptic transmission and plasticity.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Internal solution for patch pipettes
-
Vibratome for slicing brain tissue
-
Upright microscope with DIC optics
-
Micromanipulators
-
Patch-clamp amplifier and data acquisition system
Procedure:
-
Slice Preparation:
-
Anesthetize a mouse and perfuse transcardially with ice-cold, oxygenated slicing solution.
-
Rapidly dissect the brain and prepare 300-400 µm thick coronal or horizontal hippocampal slices using a vibratome in ice-cold, oxygenated slicing solution.
-
Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.
-
-
Recording Setup:
-
Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min.
-
Visualize CA1 pyramidal neurons using DIC optics.
-
-
Whole-Cell Patch-Clamp Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.
-
Approach a CA1 pyramidal neuron and establish a gigaohm seal (>1 GΩ).
-
Rupture the membrane to obtain the whole-cell configuration.
-
Record baseline synaptic activity (e.g., spontaneous or evoked excitatory postsynaptic currents, EPSCs).
-
-
Drug Application and LTP Induction:
-
Bath-apply this compound (e.g., 5 µM) to the slice and record synaptic activity for a stable baseline period.
-
To induce Long-Term Potentiation (LTP), deliver a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) to the Schaffer collateral pathway.
-
Continue recording synaptic responses for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.
-
Expected Results:
Previous studies have shown that M1 receptor activation can potentiate NMDA receptor currents.[1][2] Therefore, it is hypothesized that application of this compound will inhibit the potentiation of NMDA receptor-mediated currents and may reduce the magnitude of LTP induced by HFS, providing insight into the role of M1 receptors in synaptic plasticity.
Visualizations
Caption: M1 Receptor Signaling Pathway in Hippocampal Neurons.
Caption: Contextual Fear Conditioning Experimental Workflow.
Caption: In Vitro Electrophysiology Experimental Workflow.
References
- 1. The M1 Muscarinic Receptor Antagonist VU0255035 Delays the Development of Status Epilepticus after Organophosphate Exposure and Prevents Hyperexcitability in the Basolateral Amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel selective muscarinic acetylcholine receptor subtype 1 antagonist reduces seizures without impairing hippocampus-dependent learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of Synaptic Plasticity by Physiological Activation of M1 Muscarinic Acetylcholine Receptors in the Mouse Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of Muscarinic M1 Acetylcholine Receptors Induces Long-Term Potentiation in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Challenges of VU0255035 Solubility: A Technical Guide
For researchers, scientists, and drug development professionals, achieving optimal solubility of research compounds is a critical first step for reliable experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility issues encountered with VU0255035, a selective M1 muscarinic acetylcholine (B1216132) receptor antagonist.
This guide offers practical solutions and detailed protocols to help you navigate the complexities of dissolving and preparing VU0255035 for both in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the correct molecular weight of VU0255035?
There have been discrepancies reported for the molecular weight of VU0255035. Based on its molecular formula, C₁₈H₂₀N₆O₃S₂, the correct molecular weight is approximately 432.52 g/mol .[1][2] It is crucial to use this value for accurate molarity calculations.
Q2: What is the recommended solvent for creating a stock solution of VU0255035?
Dimethyl sulfoxide (B87167) (DMSO) is the most widely recommended solvent for preparing stock solutions of VU0255035.[1][2][3][4]
Q3: What is the maximum solubility of VU0255035 in DMSO?
The reported solubility in DMSO varies across different suppliers, with concentrations ranging from 20 mM to as high as 144.50 mM.[1][2][3] To ensure complete dissolution, especially at higher concentrations, techniques such as warming the solution to 60°C and ultrasonication are recommended.[3] It is also advised to use fresh, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[3]
Q4: I am observing precipitation when diluting my DMSO stock solution in an aqueous buffer. What should I do?
This is a common issue known as "salting out," where a compound soluble in an organic solvent precipitates when introduced to an aqueous environment. Here are some troubleshooting steps:
-
Lower the final concentration: The most straightforward approach is to use a lower final concentration of VU0255035 in your aqueous medium.
-
Use co-solvents: For in vivo studies or cell-based assays sensitive to DMSO, using co-solvents can help maintain solubility in aqueous solutions. See the detailed protocols below for recommended co-solvent formulations.
-
Prepare fresh dilutions: It is best practice to prepare aqueous dilutions of VU0255035 immediately before use to minimize the risk of precipitation over time.
Q5: What are the recommended storage conditions for VU0255035 solutions?
For optimal stability, store DMSO stock solutions of VU0255035 at -20°C or -80°C. Protect the solutions from light. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for VU0255035.
| Solvent | Concentration (mM) | Concentration (mg/mL) | Notes | Source(s) |
| DMSO | ~20 mM | ~8.65 mg/mL | Tocris Bioscience[2], R&D Systems[1] | |
| 40 mg/mL | 40 mg/mL | Cayman Chemical[4] | ||
| up to 50 mM | ~21.63 mg/mL | Abcam | ||
| 144.50 mM | 62.5 mg/mL | Requires ultrasonic and warming to 60°C. Use newly opened DMSO. | MedchemExpress[3] | |
| Aqueous-Based Formulations for In Vivo Use | ||||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 4.81 mM | ≥ 2.08 mg/mL | A clear solution is achievable. | MedchemExpress[3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 4.81 mM | ≥ 2.08 mg/mL | A clear solution is achievable. | MedchemExpress[3] |
| 5% (v/v) Lactic Acid in Saline | Not specified | Not specified | pH adjusted to 6.5-7.0 with dilute NaOH. | ResearchGate[5] |
Experimental Protocols
Protocol 1: Preparation of VU0255035 for In Vivo Administration (Co-Solvent Formulation)
This protocol is adapted from methodologies provided by MedchemExpress.[3]
-
Prepare a stock solution in DMSO: Dissolve VU0255035 in 100% DMSO to a concentration of 20.8 mg/mL. Gentle warming and sonication can be used to aid dissolution.
-
Add co-solvents sequentially:
-
To 100 µL of the DMSO stock solution, add 400 µL of PEG300 and mix thoroughly.
-
To this mixture, add 50 µL of Tween-80 and mix until a clear solution is formed.
-
Finally, add 450 µL of saline to reach a final volume of 1 mL. The final concentrations of the components will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, with a VU0255035 concentration of ≥ 2.08 mg/mL (≥ 4.81 mM).
-
-
Use immediately: It is recommended to prepare this formulation fresh on the day of the experiment.
Protocol 2: Preparation of VU0255035 for In Vivo Administration (Cyclodextrin-Based Formulation)
This protocol is also based on information from MedchemExpress.[3]
-
Prepare a stock solution in DMSO: As in Protocol 1, dissolve VU0255035 in 100% DMSO to a concentration of 20.8 mg/mL.
-
Prepare a 20% SBE-β-CD solution: Dissolve Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline to a final concentration of 20% (w/v).
-
Combine the solutions: Add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution. Mix thoroughly until a clear solution is obtained. The final concentration of VU0255035 will be ≥ 2.08 mg/mL (≥ 4.81 mM) in 10% DMSO.
-
Use immediately: This formulation should also be prepared fresh before use.
Visualizing Experimental Workflows and Troubleshooting
To further clarify the processes involved in handling VU0255035, the following diagrams illustrate a typical experimental workflow for preparing an in vivo formulation and a logical approach to troubleshooting common solubility issues.
Caption: Workflow for preparing an in vivo formulation of VU0255035.
Caption: A logical guide to troubleshooting VU0255035 solubility problems.
References
Technical Support Center: VU 0255035 for Seizure Reduction
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing VU 0255035, a selective M1 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, in studies aimed at seizure reduction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in seizure reduction?
This compound is a novel and highly selective antagonist of the M1 muscarinic acetylcholine receptor (M1 mAChR).[1][2] It demonstrates greater than 75-fold selectivity for M1 over M2-M5 mAChR subtypes.[1][2] Its primary mechanism in seizure reduction involves competitively blocking the orthosteric binding site of the M1 receptor, thereby inhibiting the pro-convulsant effects of excessive acetylcholine in the central nervous system.[1][2] Overstimulation of M1 receptors is known to contribute to seizures and epilepsy.[3]
Q2: In which seizure models has this compound been shown to be effective?
This compound has demonstrated efficacy in reducing seizure severity in preclinical models, including:
-
Pilocarpine-induced seizures in mice: It significantly decreases seizure scores and reduces mortality.[1]
-
Organophosphate-induced seizures in rats: Pretreatment with this compound significantly suppresses seizure severity and delays the onset of status epilepticus (SE) after exposure to agents like soman (B1219632) and paraoxon (B1678428).[4][5][6]
Q3: What are the potential advantages of using a selective M1 antagonist like this compound compared to non-selective muscarinic antagonists?
A significant advantage of this compound is its selectivity for the M1 receptor. This selectivity may lead to a more favorable side-effect profile. For instance, doses of this compound that effectively reduce seizures do not appear to cause the significant cognitive deficits, such as impairments in hippocampus-dependent learning, that are often associated with non-selective mAChR antagonists.[1][2]
Q4: How should this compound be prepared for in vivo administration?
For in vivo experiments, this compound can be dissolved in a 5% (v/v) solution of lactic acid in saline, with the pH subsequently adjusted to between 6.5 and 7.0 using a dilute NaOH solution.[7] Another described method involves preparing a stock in 5% lactic acid, diluting it with water, adjusting the pH to 6.5-7.0, filtering, and then making the final dilution with 9% saline.[1]
Troubleshooting Guide
Issue: Sub-optimal seizure reduction observed in our experimental model.
-
Dosage and Administration:
-
Verify Dosage: Ensure the administered dose is within the effective range reported in the literature. See the data tables below for reference.
-
Route of Administration: Intraperitoneal (i.p.) injection is a commonly used and effective route.[1][8]
-
Timing of Administration: For prophylactic treatment, administer this compound prior to the convulsant agent. Pretreatment times of 15 to 30 minutes have been shown to be effective.[4]
-
-
Compound Stability and Formulation:
-
Proper Dissolution: Confirm that this compound is fully dissolved in the vehicle. Incomplete dissolution can lead to inaccurate dosing.
-
pH Adjustment: Ensure the pH of the final solution is within the recommended range of 6.5-7.0 to maintain compound stability and minimize potential injection site irritation.[7]
-
-
Experimental Model Considerations:
-
Seizure Model: The efficacy of this compound may vary between different seizure models. It has shown robust effects in models driven by cholinergic overstimulation.[1][4]
-
Animal Strain and Species: Pharmacokinetic and pharmacodynamic properties can differ between species and even strains. The provided data is primarily from studies in mice and rats.
-
Issue: Observing unexpected behavioral side effects.
-
Dose-Response Relationship: While this compound is reported to have a good safety profile regarding cognitive impairment at therapeutic doses, it is crucial to establish a full dose-response curve in your specific model to identify the optimal therapeutic window.[1][2]
-
Off-Target Effects: Although highly selective for M1, at very high concentrations, the possibility of off-target effects cannot be entirely ruled out. Consider reducing the dose to see if the side effects diminish while maintaining efficacy.
Quantitative Data
Table 1: In Vivo Efficacy of this compound in a Pilocarpine-Induced Seizure Model (Mice)
| Dosage | Route of Administration | Effect on Seizure Score | Time Points of Significant Difference | Reference |
| Not specified | i.p. | Statistically significant decrease | 35 min (p < 0.05) and 40 min (p < 0.01) post-pilocarpine | [1] |
Table 2: In Vivo Efficacy of this compound in Organophosphate-Induced Seizure Models (Rats)
| Seizure Inducing Agent | This compound Dosage | Pretreatment Time | Significant Reduction in Seizure Severity | Reference |
| Soman (1.8 x LD50) | 25 mg/kg | 15 minutes | 15 to 45 minutes post-soman | [4] |
| Paraoxon (4 mg/kg) | 25 mg/kg | 30 minutes | 15 to 40 minutes post-paraoxon | [4] |
Experimental Protocols
Pilocarpine-Induced Seizure Model in Mice
-
Animals: Hybrid mice (C57Bk:129Sv), 2-6 months old, are suitable for this model.[1]
-
This compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 5% lactic acid.
-
Dilute the stock to the desired concentration with H₂O.
-
Adjust the pH to 6.5-7.0 using 1 N NaOH.
-
Filter the solution using a 0.2-μm filter.
-
Make the final dilution to the desired concentration (e.g., 2 mM) with 9% saline.[1]
-
-
Administration:
-
Administer methylscopolamine nitrate (B79036) (1 mg/kg, i.p.) to block the peripheral effects of pilocarpine (B147212).[1]
-
Administer this compound (or vehicle control) via intraperitoneal (i.p.) injection.
-
After a designated pretreatment time, inject a single dose of pilocarpine (e.g., 280 mg/kg, i.p.).[1]
-
-
Observation and Scoring:
-
Observe the animals continuously for a defined period (e.g., 45-60 minutes).
-
Score the seizure severity at regular intervals using a standardized scale (e.g., Racine scale).[4]
-
Organophosphate-Induced Seizure Model in Rats
-
Animals: Adult male Sprague-Dawley rats are a suitable choice.
-
This compound Preparation: Prepare the dosing solution as described above.
-
Administration:
-
Observation and Scoring:
-
Monitor the animals for seizure activity and score the severity at regular intervals for at least 60 minutes.[4]
-
Visualizations
Caption: M1 Receptor Signaling Pathway and the Antagonistic Action of this compound.
Caption: General Experimental Workflow for In Vivo Seizure Models.
References
- 1. A Novel Selective Muscarinic Acetylcholine Receptor Subtype 1 Antagonist Reduces Seizures without Impairing Hippocampus-Dependent Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel selective muscarinic acetylcholine receptor subtype 1 antagonist reduces seizures without impairing hippocampus-dependent learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of Muscarinic Signalling in the Central Nervous System by Steroid Hormones and Neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The M1 Muscarinic Receptor Antagonist VU0255035 Delays the Development of Status Epilepticus after Organophosphate Exposure and Prevents Hyperexcitability in the Basolateral Amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The M1 Muscarinic Receptor Antagonist VU0255035 Delays the Development of Status Epilepticus after Organophosphate Exposure and Prevents Hyperexcitability in the Basolateral Amygdala [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Blockade of the M1 muscarinic acetylcholine receptors impairs eyeblink serial feature-positive discrimination learning in mice | PLOS One [journals.plos.org]
Potential off-target effects of VU 0255035 in the CNS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of VU 0255035 in the central nervous system (CNS). The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
A1: this compound is a highly selective antagonist for the M1 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2][3] Equilibrium radioligand binding and functional studies have demonstrated a greater than 75-fold selectivity for M1 mAChRs over M2, M3, M4, and M5 subtypes.[1][2]
Q2: Has this compound been screened for off-target activities?
A2: Yes, this compound has been evaluated against extensive panels of G-protein coupled receptors (GPCRs), ion channels, and transporters. In these screenings, this compound was found to be devoid of significant ancillary pharmacology, with no observed Kis or IC50s below 10 μM at the targets tested.[4][5]
Q3: Are there any documented off-target effects of this compound in the CNS?
A3: Based on available literature, there are no significant, documented off-target effects of this compound in the CNS at concentrations typically used for in vitro and in vivo experiments. The compound is characterized by its high selectivity for the M1 mAChR.[1][4]
Q4: I am observing an unexpected effect in my CNS preparation that does not seem to be mediated by M1 receptor antagonism. Could this be an off-target effect of this compound?
A4: While this compound is highly selective, unexpected results should be investigated systematically. Please refer to the troubleshooting guide below for steps to help determine the nature of the observed effect.
Troubleshooting Guide
If you suspect potential off-target effects of this compound in your experiments, please consider the following troubleshooting steps:
-
Confirm Compound Identity and Purity:
-
Ensure the this compound used is of high purity (>98%).
-
Verify the correct chemical structure and batch number.
-
Consider obtaining the compound from a reputable supplier.
-
-
Review Experimental Conditions:
-
Concentration: Are you using a concentration of this compound that is significantly higher than the reported IC
50for M1 receptors? High concentrations are more likely to elicit off-target effects. -
Solvent Effects: Ensure that the vehicle used to dissolve this compound does not have any confounding effects on your experimental preparation. Run appropriate vehicle controls.
-
pH of Solution: For in vivo studies, the pH of the this compound solution should be adjusted to a physiological range (e.g., 6.5-7.0) to avoid irritation or other non-specific effects.[1]
-
-
Incorporate Appropriate Controls:
-
Use a structurally different M1 antagonist: If a similar effect is observed with a different selective M1 antagonist, it is more likely that the effect is mediated by the M1 receptor.
-
Utilize M1 receptor knockout models: If the unexpected effect persists in tissues or animals lacking the M1 receptor, it is indicative of an off-target effect.
-
Data Presentation
Table 1: Selectivity Profile of this compound at Muscarinic Acetylcholine Receptors
| Receptor Subtype | IC | Fold Selectivity vs. M1 |
| M1 | 132.6 ± 28.5 | - |
| M2 | > 10,000 | > 75 |
| M3 | > 10,000 | > 75 |
| M4 | > 10,000 | > 75 |
| M5 | > 10,000 | > 75 |
Data from functional calcium mobilization assays in the presence of an EC80 concentration of acetylcholine.[1]
Table 2: Off-Target Screening Summary for this compound
| Screening Panel | Number of Targets | Concentration Tested | Outcome |
| GPCRs, Ion Channels, Transporters | > 75 | 10 μM | No significant activity (K |
This summary is based on broad secondary pharmacology screening.[4][5]
Experimental Protocols
Protocol 1: Calcium Mobilization Assay for Functional Selectivity
This protocol is used to determine the functional potency and selectivity of this compound at the different muscarinic acetylcholine receptor subtypes.
-
Cell Culture: CHO cells stably expressing one of the human M1-M5 mAChR subtypes are plated in 96-well plates and grown to confluence.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.
-
Compound Addition: this compound is serially diluted and added to the wells at various concentrations.
-
Agonist Stimulation: After a pre-incubation period with this compound, an EC
80concentration of acetylcholine (ACh) is added to stimulate the receptors. -
Signal Detection: Changes in intracellular calcium are measured using a fluorescence plate reader.
-
Data Analysis: The IC
50values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
Protocol 2: In Vivo Administration for CNS Studies
This protocol describes the preparation and administration of this compound for in vivo studies in mice.
-
Preparation of this compound Solution:
-
Dissolve this compound in 5% lactic acid.
-
Dilute to the desired stock concentration (e.g., 10 mM) with sterile water.
-
Adjust the pH to 6.5-7.0 using 1 N NaOH.
-
Filter the stock solution through a 0.2-μm filter.
-
Dilute to the final working concentration with 9% saline.
-
-
Administration:
-
Administer the prepared this compound solution via intraperitoneal (i.p.) injection.
-
To block the peripheral effects of muscarinic agonists (if used), pre-treat the animals with a peripherally restricted muscarinic antagonist like methylscopolamine nitrate (B79036) (1 mg/kg, i.p.).[1]
-
Visualizations
Caption: M1 receptor signaling pathway and the antagonistic action of this compound.
Caption: Troubleshooting workflow for suspected off-target effects of this compound.
References
- 1. A Novel Selective Muscarinic Acetylcholine Receptor Subtype 1 Antagonist Reduces Seizures without Impairing Hippocampus-Dependent Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel selective muscarinic acetylcholine receptor subtype 1 antagonist reduces seizures without impairing hippocampus-dependent learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. VU0255035, muscarinic M1 antagonist (CAS 1135243-19-4) | Abcam [abcam.com]
- 4. Discovery and development of a potent and highly selective small molecule muscarinic acetylcholine receptor subtype I (mAChR 1 or M1) antagonist in vitro and in vivo probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: VU 0255035 In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing VU 0255035 in in vivo experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly selective antagonist of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR).[1][2] It functions as a competitive orthosteric antagonist, meaning it binds to the same site as the endogenous ligand, acetylcholine, thereby blocking the receptor's activation.[1][2] this compound exhibits over 75-fold selectivity for the M1 receptor subtype compared to M2-M5 receptors.[1][2]
Q2: What is the expected onset of action for this compound in vivo?
A2: Pharmacokinetic studies have demonstrated that this compound has excellent brain penetration, with high concentrations detected in the brain as early as 30 minutes after intraperitoneal (i.p.) injection.[3] However, the observable pharmacological effect can vary depending on the experimental model. For instance, in studies of pilocarpine-induced seizures, significant effects of this compound pretreatment were seen approximately 35 to 40 minutes after the administration of the seizure-inducing agent.[3] In experiments involving organophosphate exposure, this compound was shown to prevent the development of status epilepticus for about 40 minutes after exposure.[3][4] Therefore, while the compound reaches the central nervous system relatively quickly, a latency period before observing the desired physiological or behavioral outcome should be anticipated.
Q3: What are the potential reasons for a perceived delayed onset of this compound effects?
A3: A perceived delay in the onset of this compound's effects could be attributed to several factors:
-
Pharmacokinetics: While brain penetration is rapid, achieving a therapeutically effective concentration at the target site may take longer.
-
Pharmacodynamics: The time required for the antagonist to occupy a sufficient number of M1 receptors to produce a measurable effect can contribute to a delay.
-
Experimental Model: The specific physiological or behavioral endpoint being measured may have its own inherent latency. For example, in seizure models, the onset of seizure activity itself is a variable that can influence the timing of the antagonist's observable effect.[3]
-
Route of Administration: The route of administration significantly impacts the rate of absorption and distribution.[5][6] While intraperitoneal injection is common for this compound, variations in injection technique can affect absorption.
-
Drug Formulation: Improper preparation of the dosing solution can lead to precipitation of the compound, reducing the amount of bioavailable drug.
Troubleshooting Guide
Issue 1: I am not observing the expected effect of this compound at the anticipated time point.
-
Question: Have you verified the formulation and administration of this compound?
-
Answer: this compound has been prepared in a 5% lactic acid solution, diluted with water, and the pH adjusted to 6.5-7.0.[1][7] Ensure the compound is fully dissolved and that the intraperitoneal injection was administered correctly to avoid accidental injection into the gut or subcutaneous space, which would delay absorption.
-
-
Question: Is your experimental timeline appropriate?
-
Question: Could there be an issue with the compound itself?
-
Answer: Verify the purity and stability of your this compound stock. Improper storage or multiple freeze-thaw cycles can lead to degradation.[8]
-
Issue 2: The in vivo effects of this compound are inconsistent across animals.
-
Question: How are you accounting for biological variability?
-
Answer: Factors such as the age, weight, and strain of the animals can influence drug metabolism and response. Ensure that your experimental groups are properly randomized and that a sufficient number of animals are used to achieve statistical power.
-
-
Question: Are your experimental conditions consistent?
-
Answer: Variations in animal handling, housing conditions, and the time of day experiments are conducted can introduce variability.[9] Standardizing these factors is crucial.
-
-
Question: Could the route of administration be a source of variability?
-
Answer: Intramuscular or subcutaneous injections can have absorption rates that are highly dependent on local blood flow, which can vary between animals.[5] While i.p. is common for this compound, consistent administration technique is still important.
-
Quantitative Data Summary
| Parameter | Value | Species | Route of Administration | Reference |
| M1 Receptor Binding Affinity (Ki) | 14.87 nM | - | In vitro | |
| Functional Selectivity (over M2-M5) | >75-fold | - | In vitro | [1][2] |
| Effective Dose (Pilocarpine Seizures) | 3-30 mg/kg | Rat | i.p. | [1] |
| Effective Dose (Organophosphate Exposure) | 25 mg/kg | Rat | i.p. | [3] |
| Time to High Brain Concentration | 30 minutes | Rat | i.p. | [3] |
| Pretreatment Time (Fear Conditioning) | 30 minutes | Rat | i.p. | [1] |
| Pretreatment Time (Soman Exposure) | 15 minutes | Rat | i.p. | [3] |
Experimental Protocols
Protocol: In Vivo Efficacy of this compound in a Pilocarpine-Induced Seizure Model (Mouse)
This protocol is adapted from methodologies described in the literature.[1]
-
Animal Model: Hybrid mice (C57Bk:129Sv), 2-6 months old.
-
This compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 5% lactic acid.
-
Dilute the stock solution with water.
-
Adjust the pH to 6.5-7.0 using 1 N NaOH.
-
Filter the solution using a 0.2-μm filter.
-
Dilute the filtered stock to the final desired concentration (e.g., 2 mM) with 9% saline.
-
-
Administration:
-
Administer methylscopolamine nitrate (B79036) (1 mg/kg, i.p.) to block the peripheral effects of pilocarpine (B147212).
-
30 minutes after methylscopolamine, administer this compound or vehicle (the same formulation without the compound) via i.p. injection.
-
15-30 minutes after this compound administration, inject pilocarpine (280 mg/kg, i.p.).
-
-
Observation:
-
Observe the animals continuously for seizure activity for a predefined period (e.g., 2 hours).
-
Score the seizure severity at regular intervals using a standardized scale (e.g., the Racine scale).
-
Visualizations
Caption: M1 receptor signaling pathway and the antagonistic action of this compound.
References
- 1. A Novel Selective Muscarinic Acetylcholine Receptor Subtype 1 Antagonist Reduces Seizures without Impairing Hippocampus-Dependent Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel selective muscarinic acetylcholine receptor subtype 1 antagonist reduces seizures without impairing hippocampus-dependent learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The M1 Muscarinic Receptor Antagonist VU0255035 Delays the Development of Status Epilepticus after Organophosphate Exposure and Prevents Hyperexcitability in the Basolateral Amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The M1 Muscarinic Receptor Antagonist VU0255035 Delays the Development of Status Epilepticus after Organophosphate Exposure and Prevents Hyperexcitability in the Basolateral Amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. anaesthetics.ukzn.ac.za [anaesthetics.ukzn.ac.za]
- 6. Drug Absorption - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting unexpected results in VU 0255035 experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with VU0255035, a selective M1 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during experiments with VU0255035, presented in a question-and-answer format.
Q1: Why am I observing lower than expected efficacy of VU0255035 in my seizure model?
A1: Several factors could contribute to reduced efficacy. Consider the following:
-
Timing of Administration: Pretreatment time is crucial. For instance, in studies using pilocarpine-induced seizures in mice, VU0255035 was administered 30 minutes prior to the convulsant.[1][2] In organophosphate exposure models in rats, a 15-minute pretreatment was used.[3][4] Ensure your experimental timeline aligns with established protocols.
-
Vehicle and Solubility: VU0255035 has been successfully dissolved in a 5% lactic acid solution in water, with the pH adjusted to 6.5.[1] Another vehicle used is DMSO.[3] Improper dissolution or precipitation of the compound can significantly lower the effective concentration.
-
Dose: The effective dose can vary between animal models and seizure-inducing agents. Doses ranging from 3-30 mg/kg have been used in rats for contextual fear conditioning studies, while 25 mg/kg was used in rats for organophosphate exposure studies.[1][3] A dose-response study may be necessary to determine the optimal concentration for your specific model.
-
Seizure Induction Agent: The efficacy of VU0255035 has been demonstrated against seizures induced by pilocarpine (B147212) and organophosphates like soman (B1219632) and paraoxon (B1678428).[1][3][4] If you are using a different convulsant, the underlying mechanism may not be as dependent on M1 receptor activation.
Q2: I am seeing unexpected cognitive or behavioral effects in my animal models. Is this an off-target effect?
A2: While VU0255035 is highly selective for the M1 receptor, with over 75-fold selectivity against M2-M5, unexpected behavioral outcomes can occur.[1][2] Here's what to consider:
-
Dose-Dependent Effects: High doses may lead to effects not observed at lower, more selective concentrations. It's important to use the lowest effective dose.
-
Cognitive Domain Specificity: VU0255035 has been shown to not impair hippocampus-dependent learning (contextual freezing) at doses effective against seizures, a common side effect of non-selective muscarinic antagonists.[1][2] However, it has been shown to impair the acquisition of conditional discrimination in eyeblink conditioning tasks in mice.[5][6] The observed cognitive effect may be specific to the learning paradigm being tested.
-
Baseline Behavior: Ensure that the vehicle itself does not have any behavioral effects in your model. Appropriate control groups are essential.
Q3: My in vitro results are inconsistent. What are some common pitfalls in cell-based assays with VU0255035?
A3: Inconsistent in vitro results can stem from several sources:
-
Cell Line and Receptor Expression: Assays have been performed in Chinese hamster ovary (CHO) cells stably expressing specific muscarinic receptor subtypes (e.g., rM1, hM2, hM3, hM5).[1] Verify the expression and functionality of the M1 receptor in your chosen cell line.
-
Assay Conditions: In functional assays measuring inhibition of an acetylcholine (ACh) response, the concentration of the agonist (e.g., ACh, carbachol) is critical. VU0255035's potency is often measured as the inhibition of an EC80 response to an agonist.[1]
-
Compound Stability: Ensure proper storage and handling of VU0255035 solutions. Degradation of the compound can lead to reduced activity.
-
Competitive Antagonism: VU0255035 acts as a competitive orthosteric antagonist.[1][2] This means it binds to the same site as acetylcholine. The observed inhibitory effect will be dependent on the concentration of the agonist used.
Quantitative Data Summary
The following tables summarize key quantitative data from studies involving VU0255035.
Table 1: In Vitro Selectivity and Potency of VU0255035
| Receptor Subtype | IC50 (nM) | Fold Selectivity vs. M1 |
| M1 | 132.6 ± 28.5 | - |
| M2 | >10,000 | >75 |
| M3 | >10,000 | >75 |
| M4 | >10,000 | >75 |
| M5 | >10,000 | >75 |
Data from functional assays measuring inhibition of an EC80 ACh response in CHO cells.[1]
Table 2: In Vivo Efficacy of VU0255035 in Seizure Models
| Animal Model | Seizure Inducing Agent | VU0255035 Dose (mg/kg) | Pretreatment Time | Outcome |
| Mouse | Pilocarpine | Not specified | 30 min | Reduced seizure severity |
| Rat | Soman | 25 | 15 min | Delayed development of status epilepticus |
| Rat | Paraoxon | 25 | 15 min | Delayed development of status epilepticus |
Key Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature.
In Vivo Seizure Model Protocol (Rat)
-
Animals: Male Sprague-Dawley rats (240-270 g) are used.
-
Habituation: Animals are handled and injected with vehicle for 2 days prior to the experiment.
-
VU0255035 Administration: VU0255035 is dissolved in a vehicle of 5% lactic acid in water, with the pH adjusted to 6.5 using 1 N NaOH. Rats are pretreated with VU0255035 (e.g., 25 mg/kg, i.p.) or vehicle 15-30 minutes before seizure induction.
-
Seizure Induction: Seizures are induced by subcutaneous injection of an organophosphate such as soman (e.g., 198 µg/kg) or paraoxon (e.g., 4 mg/kg).
-
Observation: Seizure severity is scored at regular intervals following induction.
Whole-Cell Patch-Clamp Electrophysiology Protocol
-
Tissue Preparation: Brain slices (e.g., from the basolateral amygdala) are prepared from rodents.
-
Recording: Whole-cell patch-clamp recordings are obtained from principal neurons.
-
Drug Application: VU0255035 (e.g., 10 µM) is bath-applied to the brain slices.
-
Data Acquisition: Spontaneous inhibitory postsynaptic currents (sIPSCs) and spontaneous excitatory postsynaptic currents (sEPSCs) are recorded before and after the application of a convulsant (e.g., paraoxon) in the presence and absence of VU0255035.
-
Analysis: The charge transferred by sIPSCs and sEPSCs is calculated to determine the effect of VU0255035 on neuronal excitability.
[3]
Signaling Pathways and Workflows
VU0255035 Mechanism of Action
Caption: Competitive antagonism of the M1 receptor by VU0255035, blocking downstream signaling.
General Troubleshooting Workflow
Caption: A logical workflow for troubleshooting unexpected results in VU0255035 experiments.
References
- 1. A Novel Selective Muscarinic Acetylcholine Receptor Subtype 1 Antagonist Reduces Seizures without Impairing Hippocampus-Dependent Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel selective muscarinic acetylcholine receptor subtype 1 antagonist reduces seizures without impairing hippocampus-dependent learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The M1 Muscarinic Receptor Antagonist VU0255035 Delays the Development of Status Epilepticus after Organophosphate Exposure and Prevents Hyperexcitability in the Basolateral Amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The M1 Muscarinic Receptor Antagonist VU0255035 Delays the Development of Status Epilepticus after Organophosphate Exposure and Prevents Hyperexcitability in the Basolateral Amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blockade of the M1 muscarinic acetylcholine receptors impairs eyeblink serial feature-positive discrimination learning in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blockade of the M1 muscarinic acetylcholine receptors impairs eyeblink serial feature-positive discrimination learning in mice | PLOS One [journals.plos.org]
How to prepare a stable stock solution of VU 0255035
Technical Support Center: VU 0255035
This technical support center provides researchers, scientists, and drug development professionals with guidance on the preparation of a stable stock solution of this compound, a selective M1 muscarinic acetylcholine (B1216132) receptor antagonist.
Troubleshooting and FAQs
Q1: My this compound powder is not dissolving in DMSO. What should I do?
A1: this compound is soluble in DMSO, with reported concentrations ranging from 20 mM to 50 mM.[1] If you are experiencing difficulty, consider the following troubleshooting steps:
-
Sonication: Use a bath sonicator to aid dissolution.
-
Gentle Warming: Briefly warm the solution at 37°C. Avoid excessive heat, which could degrade the compound.
-
Solvent Quality: Ensure you are using anhydrous, high-purity DMSO.
Q2: I observed precipitation in my stock solution after storing it at -20°C. Is it still usable?
A2: Precipitation can occur, especially with repeated freeze-thaw cycles. To redissolve the compound, gently warm the solution to room temperature and vortex or sonicate until the solution is clear. To prevent this, it is highly recommended to aliquot the stock solution into smaller, single-use volumes after preparation to minimize freeze-thaw cycles.[2]
Q3: Can I prepare a stock solution in an aqueous buffer instead of DMSO?
A3: Direct dissolution in aqueous buffers is not recommended due to the low aqueous solubility of this compound. For experiments requiring an aqueous solution, a common method is to first dissolve the compound in DMSO to create a concentrated stock solution. This stock can then be serially diluted into the aqueous buffer of choice to the final desired concentration. Be aware that diluting a concentrated DMSO stock into an aqueous buffer can sometimes cause precipitation if the final DMSO concentration is not low enough to maintain solubility.
Q4: For how long and at what temperature can I store my this compound stock solution?
A4: For long-term stability, it is recommended to store the DMSO stock solution at -80°C, where it can be stable for up to 6 months. For shorter-term storage, -20°C is acceptable for up to 1 month.[2] It is also advised to protect the solution from light.[2]
Q5: I need to prepare a solution for in vivo animal studies. What is the recommended vehicle?
A5: A common vehicle for intraperitoneal (i.p.) injection in mice involves a multi-component solvent system. One published protocol prepares the dosing solution in 5% lactic acid, which is then pH-adjusted to 6.5.[3] Another approach for preparing a working solution for in vivo experiments involves a mixture of DMSO, PEG300, Tween-80, and saline.[2] It is crucial to prepare these working solutions fresh on the day of use.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data for preparing and storing a this compound stock solution.
| Parameter | Value | Source(s) |
| Molecular Weight | 432.52 g/mol | [1] |
| Solubility in DMSO | Up to 20 mM - 50 mM | [1] |
| Storage Temperature | -20°C (short-term) or -80°C (long-term) | [2] |
| Stock Solution Stability | 1 month at -20°C, 6 months at -80°C (protect from light) | [2] |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: Based on the desired volume and a molecular weight of 432.52 g/mol , calculate the mass of this compound needed. For example, for 1 mL of a 10 mM stock solution, you would need 4.3252 mg of this compound.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder and place it into a sterile vial.
-
Add DMSO: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Dissolve the compound: Vortex the solution until the powder is completely dissolved. If necessary, sonicate the vial for a few minutes to aid dissolution.
-
Aliquot for storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store appropriately: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2] Ensure the vials are tightly sealed and protected from light.[2]
Visualizing the Workflow
The following diagram illustrates the key decision points and steps in the preparation and storage of a this compound stock solution.
Caption: Workflow for preparing and storing a stable this compound stock solution.
References
Preventing precipitation of VU 0255035 in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of VU 0255035, a highly selective M1 muscarinic acetylcholine (B1216132) receptor antagonist. Find troubleshooting advice and answers to frequently asked questions to ensure the successful preparation and application of this compound in your experiments.
Troubleshooting Guide: Preventing Precipitation of this compound
Precipitation of this compound in aqueous solutions is a common issue that can impact experimental outcomes. This guide provides solutions to prevent and address this problem.
Problem: My this compound solution is cloudy or has visible precipitate.
| Potential Cause | Recommended Solution |
| Low Solubility in Aqueous Buffers | This compound has limited solubility in purely aqueous solutions. It is recommended to first dissolve the compound in an organic solvent like DMSO before preparing aqueous dilutions. |
| Incorrect Solvent or Concentration | The choice of solvent and the final concentration are critical. Refer to the solubility data below and ensure you are not exceeding the solubility limit in your chosen solvent system. |
| Temperature Effects | The compound may precipitate out of solution at lower temperatures. Gentle warming can aid in dissolution. |
| pH of the Solution | The pH of the final aqueous solution can influence the solubility of this compound. |
| Slow Dissolution Rate | The compound may not have fully dissolved. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is soluble in DMSO up to 62.5 mg/mL (144.50 mM).[1] For in vitro experiments, it is crucial to keep the final DMSO concentration in your working solution below 0.3% (preferably 0.1%) to avoid solvent-induced cellular effects.[2]
Q2: My this compound precipitated after diluting the DMSO stock solution with my aqueous buffer. How can I prevent this?
A2: To prevent precipitation upon dilution, consider the following strategies:
-
Use of Co-solvents and Surfactants: For in vivo and in vitro preparations, a multi-component solvent system can be used to improve solubility. A common formulation includes DMSO, PEG300, and Tween-80 in saline.[1]
-
Use of Cyclodextrins: Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) can be used to enhance the aqueous solubility of this compound.[1]
-
pH Adjustment: For in vivo studies, this compound can be prepared in 5% lactic acid, with the pH adjusted to 6.5-7.0 using NaOH.[3][4]
-
Gentle Warming and Sonication: If precipitation occurs, gentle warming and/or sonication can help redissolve the compound.[1][2]
Q3: What are the maximum concentrations of this compound in different solvent systems?
A3: The following table summarizes the solubility of this compound in various solvents.
| Solvent System | Maximum Concentration |
| DMSO | ≥ 62.5 mg/mL (144.50 mM)[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.81 mM)[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (4.81 mM)[1] |
| 5% Lactic Acid (pH adjusted to 6.5-7.0) | Used for in vivo dosing at 10 mg/kg[3] |
Q4: How should I store my this compound solutions?
A4: Stock solutions of this compound in DMSO should be aliquoted and stored at -80°C for up to 6 months or -20°C for up to 1 month.[1] Protect the solutions from light.[1] Avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Assays
This protocol is suitable for cell-based assays where a low final concentration of organic solvent is required.
-
Prepare a 10 mM Stock Solution in DMSO:
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.
-
If necessary, use gentle warming (up to 60°C) and sonication to ensure complete dissolution.[1]
-
-
Prepare Working Solutions:
-
Serially dilute the 10 mM stock solution in your cell culture medium or assay buffer to the desired final concentrations.
-
Ensure the final DMSO concentration does not exceed 0.1% to minimize solvent effects on cells.[2]
-
Protocol 2: Preparation of this compound for In Vivo Administration
This protocol describes a formulation suitable for intraperitoneal (i.p.) injection in animal models.[3]
-
Prepare a 10 mM Stock Solution:
-
Dissolve this compound in 5% lactic acid.
-
Dilute with water to a concentration of 10 mM.
-
Adjust the pH of the solution to 6.5-7.0 using 1 N NaOH.
-
-
Filter and Dilute:
-
Filter the 10 mM stock solution through a 0.2-μm filter.
-
Dilute the filtered stock to the final desired concentration (e.g., 2 mM) with a 9% saline solution.
-
Visualizations
References
Technical Support Center: Interpreting Electrophysiology Data with VU 0255035
Welcome to the technical support center for VU 0255035. This guide is designed for researchers, scientists, and drug development professionals using this compound in electrophysiology experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you interpret your data and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly selective, competitive antagonist of the M1 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2][3][4] It acts at the orthosteric binding site, the same site as the endogenous ligand acetylcholine (ACh).[1][3] Its high selectivity (greater than 75-fold for M1 over M2-M5 subtypes) makes it a valuable tool for isolating M1 receptor-mediated effects in neuronal circuits.[4][5]
Q2: I thought this compound was a positive allosteric modulator (PAM) for the mGlu4 receptor. Is this correct?
A2: This is a common misconception. This compound is definitively characterized as a selective M1 muscarinic receptor antagonist. It is not a modulator of mGlu4 receptors. If your experimental design is based on the assumption that this compound is an mGlu4 PAM, you will need to re-evaluate your approach and select an appropriate compound for your target.
Q3: What are the typical working concentrations for this compound in in vitro electrophysiology experiments?
A3: For in vitro slice electrophysiology, a concentration of 5 µM is frequently used to effectively block M1 receptor-mediated responses induced by agonists like carbachol (B1668302) (CCh).[1][2] Some studies have used concentrations up to 10 µM.[6] The IC50 for M1 receptor antagonism is in the range of 130-133 nM.[7][8] The optimal concentration will depend on the specific experimental conditions, including the concentration of the muscarinic agonist being used.
Q4: How should I prepare this compound for my experiments?
A4: this compound is soluble in DMSO.[3][7][9] For in vitro experiments, a stock solution in DMSO can be prepared and then diluted to the final working concentration in your artificial cerebrospinal fluid (ACSF). For in vivo studies, several vehicle formulations have been used, including a 5% lactic acid solution with the pH adjusted to 6.5-7.0, or a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2][5] If you observe precipitation when preparing your working solution, gentle heating and/or sonication may help to dissolve the compound.[2]
Q5: What are the known effects of this compound on neuronal activity?
A5: As an M1 antagonist, this compound blocks the effects of M1 receptor activation. In electrophysiological recordings, this is typically observed as:
-
Inhibition of muscarinic agonist-induced depolarization of the neuronal membrane.[1]
-
Blockade of the potentiation of N-methyl-D-aspartate (NMDA) receptor currents by muscarinic agonists.[2][4][5]
-
Prevention of the long-lasting increase in intrinsic excitability of striatal projection neurons induced by cholinergic activation.[10]
-
Blockade of the paraoxon-induced increase in spontaneous excitatory and inhibitory postsynaptic currents (sEPSCs and sIPSCs) in the basolateral amygdala.[6][11]
Data Presentation
Table 1: Pharmacological Properties of this compound
| Parameter | Value | Species/Assay | Reference |
| Mechanism of Action | Competitive Orthosteric Antagonist | M1 mAChR | [4][5] |
| Ki | 14.87 nM | M1 Receptor | [3][9] |
| IC50 | ~130 nM | M1 Receptor | [7] |
| Selectivity | >75-fold for M1 over M2-M5 | Functional Assays | [4][5] |
Table 2: Recommended Concentrations for Electrophysiology
| Application | Concentration Range | Notes | Reference |
| In Vitro Slice Electrophysiology | 1 - 10 µM | 5 µM is a common concentration to achieve full blockade of agonist-induced effects. | [1][2][6] |
| In Vivo Administration | 10 mg/kg (i.p.) | Effective in reducing pilocarpine-induced seizures in mice. | [5] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording in Hippocampal Slices to Measure Blockade of M1 Receptor-Mediated Potentiation of NMDA Currents
-
Slice Preparation: Prepare transverse hippocampal slices (290-400 µm thick) from rats (e.g., postnatal day 17-25) in ice-cold, oxygenated (95% O2/5% CO2) sucrose-based cutting solution.[5]
-
Incubation: Allow slices to recover in oxygenated ACSF at 31-32°C for at least 30 minutes, followed by storage at room temperature.[5]
-
Recording Setup: Transfer a slice to a submerged recording chamber continuously perfused with oxygenated ACSF at ~30°C.
-
Neuron Identification: Visually identify CA1 pyramidal neurons for whole-cell recording.
-
Internal Solution: Use a cesium-based internal solution to isolate NMDA currents, containing (in mM): 65 CsCl, 61.5 Potassium Gluconate, 10 HEPES, 5 EGTA, 3.5 KCl, 1 MgCl2, 0.5 CaCl2, 2 Mg-ATP, and 0.2 Na-GTP. Adjust pH to 7.3 and osmolality to ~295 mOsm/kg.[5]
-
Recording:
-
Establish a whole-cell voltage-clamp configuration. Hold the neuron at -60 mV.
-
Include tetrodotoxin (B1210768) (TTX, e.g., 1 µM) in the ACSF to block voltage-gated sodium channels.[5]
-
Elicit NMDA receptor-mediated currents by pressure ejection of 1 mM NMDA onto the soma of the recorded neuron.[5]
-
-
Drug Application:
-
Establish a stable baseline of NMDA currents.
-
Bath-apply a muscarinic agonist such as carbachol (CCh, e.g., 10 µM) and observe the potentiation of the NMDA current.[1]
-
After washout, pre-incubate the slice with this compound (e.g., 5 µM) for at least 15 minutes.
-
Co-apply the same concentration of CCh with this compound and record the NMDA currents. A successful experiment will show that this compound blocks the CCh-induced potentiation.
-
Mandatory Visualizations
Caption: M1 muscarinic receptor signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for validating the effect of this compound.
Troubleshooting Guide
Issue 1: No observable effect of the muscarinic agonist (e.g., carbachol) on baseline recordings.
-
Possible Cause 1: Agonist concentration is too low.
-
Possible Cause 2: M1 receptors are not expressed or are not functionally active in the recorded cells.
-
Solution: Verify the expression of M1 receptors in your tissue or cell type of interest using techniques like immunohistochemistry or qPCR. Additionally, the physiological response you are measuring (e.g., a specific ion channel modulation) may not be coupled to M1 receptors in your preparation.
-
-
Possible Cause 3: Agonist degradation.
-
Solution: Prepare fresh agonist solutions for each experiment.
-
Issue 2: this compound fails to block the effect of the muscarinic agonist.
-
Possible Cause 1: Insufficient concentration of this compound.
-
Solution: As this compound is a competitive antagonist, its effectiveness depends on the concentration of the agonist. If you are using a high concentration of agonist, you may need to increase the concentration of this compound. Try increasing the concentration to 10 µM.
-
-
Possible Cause 2: Insufficient pre-incubation time.
-
Solution: Ensure that the slice is pre-incubated with this compound for a sufficient duration (e.g., 15-20 minutes) to allow for adequate tissue penetration and receptor binding before co-application with the agonist.
-
-
Possible Cause 3: The observed agonist effect is not mediated by M1 receptors.
-
Solution: The agonist effect could be mediated by other muscarinic receptor subtypes (M2-M5) that are not blocked by this compound at the concentration used. You may need to use broader spectrum muscarinic antagonists or antagonists specific to other subtypes to dissect the pharmacology of the response.
-
-
Possible Cause 4: Issues with the this compound solution.
-
Solution: Ensure your stock solution is properly stored (at -20°C or -80°C, protected from light) and has not undergone multiple freeze-thaw cycles.[2] Prepare fresh dilutions for each experiment. Confirm the final concentration in your ACSF is accurate.
-
Issue 3: Application of this compound alone alters baseline synaptic transmission or neuronal properties.
-
Possible Cause 1: Tonic activation of M1 receptors by endogenous acetylcholine.
-
Solution: In some preparations, there may be a basal level of acetylcholine release that tonically activates M1 receptors. In such cases, an antagonist like this compound would be expected to have an effect on its own. This can be a physiologically relevant finding.
-
-
Possible Cause 2: Off-target effects.
-
Solution: While this compound is highly selective, off-target effects can never be completely ruled out, especially at high concentrations.[7][8] To test for this, use a structurally different M1 antagonist to see if it replicates the effect. If the effect persists, it may be independent of M1 receptor blockade.
-
-
Possible Cause 3: Vehicle effects.
-
Solution: Perform a vehicle control experiment by applying the ACSF with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound. This will determine if the vehicle itself is responsible for the observed changes.
-
Caption: A logical flowchart for troubleshooting common issues with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | M1 Receptors | Tocris Bioscience [tocris.com]
- 4. A novel selective muscarinic acetylcholine receptor subtype 1 antagonist reduces seizures without impairing hippocampus-dependent learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Selective Muscarinic Acetylcholine Receptor Subtype 1 Antagonist Reduces Seizures without Impairing Hippocampus-Dependent Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The M1 Muscarinic Receptor Antagonist VU0255035 Delays the Development of Status Epilepticus after Organophosphate Exposure and Prevents Hyperexcitability in the Basolateral Amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. VU0255035, muscarinic M1 antagonist (CAS 1135243-19-4) | Abcam [abcam.com]
- 10. M1 muscarinic activation induces long-lasting increase in intrinsic excitability of striatal projection neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The M1 Muscarinic Receptor Antagonist VU0255035 Delays the Development of Status Epilepticus after Organophosphate Exposure and Prevents Hyperexcitability in the Basolateral Amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carbachol induces inward current in neostriatal neurons through M1-like muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Limitations of VU 0255035 in chronic dosing studies
This technical support guide provides researchers, scientists, and drug development professionals with information regarding the use of VU0255035, a selective M1 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, with a focus on considerations for chronic dosing studies.
Frequently Asked Questions (FAQs)
Q1: Is there any available data on the long-term toxicity or limitations of VU0255035 in chronic dosing studies?
Currently, there is a lack of publicly available, comprehensive chronic dosing and long-term toxicity data for VU0255035. The majority of existing studies focus on its acute effects and efficacy in preclinical models, such as seizure disorders.[1][2][3][4] Researchers planning chronic administration of VU0255035 should proceed with caution and incorporate thorough safety and toxicological monitoring into their experimental design.
Q2: What is the established mechanism of action for VU0255035?
VU0255035 is a competitive orthosteric antagonist of the M1 muscarinic acetylcholine receptor (M1 mAChR).[1][3] It exhibits high selectivity for the M1 subtype, with over 75-fold greater affinity for M1 compared to M2-M5 receptors.[1] This selectivity is a key feature, as it may reduce the side effects associated with non-selective muscarinic antagonists.[3]
Q3: What are the known effects of VU0255035 from acute in vivo studies?
In acute studies, VU0255035 has demonstrated excellent brain penetration and efficacy in reducing pilocarpine-induced seizures in mice.[1][3] Notably, effective doses in seizure models did not impair hippocampus-dependent learning, a common side effect of non-selective muscarinic antagonists.[1][3] It has also been shown to delay the onset of status epilepticus after organophosphate exposure in rats.[2][5]
Q4: What are the potential adverse effects to monitor during a chronic dosing study with an M1 antagonist like VU0255035?
While VU0255035 is selective for the M1 receptor, which may limit peripheral side effects, chronic blockade of M1 receptors could still present challenges.[3] M1 receptors are widely distributed in the central nervous system (CNS) and are involved in cognitive processes, learning, and memory.[6][7] Potential adverse effects from chronic M1 antagonism could include:
-
Cognitive Impairment: Although acute studies with VU0255035 have shown a favorable cognitive profile compared to non-selective antagonists, long-term blockade of M1 receptors, which are crucial for learning and memory, could potentially lead to cognitive deficits.[1][6]
-
CNS-related Side Effects: General muscarinic antagonist effects on the CNS can include confusion and disorientation.[8]
-
Gastrointestinal Effects: M1 receptors are found in gastric glands, and their blockade could alter gastric secretions.[6]
-
Cardiovascular Effects: While M2 receptors are predominant in the heart, M1 receptor modulation can have complex downstream effects on cardiovascular function that may only become apparent with chronic dosing.
Researchers should establish baseline measures and monitor for changes in cognition, behavior, and general physiological parameters throughout the study.
Troubleshooting Guides
Issue: Unexpected behavioral changes or cognitive decline are observed in chronically dosed animals.
-
Possible Cause: Long-term M1 receptor blockade may be impacting cognitive function, even though acute studies suggest a good safety profile.
-
Troubleshooting Steps:
-
Dose-Response Assessment: Determine if the observed effects are dose-dependent. A reduction in dose may mitigate the adverse effects while retaining the desired therapeutic effect.
-
Intermittent Dosing: Consider alternative dosing schedules (e.g., every other day) to see if this reduces the cognitive load.
-
Comprehensive Behavioral Testing: Implement a battery of behavioral tests to fully characterize the nature of the cognitive changes. This could include tests for learning, memory, and executive function.
-
Histological and Biomarker Analysis: At the end of the study, perform a thorough analysis of brain tissue to look for any neuropathological changes or alterations in relevant biomarkers.
-
Issue: Significant weight loss or other signs of poor health are observed in treated animals.
-
Possible Cause: Chronic M1 antagonism may be affecting gastrointestinal function or other metabolic processes.
-
Troubleshooting Steps:
-
Monitor Food and Water Intake: Quantify daily consumption to determine if the weight loss is due to reduced appetite.
-
Assess Gastrointestinal Motility: If possible, include assays to measure gastrointestinal transit time.
-
Blood Chemistry Analysis: Conduct regular blood draws to monitor key metabolic and organ function markers.
-
Veterinary Consultation: Consult with a veterinarian to rule out other causes and to manage the health of the animals.
-
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of VU0255035
| Receptor Subtype | Ki (nM) | Selectivity vs. M1 |
| M1 | 14.87 | - |
| M2 | > 10,000 | > 75-fold |
| M3 | > 10,000 | > 75-fold |
| M4 | > 10,000 | > 75-fold |
| M5 | > 10,000 | > 75-fold |
Data from Sheffler et al., 2009.[1]
Table 2: Pharmacokinetic Properties of VU0255035
| Parameter | Value | Species | Dosing |
| Brain Penetration | Excellent | Mouse, Rat | i.p. |
| Time to Peak Brain Concentration | ~30 minutes | Rat | i.p. |
Data inferred from efficacy studies.[2]
Experimental Protocols
Protocol: Assessment of Cognitive Effects in a Chronic Dosing Paradigm
-
Animal Model: Select an appropriate rodent model for the study.
-
Drug Formulation: VU0255035 can be prepared in a vehicle of 5% lactic acid, adjusted to pH 6.5 with 1 N NaOH.
-
Dosing Regimen: Based on acute studies, a starting dose range of 3-30 mg/kg (i.p.) can be considered. The dosing frequency and duration will depend on the specific research question.
-
Behavioral Testing:
-
Baseline: Prior to the start of dosing, conduct baseline behavioral testing (e.g., Morris water maze, contextual fear conditioning) to establish a performance baseline for each animal.
-
During Dosing: Repeat the behavioral tests at regular intervals throughout the chronic dosing period.
-
Washout Period: If feasible, include a washout period after the final dose to assess for reversal of any observed effects.
-
-
Data Analysis: Compare the performance of the VU0255035-treated group to a vehicle-treated control group over time.
Visualizations
Caption: M1 Muscarinic Receptor Signaling Pathway and Blockade by VU0255035.
Caption: Experimental Workflow for a Chronic Dosing Study of VU0255035.
References
- 1. A novel selective muscarinic acetylcholine receptor subtype 1 antagonist reduces seizures without impairing hippocampus-dependent learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The M1 Muscarinic Receptor Antagonist VU0255035 Delays the Development of Status Epilepticus after Organophosphate Exposure and Prevents Hyperexcitability in the Basolateral Amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Selective Muscarinic Acetylcholine Receptor Subtype 1 Antagonist Reduces Seizures without Impairing Hippocampus-Dependent Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The M1 Muscarinic Receptor Antagonist VU0255035 Delays the Development of Status Epilepticus after Organophosphate Exposure and Prevents Hyperexcitability in the Basolateral Amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physiology, Cholinergic Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 8. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Adjusting VU 0255035 concentration for different cell lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using VU 0255035, a selective M1 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective antagonist of the M1 muscarinic acetylcholine receptor (M1 mAChR).[1][2][3] It acts as a competitive orthosteric antagonist, meaning it binds to the same site as the endogenous ligand, acetylcholine (ACh), thereby blocking the receptor's activation.[1][2] This selectivity makes it a valuable tool for studying the specific roles of the M1 receptor in various physiological processes.[1][2]
Q2: In which cell lines has this compound been tested, and what are the typical effective concentrations?
This compound has been extensively characterized in Chinese Hamster Ovary (CHO) cells engineered to express individual subtypes of muscarinic receptors (M1-M5).[1] The effective concentration can vary depending on the cell line and the specific experimental endpoint. For instance, in CHO cells expressing the M1 receptor, the IC50 for inhibiting the acetylcholine response is approximately 132.6 ± 28.5 nM.[1] For other cell types, it is recommended to perform a dose-response curve to determine the optimal concentration for your specific assay.
Q3: What is the signaling pathway affected by this compound?
As an antagonist of the M1 mAChR, this compound blocks the canonical Gq-coupled signaling pathway.[1] Upon activation by an agonist, the M1 receptor typically activates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key downstream signaling event that can be measured to assess receptor activity.[1] By blocking the initial receptor activation, this compound prevents this entire cascade.
Q4: How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For in vitro experiments, a stock solution of 10 mM in DMSO is commonly used.[4] For in vivo studies in mice, this compound has been prepared in 5% lactic acid, diluted with water, and the pH adjusted to 6.5-7.0.[1] Always refer to the manufacturer's instructions for specific solubility information.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or weak antagonist effect observed. | Incorrect concentration: The concentration of this compound may be too low. | Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and assay conditions. |
| Compound degradation: Improper storage may have led to the degradation of the compound. | Ensure this compound is stored as recommended by the supplier, typically at -20°C or -80°C. Prepare fresh stock solutions regularly. | |
| Cell line issues: The cell line may not express a sufficient level of M1 mAChRs, or the receptor may not be functionally coupled to the signaling pathway being measured. | Verify M1 receptor expression in your cell line using techniques like Western blotting or qPCR. Confirm functional coupling with a known M1 agonist. | |
| High background signal in the assay. | Compound precipitation: High concentrations of this compound may precipitate in aqueous assay buffers. | Visually inspect the assay wells for any signs of precipitation. If observed, try lowering the final concentration or using a different vehicle. Ensure the final DMSO concentration in the assay is low (typically <0.5%). |
| Off-target effects: While highly selective, at very high concentrations, off-target effects cannot be entirely ruled out. | Test the effect of this compound on a parental cell line that does not express the M1 receptor to check for non-specific effects. | |
| Inconsistent results between experiments. | Variability in cell culture: Differences in cell passage number, confluency, or plating density can affect receptor expression and signaling. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure consistent plating density for all experiments. |
| Pipetting errors: Inaccurate pipetting can lead to significant variations in compound concentrations. | Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix of reagents where possible to minimize pipetting steps. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on published literature.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Receptor Subtype | Value | Cell Line | Assay Type | Reference |
| IC50 | M1 | 132.6 ± 28.5 nM | CHO | Calcium Mobilization | [1] |
| M2 | > 10 µM | CHO | Calcium Mobilization | [1] | |
| M3 | > 10 µM | CHO | Calcium Mobilization | [1] | |
| M4 | > 10 µM | CHO | Calcium Mobilization | [1] | |
| M5 | > 10 µM | CHO | Calcium Mobilization | [1] | |
| Kd | M1 | 33 nM | CHO | Schild Analysis | [1] |
| Ki | M1 | 14.87 nM | - | - | [3] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dose | Route of Administration | Effect | Reference |
| Mouse (Pilocarpine-induced seizures) | 3-30 mg/kg | Intraperitoneal (i.p.) | Reduces seizures | [1] |
| Rat (Contextual fear conditioning) | 3-30 mg/kg | Intraperitoneal (i.p.) | No significant cognitive deficits | [1] |
| Rat (Soman or paraoxon (B1678428) exposure) | 25 mg/kg | Intraperitoneal (i.p.) | Suppressed seizure severity and delayed status epilepticus | [5][6] |
Experimental Protocols
1. Calcium Mobilization Assay
This protocol is a standard method for assessing the antagonist activity of this compound at the M1 mAChR.
-
Cell Plating:
-
Plate CHO cells stably expressing the M1 mAChR into 96-well black-walled, clear-bottom plates at a density of 4 x 10^4 cells per well.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) solution in a suitable assay buffer.
-
Remove the culture medium from the cell plates and add the dye solution to each well.
-
Incubate the plates for 1 hour at 37°C.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the desired concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Prepare a solution of an M1 receptor agonist (e.g., acetylcholine or carbachol) at a concentration that elicits a submaximal response (EC80).
-
Place the plate in a fluorescence plate reader and initiate reading.
-
After establishing a baseline fluorescence, add the agonist solution to all wells.
-
Continue to measure the fluorescence intensity over time to capture the calcium transient.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist alone (100%) and a vehicle control (0%).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
2. Radioligand Binding Assay (Competitive)
This protocol is used to determine the binding affinity (Ki) of this compound for the M1 mAChR.
-
Membrane Preparation:
-
Prepare cell membranes from CHO cells overexpressing the M1 mAChR.
-
-
Assay Setup:
-
In a 96-well plate, add the cell membranes, a fixed concentration of a radiolabeled M1 antagonist (e.g., [3H]NMS), and varying concentrations of this compound.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of bound radioligand as a function of the logarithm of the this compound concentration.
-
Fit the data to a one-site competition binding equation to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Visualizations
References
- 1. A Novel Selective Muscarinic Acetylcholine Receptor Subtype 1 Antagonist Reduces Seizures without Impairing Hippocampus-Dependent Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel selective muscarinic acetylcholine receptor subtype 1 antagonist reduces seizures without impairing hippocampus-dependent learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | M1 Receptors | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The M1 Muscarinic Receptor Antagonist VU0255035 Delays the Development of Status Epilepticus after Organophosphate Exposure and Prevents Hyperexcitability in the Basolateral Amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The M1 Muscarinic Receptor Antagonist VU0255035 Delays the Development of Status Epilepticus after Organophosphate Exposure and Prevents Hyperexcitability in the Basolateral Amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to M1 Muscarinic Receptor Antagonists: VU 0255035 vs. Pirenzepine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent M1 muscarinic acetylcholine (B1216132) receptor antagonists: VU 0255035 and pirenzepine (B46924). The information presented herein is compiled from experimental data to assist researchers in selecting the appropriate tool for their studies.
Executive Summary
This compound is a highly selective M1 muscarinic receptor antagonist, demonstrating significantly greater affinity for the M1 subtype over M2-M5 receptors.[1][2] Pirenzepine also exhibits preferential binding to M1 receptors but with a lower degree of selectivity compared to this compound.[3] This difference in selectivity is a critical factor for studies requiring precise targeting of the M1 receptor. Both compounds act as competitive antagonists at the orthosteric binding site.[4]
Quantitative Comparison of Binding Affinities
The following table summarizes the binding affinities (Ki in nM) of this compound and pirenzepine for the five human muscarinic receptor subtypes (M1-M5). Lower Ki values indicate higher binding affinity.
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | Selectivity (Fold, M1 vs. others) |
| This compound | 14.87[1] | >10,000 | >10,000 | >10,000 | >10,000 | >75-fold vs. M2-M5[2][4] |
| Pirenzepine | ~10-20 | ~400-800 | ~300-600 | ~200-500 | ~100-300 | ~20-80 fold vs. M2 |
Note: Pirenzepine Ki values are compiled from multiple sources and may vary depending on the experimental conditions. The data for this compound is from studies utilizing radioligand binding assays with membranes from cells expressing human muscarinic receptors.
Experimental Protocols
Radioligand Competition Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
References
- 1. VU0255035, muscarinic M1 antagonist (CAS 1135243-19-4) | Abcam [abcam.com]
- 2. A novel selective muscarinic acetylcholine receptor subtype 1 antagonist reduces seizures without impairing hippocampus-dependent learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The relative selectivity of anticholinergic drugs for the M1 and M2 muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Selective Muscarinic Acetylcholine Receptor Subtype 1 Antagonist Reduces Seizures without Impairing Hippocampus-Dependent Learning - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cognitive Effects of VU 0255035 and Scopolamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cognitive effects of two key pharmacological tools: VU 0255035 and scopolamine (B1681570). While both compounds modulate the cholinergic system, their distinct mechanisms of action lead to significantly different impacts on cognitive function. This analysis is supported by experimental data to inform preclinical and clinical research in neuroscience and drug development.
Introduction
Scopolamine, a non-selective muscarinic acetylcholine (B1216132) receptor antagonist, has long been utilized as a standard pharmacological model to induce transient cognitive deficits in healthy subjects, mimicking aspects of dementia and Alzheimer's disease.[1][2][3] In contrast, this compound is a highly selective antagonist for the M1 subtype of muscarinic acetylcholine receptors.[4] This selectivity profile suggests a more nuanced role in cognitive processes, with emerging evidence indicating a reduced liability for the cognitive impairments typically associated with non-selective antagonists like scopolamine.[5][6]
Mechanism of Action and Signaling Pathways
The differential cognitive effects of this compound and scopolamine stem directly from their distinct interactions with muscarinic acetylcholine receptor subtypes.
Scopolamine: As a non-selective antagonist, scopolamine blocks acetylcholine binding to all five muscarinic receptor subtypes (M1-M5).[2][7] These receptors are widely distributed throughout the central and peripheral nervous systems and are coupled to various G-protein signaling pathways. M1, M3, and M5 receptors typically couple to Gq/11, activating phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and activation of protein kinase C (PKC). M2 and M4 receptors, on the other hand, couple to Gi/o, inhibiting adenylyl cyclase and reducing cyclic AMP (cAMP) levels. The broad-spectrum antagonism by scopolamine disrupts a wide range of cholinergic signaling, leading to global cognitive dysfunction.[2]
This compound: In contrast, this compound exhibits high selectivity for the M1 receptor, with over 75-fold greater affinity for M1 compared to M2-M5 subtypes.[4] By specifically blocking the M1 receptor, which is predominantly expressed in brain regions critical for cognition such as the hippocampus and cortex, this compound allows for the investigation of M1-specific functions while leaving other muscarinic receptor pathways intact. This selective antagonism of the Gq/11-coupled pathway in M1-expressing neurons is thought to underlie its distinct cognitive profile.[4]
Signaling Pathway Diagrams
Comparative Cognitive Effects: Experimental Data
The following tables summarize the cognitive effects of this compound and scopolamine based on preclinical studies.
Table 1: Effects on Learning and Memory
| Cognitive Domain | Scopolamine | This compound | Supporting Evidence |
| Contextual Fear Conditioning | Impairs acquisition and consolidation | No effect on acquisition | Scopolamine impairs contextual fear conditioning.[8][9] Doses of this compound that are effective in reducing seizures do not induce deficits in contextual fear conditioning.[6] |
| Auditory-Cue Fear Conditioning | Impairs conditioning | Not reported | Scopolamine impairs auditory-cue fear conditioning.[9] |
| Novel Object Recognition | Impairs performance | Not reported | Scopolamine impairs novel object recognition in rodents.[10][11] |
| Spatial Memory (Morris Water Maze) | Impairs acquisition | Not reported | Scopolamine impairs performance in the Morris water maze task.[3] |
| Immediate and Delayed Recall | Impairs performance | Not reported | Scopolamine significantly impairs immediate and delayed free recall in humans.[12] |
Table 2: Effects on Attention and Other Cognitive Functions
| Cognitive Domain | Scopolamine | This compound | Supporting Evidence |
| Vigilance/Sustained Attention | Impaired | Not reported | Scopolamine impairs vigilance in the continuous performance test in humans.[12] |
| Reaction Time | Slower | Not reported | Scopolamine leads to slower reaction times in various attention tasks.[13] |
| Executive Function | Impaired | Not reported | Scopolamine impairs performance on tasks requiring executive function. |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
Contextual Fear Conditioning
-
Objective: To assess hippocampus-dependent learning and memory.
-
Subjects: Typically rats or mice.
-
Apparatus: A conditioning chamber with a distinct context (e.g., specific flooring, odor, and lighting).
-
Procedure:
-
Training (Day 1): Animals are placed in the conditioning chamber and, after a baseline period, receive one or more footshocks.
-
Drug Administration: Scopolamine (e.g., 1 mg/kg, i.p.) or this compound (e.g., 3-30 mg/kg, i.p.) is administered before or after the training session, depending on whether acquisition or consolidation is being studied.[6][8]
-
Testing (Day 2): Animals are returned to the same chamber without the delivery of footshocks. The primary measure is the percentage of time spent "freezing," a species-specific fear response.
-
-
Expected Outcome with Scopolamine: Reduced freezing behavior during testing, indicating impaired memory of the aversive context.[8]
-
Expected Outcome with this compound: No significant difference in freezing behavior compared to vehicle-treated controls, suggesting no impairment in contextual fear memory.[6]
Novel Object Recognition
-
Objective: To assess recognition memory.
-
Subjects: Typically rats or mice.
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: Animals are allowed to freely explore the empty arena.
-
Training/Sample Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a set period.
-
Drug Administration: Scopolamine is typically administered before the training or testing phase.
-
Testing/Choice Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring the novel versus the familiar object is measured.
-
-
Expected Outcome with Scopolamine: Animals treated with scopolamine spend a similar amount of time exploring both the novel and familiar objects, indicating a failure to recognize the familiar object.[10][11]
Experimental Workflow Diagram
Conclusion
The available evidence strongly indicates that the cognitive effects of this compound and scopolamine are markedly different. Scopolamine's non-selective antagonism of muscarinic receptors leads to broad cognitive impairments, making it a reliable tool for modeling cholinergic deficits. In contrast, the M1 selectivity of this compound appears to spare key cognitive functions, such as the acquisition of contextual fear memory, that are disrupted by scopolamine.
This distinction is critical for researchers investigating the specific role of the M1 receptor in cognition and for the development of novel therapeutics targeting the cholinergic system. The use of selective antagonists like this compound allows for a more precise dissection of cholinergic signaling pathways and may offer a therapeutic advantage by avoiding the widespread cognitive side effects associated with non-selective agents. Future direct comparative studies across a broader range of cognitive tasks will be invaluable in further elucidating the nuanced roles of individual muscarinic receptor subtypes in cognitive processes.
References
- 1. Why an M1 Antagonist Could Be a More Selective Model for Memory Impairment than Scopolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scopolamine - Wikipedia [en.wikipedia.org]
- 3. Scopolamine Administration Modulates Muscarinic, Nicotinic and NMDA Receptor Systems | PLOS One [journals.plos.org]
- 4. A Novel Selective Muscarinic Acetylcholine Receptor Subtype 1 Antagonist Reduces Seizures without Impairing Hippocampus-Dependent Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The M1 Muscarinic Receptor Antagonist VU0255035 Delays the Development of Status Epilepticus after Organophosphate Exposure and Prevents Hyperexcitability in the Basolateral Amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Scopolamine selectively disrupts the acquisition of contextual fear conditioning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Scopolamine administered before and after training impairs both contextual and auditory-cue fear conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effects of scopolamine on matching to sample paradigm and related tests in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effect of scopolamine on memory and attention: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of VU0255035 and Trihexyphenidyl: Efficacy and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and underlying mechanisms of VU0255035, a highly selective M1 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, and trihexyphenidyl (B89730), a non-selective muscarinic antagonist. This objective analysis is supported by experimental data to inform preclinical research and drug development efforts in the context of neurological disorders such as Parkinson's disease, dystonia, and epilepsy.
At a Glance: Key Differences and Mechanisms of Action
VU0255035 and trihexyphenidyl both exert their effects by antagonizing muscarinic acetylcholine receptors, a key family of G protein-coupled receptors involved in modulating neuronal excitability. However, their distinct selectivity profiles lead to different downstream effects and potential therapeutic windows.
VU0255035 is a competitive orthosteric antagonist with a high degree of selectivity for the M1 subtype of muscarinic receptors.[1] It demonstrates over 75-fold greater functional selectivity for M1 compared to the M2, M3, M4, and M5 subtypes.[1] The M1 receptor typically couples to Gq protein, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades. By selectively blocking this pathway, VU0255035 offers a targeted approach to modulating cholinergic signaling.
Trihexyphenidyl is a non-selective muscarinic antagonist, although it displays a higher affinity for the M1 and M4 receptor subtypes.[2] Its therapeutic effects in conditions like Parkinson's disease are attributed to the blockade of acetylcholine, which helps to restore the balance with dopamine (B1211576) in the striatum.[2] Some evidence also suggests an indirect influence on dopamine release via nicotinic acetylcholine receptors.
Quantitative Data Summary
The following tables summarize the key quantitative data on the binding affinities and functional efficacy of VU0255035 and trihexyphenidyl from various preclinical studies.
Table 1: Muscarinic Receptor Binding Affinity
| Compound | Receptor Subtype | Binding Affinity (Ki) | Species | Assay Type |
| VU0255035 | M1 | 14.87 nM[3] | Rat | Radioligand Binding |
| M2, M3, M4, M5 | >75-fold lower than M1[1] | Rat | Functional Assay (Calcium Mobilization) | |
| Trihexyphenidyl | M1 | High Affinity[2] | - | - |
| M4 | High Affinity[2] | - | - | |
| M2, M3, M5 | Lower Affinity | - | - |
Table 2: Efficacy in a Mouse Model of Dystonia (Rescue of Synaptic Plasticity)
| Compound (Concentration) | Outcome Measure | % Rescue in Tor1a+/Δgag Mice |
| VU0255035 (100 nM) | Long-Term Depression (LTD) | Full Rescue |
| Synaptic Depotentiation (SD) | Full Rescue | |
| Trihexyphenidyl (3 µM) | Long-Term Depression (LTD) | Full Rescue |
| Synaptic Depotentiation (SD) | Full Rescue |
Table 3: Efficacy in Rodent Models of Parkinson's Disease
| Compound (Dose) | Animal Model | Key Finding |
| VU0255035 (3 mg/kg) | Rat (Reserpine-induced akinesia) | Partially reversed akinesia[4] |
| Rat (Haloperidol-induced catalepsy) | Decreased catalepsy[4] | |
| Trihexyphenidyl (1.5 mg/kg, i.p.) | Rat (Hemi-Parkinson) | Attenuated L-dopa-induced dopamine release in the intact striatum[5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of the M1 muscarinic receptor targeted by VU0255035 and a general workflow for evaluating compound efficacy in a preclinical seizure model.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key experiments cited in this guide.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
-
Preparation of Membranes: Tissues or cells expressing the target muscarinic receptors are homogenized and centrifuged to isolate the cell membranes.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-N-methylscopolamine) and varying concentrations of the unlabeled competitor compound (VU0255035 or trihexyphenidyl).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the competitor that inhibits 50% of radioligand binding) is calculated. The Ki (inhibition constant) is then determined using the Cheng-Prusoff equation.
Pilocarpine-Induced Seizure Model in Mice
This model is used to evaluate the anticonvulsant efficacy of compounds.
-
Animal Subjects: Adult male mice are typically used.
-
Induction of Seizures: Mice are pre-treated with a peripheral muscarinic antagonist (e.g., scopolamine (B1681570) methyl nitrate) to reduce peripheral cholinergic effects. Subsequently, a high dose of pilocarpine (B147212), a muscarinic agonist, is administered to induce status epilepticus.
-
Compound Administration: The test compound (VU0255035 or trihexyphenidyl) or vehicle is administered at a specified time before or after pilocarpine injection.
-
Behavioral Scoring: The severity of seizures is scored at regular intervals using a standardized scale, such as the Racine scale.
-
Data Analysis: The seizure scores and latency to seizure onset are compared between the compound-treated and vehicle-treated groups to determine the efficacy of the test compound.
Electrophysiology in Brain Slices (Dystonia Model)
This technique is used to assess the effects of compounds on synaptic plasticity.
-
Slice Preparation: Coronal brain slices containing the striatum are prepared from a mouse model of dystonia (e.g., Tor1a+/Δgag mice) and wild-type controls.
-
Recording: Whole-cell patch-clamp recordings are made from medium spiny neurons.
-
Induction of Plasticity: Long-term depression (LTD) is induced by high-frequency stimulation of cortical afferents. Synaptic depotentiation (SD) is also measured.
-
Compound Application: VU0255035 or trihexyphenidyl is bath-applied to the brain slices.
-
Data Analysis: The magnitude of LTD and SD is measured before and after compound application and compared between genotypes to determine if the compound can rescue the synaptic plasticity deficits.
Discussion and Conclusion
The available preclinical data indicate that both VU0255035 and trihexyphenidyl show promise in models of neurological disorders characterized by cholinergic dysregulation.
VU0255035 , with its high selectivity for the M1 receptor, offers a more targeted therapeutic approach. This selectivity may translate to a more favorable side-effect profile compared to non-selective antagonists, as many of the adverse effects of anticholinergic drugs are mediated by other muscarinic receptor subtypes. The finding that VU0255035 can rescue synaptic plasticity deficits in a dystonia model to a similar extent as trihexyphenidyl suggests that M1 receptor antagonism is a key mechanism of action for the therapeutic effects of anticholinergics in this context. In models of Parkinson's disease, VU0255035 demonstrated partial efficacy, suggesting that while M1 receptor blockade is important, antagonism of other muscarinic subtypes may also contribute to the overall therapeutic effect of non-selective agents like trihexyphenidyl.
Trihexyphenidyl has a long history of clinical use for Parkinson's disease and dystonia. Its efficacy is well-established, but its utility is often limited by a range of central and peripheral side effects. The broader receptor antagonism profile of trihexyphenidyl likely contributes to both its therapeutic effects and its adverse reactions.
References
- 1. A Novel Selective Muscarinic Acetylcholine Receptor Subtype 1 Antagonist Reduces Seizures without Impairing Hippocampus-Dependent Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Trihexyphenidyl Hydrochloride? [synapse.patsnap.com]
- 3. VU 0255035 | M1 Receptors | Tocris Bioscience [tocris.com]
- 4. Roles of the M1 Muscarinic Acetylcholine Receptor Subtype in the Regulation of Basal Ganglia Function and Implications for the Treatment of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of trihexyphenidyl, a non-selective antimuscarinic drug, on decarboxylation of L-dopa in hemi-Parkinson rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating M1 Receptor Blockade: A Comparative Guide to VU 0255035
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of VU 0255035, a highly selective M1 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, with other common M1 antagonists. Experimental data is presented to objectively evaluate its performance, alongside detailed protocols for key validation assays.
Introduction to this compound
This compound is a potent and highly selective competitive antagonist for the M1 muscarinic acetylcholine receptor.[1][2][3] It targets the orthosteric binding site of the M1 receptor with greater than 75-fold selectivity over the other muscarinic receptor subtypes (M2-M5).[1][3][4] This remarkable selectivity makes this compound a valuable pharmacological tool for elucidating the physiological and pathological roles of the M1 receptor and a promising lead compound for the development of therapeutics targeting CNS disorders such as epilepsy, Parkinson's disease, and dystonia.[2]
Comparative Analysis of M1 Receptor Antagonists
The efficacy and selectivity of this compound are best understood in comparison to other established M1 receptor antagonists, such as pirenzepine (B46924) and telenzepine (B1681252). The following tables summarize key quantitative data from binding and functional assays.
Table 1: M1 Receptor Binding Affinity
| Compound | Ki (nM) for M1 Receptor | Reference |
| This compound | 14.87 | [1] |
| Pirenzepine | 18.6 - 21 | [5][6] |
| Telenzepine | 0.94 | [5] |
Table 2: Functional Antagonism (IC50)
| Compound | IC50 (nM) for M1 Receptor | Reference |
| This compound | 132.6 | [4] |
| Pirenzepine | ~2400 (for PI hydrolysis inhibition) | [2] |
| Telenzepine | Not explicitly found |
Table 3: Selectivity Profile (Ki in nM)
| Compound | M1 | M2 | M3 | M4 | M5 | Selectivity (M2/M1) | Reference |
| This compound | 14.87 | >10,000 | >10,000 | >10,000 | >10,000 | >75-fold | [1][4] |
| Pirenzepine | 18.6 | 588 | - | - | - | ~32-fold | [5] |
| Telenzepine | 0.94 | 17.8 | - | - | - | ~19-fold | [5] |
Note: A higher M2/M1 ratio indicates greater selectivity for the M1 receptor over the M2 receptor.
M1 Receptor Signaling Pathway
Activation of the M1 muscarinic acetylcholine receptor, a Gq-coupled receptor, initiates a well-defined signaling cascade. This pathway is central to understanding the mechanism of action of M1 antagonists like this compound.
Caption: M1 Muscarinic Receptor Signaling Pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of M1 receptor blockade are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the M1 receptor.
Caption: Radioligand Binding Assay Workflow.
Protocol:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat cerebral cortex) or cells expressing the M1 receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
A fixed concentration of radioligand (e.g., [³H]-pirenzepine).
-
Increasing concentrations of the unlabeled competitor (e.g., this compound).
-
Membrane preparation.
-
-
Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters (e.g., GF/B) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a key downstream event in M1 receptor signaling.
Caption: Calcium Mobilization Assay Workflow.
Protocol:
-
Cell Culture and Plating:
-
Culture cells stably expressing the human M1 receptor (e.g., CHO-M1 or HEK-M1 cells) in appropriate media.
-
Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a component of a FLIPR Calcium Assay Kit) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the antagonist (e.g., this compound) and a fixed concentration of an M1 receptor agonist (e.g., carbachol (B1668302) or acetylcholine) in assay buffer.
-
-
Fluorescence Measurement (using a FLIPR or similar instrument):
-
Place the cell plate and the compound plates into the instrument.
-
Establish a baseline fluorescence reading.
-
Add the antagonist solutions to the cell plate and incubate for a specified period.
-
Add the agonist solution to stimulate the M1 receptors.
-
Record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration.
-
Determine the IC₅₀ value.
-
Brain Slice Electrophysiology
This technique allows for the study of the effects of M1 receptor antagonists on neuronal activity in a more physiologically relevant context.
Caption: Brain Slice Electrophysiology Workflow.
Protocol:
-
Brain Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., a rat or mouse).
-
Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Prepare acute brain slices (e.g., 300-400 µm thick) containing the region of interest (e.g., hippocampus) using a vibratome.
-
Allow the slices to recover in oxygenated aCSF at room temperature for at least one hour.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.
-
Perform whole-cell patch-clamp recordings from individual neurons (e.g., CA1 pyramidal neurons).
-
Establish a stable baseline recording of neuronal properties such as resting membrane potential, input resistance, and firing frequency.
-
-
Drug Application:
-
Apply an M1 receptor agonist (e.g., carbachol) to the slice via the perfusion system to induce a change in neuronal activity (e.g., depolarization, increased firing rate).
-
After observing a stable effect of the agonist, co-apply the M1 receptor antagonist (e.g., this compound) to determine its ability to reverse the agonist-induced effects.
-
-
Data Acquisition and Analysis:
-
Record the changes in membrane potential and/or current using an amplifier and data acquisition software.
-
Analyze the data to quantify the effect of the antagonist on the agonist-induced changes in neuronal properties.
-
Conclusion
This compound demonstrates exceptional selectivity and high potency for the M1 muscarinic receptor, surpassing the selectivity profiles of older M1 antagonists like pirenzepine and telenzepine. The experimental data and detailed protocols provided in this guide serve as a valuable resource for researchers validating M1 receptor blockade and exploring the therapeutic potential of selective M1 antagonists.
References
- 1. This compound | M1 Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel selective muscarinic acetylcholine receptor subtype 1 antagonist reduces seizures without impairing hippocampus-dependent learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Interaction of telenzepine with muscarinic receptors in mammalian sympathetic ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pirenzepine distinguishes between muscarinic receptor-mediated phosphoinositide breakdown and inhibition of adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of VU0255035: A Comparative Guide to its Muscarinic Receptor Subtype Cross-Reactivity
For researchers and drug development professionals navigating the intricate landscape of muscarinic acetylcholine (B1216132) receptors (mAChRs), the quest for subtype-selective compounds is paramount. VU0255035, identified as N-(3-oxo-3-(4-(pyridine-4-yl)piperazin-1-yl)propyl)-benzo[c][1][2]thiadiazole-4-sulfonamide, has emerged as a potent and highly selective antagonist for the M1 muscarinic acetylcholine receptor subtype.[1][2] This guide provides a comprehensive comparison of VU0255035's activity across all five muscarinic receptor subtypes (M1-M5), supported by quantitative data and detailed experimental methodologies.
High Selectivity for the M1 Receptor Subtype
VU0255035 distinguishes itself through its remarkable functional and binding selectivity for the M1 receptor. Equilibrium radioligand binding and functional studies have consistently demonstrated a greater than 75-fold selectivity for M1 mAChRs relative to the M2, M3, M4, and M5 subtypes.[1][2] This high degree of selectivity is a significant advantage in dissecting the specific physiological roles of the M1 receptor and developing targeted therapeutics for central nervous system (CNS) disorders such as epilepsy, Parkinson's disease, and dystonia.[1][2]
Data Presentation: A Quantitative Comparison
The following tables summarize the binding affinity and functional potency of VU0255035 across the five human muscarinic receptor subtypes.
Table 1: Binding Affinity of VU0255035 for Human Muscarinic Receptors
| Receptor Subtype | Binding Affinity (Ki) |
| M1 | 14.87 nM |
| M2 | > 10 µM[1] |
| M3 | > 10 µM[1] |
| M4 | > 10 µM[1] |
| M5 | > 10 µM[1] |
Table 2: Functional Antagonist Potency of VU0255035 at Human Muscarinic Receptors
| Receptor Subtype | Functional Potency (IC50) | Fold Selectivity vs. M1 |
| M1 | 132.6 ± 28.5 nM[1] | - |
| M2 | > 10 µM[1] | > 75-fold |
| M3 | > 10 µM[1] | > 75-fold |
| M4 | > 10 µM[1] | > 75-fold |
| M5 | > 10 µM[1] | > 75-fold |
Mechanism of Action: A Competitive Orthosteric Antagonist
Molecular pharmacology studies have elucidated that VU0255035 acts as a competitive orthosteric antagonist at the M1 mAChR.[1][2] This is noteworthy given the high level of M1 selectivity, which is often challenging to achieve with orthosteric ligands due to the conserved nature of the acetylcholine (ACh) binding site across mAChR subtypes.[1]
Muscarinic Receptor Signaling Pathways
The five muscarinic receptor subtypes couple to different G proteins to initiate intracellular signaling cascades. The M1, M3, and M5 subtypes typically couple to Gq/11, leading to the activation of phospholipase C (PLC), while the M2 and M4 subtypes couple to Gi/o, which inhibits adenylyl cyclase and modulates ion channels.[1][3]
Caption: Signaling pathways of muscarinic receptor subtypes.
Experimental Protocols
The data presented in this guide are based on established in vitro pharmacological assays.
Radioligand Binding Assays
The binding affinity of VU0255035 for the five human muscarinic receptor subtypes was determined using competitive radioligand binding assays.
Caption: Workflow for radioligand binding assays.
Functional Assays (Calcium Mobilization)
The functional antagonist activity of VU0255035 was assessed using a calcium mobilization assay in cells expressing the different muscarinic receptor subtypes.
Caption: Workflow for calcium mobilization functional assays.
Broader Selectivity Profile
To further assess its selectivity, VU0255035 was screened against a broad panel of G protein-coupled receptors (GPCRs), ion channels, and transporters. At a concentration of 10 µM, VU0255035 showed no significant activity at any of the other targets, underscoring its high selectivity for the M1 muscarinic receptor.[1]
Conclusion
VU0255035 is a highly selective M1 muscarinic receptor antagonist with over 75-fold functional selectivity over other muscarinic subtypes. Its competitive orthosteric mechanism of action and clean off-target profile make it an invaluable tool for researchers studying the M1 receptor and a promising lead compound for the development of novel therapeutics. The detailed data and methodologies provided in this guide offer a clear and objective comparison of VU0255035's performance, enabling informed decisions for future research and drug discovery efforts.
References
- 1. A Novel Selective Muscarinic Acetylcholine Receptor Subtype 1 Antagonist Reduces Seizures without Impairing Hippocampus-Dependent Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel selective muscarinic acetylcholine receptor subtype 1 antagonist reduces seizures without impairing hippocampus-dependent learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The M1 Muscarinic Receptor Antagonist VU0255035 Delays the Development of Status Epilepticus after Organophosphate Exposure and Prevents Hyperexcitability in the Basolateral Amygdala - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison: VU 0255035 vs. Biperiden
For researchers, scientists, and drug development professionals, the choice of a muscarinic M1 receptor antagonist is critical for advancing research in neurological and psychiatric disorders. This guide provides a detailed in vivo comparison of VU 0255035, a highly selective M1 antagonist, and biperiden (B1667296), a long-standing, less selective anticholinergic agent.
This comparison synthesizes available in vivo experimental data to objectively evaluate their performance, focusing on receptor selectivity, efficacy in preclinical models of seizures and cognitive function, and pharmacokinetic properties.
Key Differences at a Glance
| Feature | This compound | Biperiden |
| M1 Receptor Selectivity | Highly selective (>75-fold for M1 over M2-M5) | Preferential for M1, but with activity at other muscarinic subtypes |
| Efficacy in Seizure Models | Effective in reducing pilocarpine- and organophosphate-induced seizures | Shows potential in preclinical models of post-traumatic epilepsy |
| Cognitive Effects | Does not impair hippocampus-dependent learning at effective anti-seizure doses | Induces cognitive deficits, particularly in memory |
| Primary Research Application | Precise tool for studying M1 receptor function | Model for cholinergic cognitive impairment and Parkinson's disease |
In-Depth Performance Comparison
Receptor Selectivity and Potency
This compound stands out for its remarkable selectivity for the M1 muscarinic acetylcholine (B1216132) receptor (mAChR). In vitro studies have demonstrated that this compound is a competitive orthosteric antagonist with over 75-fold greater functional selectivity for the M1 receptor compared to M2, M3, M4, and M5 subtypes[1][2]. This high selectivity minimizes off-target effects, making it a precise tool for dissecting the in vivo role of the M1 receptor.
Biperiden, while having a high affinity for the M1 receptor, is less selective than this compound[3]. It also exhibits activity at other muscarinic receptor subtypes, which can contribute to a broader range of physiological effects and a less defined mechanism of action in vivo.
Table 1: Muscarinic Receptor Antagonist Potency
| Compound | M1 IC50 (nM) | M2 IC50 (µM) | M3 IC50 (µM) | M4 IC50 (µM) | M5 IC50 (µM) |
| This compound | 132.6 ± 28.5 | >10 | >10 | >10 | >10 |
| Biperiden | - | - | - | - | - |
Efficacy in In Vivo Models
This compound has demonstrated significant efficacy in rodent models of seizures. Pretreatment with this compound has been shown to reduce the severity of pilocarpine-induced seizures in mice[1][2]. Furthermore, it can delay the development of status epilepticus following exposure to organophosphates like soman (B1219632) and paraoxon (B1678428) in rats[4][5][6].
Biperiden has also been investigated for its anti-seizure potential. Preclinical studies suggest it may have a role in modifying epileptogenesis, with reports of it delaying the latency and reducing the incidence and intensity of spontaneous seizures after brain injury[7]. A recent clinical trial, however, found insufficient evidence for its effectiveness in preventing post-traumatic epilepsy in humans[8][9].
Table 2: Efficacy in Rodent Seizure Models
| Compound | Model | Species | Administration Route | Dose | Outcome |
| This compound | Pilocarpine-induced seizures | Mouse | Intraperitoneal (i.p.) | 10 mg/kg | Significantly reduced seizure scores and mortality[1] |
| This compound | Soman/Paraoxon-induced seizures | Rat | - | - | Significantly suppressed seizure severity and delayed status epilepticus[4][6] |
| Biperiden | Post-traumatic epilepsy model | - | - | - | Delayed latency and decreased incidence and intensity of spontaneous seizures[7] |
A key differentiating feature between the two compounds is their effect on cognition. Remarkably, doses of this compound that are effective in reducing seizures did not impair hippocampus-dependent learning, as measured by contextual fear conditioning in mice[1]. This suggests that selective M1 antagonism may spare certain cognitive functions.
In contrast, biperiden is known to induce cognitive deficits, particularly in memory, and is used to model cholinergic cognitive impairment in rodents[10]. Studies have shown that biperiden can impair performance in tasks such as the delayed non-matching to position task, a measure of short-term memory[11].
Regarding motor function, biperiden is used clinically to treat Parkinson's disease and drug-induced extrapyramidal symptoms by helping to restore the balance between cholinergic and dopaminergic systems in the striatum[11]. In rodent models, it can alleviate drug-induced catalepsy. There is less specific information available on the effects of this compound on motor function in similar models.
Pharmacokinetics and Brain Distribution
Both this compound and biperiden are brain penetrant, a crucial characteristic for centrally acting drugs.
Pharmacokinetic studies with this compound in rats have shown that it has excellent brain penetration[1][4].
Biperiden also readily crosses the blood-brain barrier. Pharmacokinetic studies in rats have detailed its distribution across various brain regions, with notable concentrations in the basal ganglia, hippocampus, and cortex[12][13].
Table 3: Pharmacokinetic Parameters in Rats
| Compound | Administration Route | Tmax (plasma) | Brain Penetration |
| This compound | - | - | Excellent[1][4] |
| Biperiden | Oral (250 mg/kg) | - | 87% absorbed after 6 hours[14] |
| Biperiden | Intravenous | - | Regional brain-to-blood unbound concentration ratios (Kpf) ranged from 30 to 75[12] |
Experimental Protocols
Pilocarpine-Induced Seizure Model (for this compound)
-
Animals: Hybrid mice (C57Blk:129Sv).
-
Procedure: Mice are first injected with methylscopolamine nitrate (B79036) (1 mg/kg, i.p.) to block the peripheral effects of pilocarpine (B147212). Thirty minutes later, this compound (10 mg/kg, i.p.) or vehicle is administered. After another 30 minutes, a single dose of pilocarpine (280 mg/kg, i.p.) is injected to induce seizures.
-
Data Collection: Seizure activity is observed and scored over a defined period. Mortality is also recorded.
Contextual Fear Conditioning (for this compound)
-
Animals: Male Sprague-Dawley rats.
-
Procedure: On the training day, rats are habituated to the training room. They are pretreated with this compound (3-30 mg/kg, i.p.) or vehicle 30 minutes before being placed in a conditioning chamber where they receive a series of foot shocks.
-
Data Collection: Twenty-four hours later, rats are returned to the same chamber, and freezing behavior (a measure of fear memory) is recorded.
Delayed Non-Matching to Position Task (for Biperiden)
-
Animals: Rats.
-
Procedure: This task is typically conducted in an operant chamber with two retractable levers. The rat initiates a trial by pressing a central lever. One of the side levers is then extended (the "sample" lever). After the rat presses the sample lever, both levers are retracted for a delay period. Following the delay, both side levers are extended, and the rat must press the lever that was not previously presented (the "non-match") to receive a reward.
-
Drug Administration: Biperiden is administered prior to the testing session to assess its impact on performance at various delay intervals.
Signaling Pathways and Experimental Workflows
The primary mechanism of action for both this compound and biperiden is the blockade of the M1 muscarinic acetylcholine receptor, a Gq-coupled receptor. Activation of the M1 receptor by acetylcholine typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). By blocking this pathway, M1 antagonists like this compound and biperiden inhibit these downstream signaling events.
Caption: M1 Receptor Signaling Pathway and Antagonist Action.
Caption: General In Vivo Experimental Workflow.
Conclusion
This compound is a highly selective and potent M1 antagonist that serves as an invaluable research tool for elucidating the specific functions of the M1 receptor. Its efficacy in seizure models, coupled with a lack of cognitive impairment at therapeutic doses, makes it a promising candidate for developing novel therapeutics with an improved side-effect profile.
Biperiden , with its broader muscarinic activity, remains a relevant tool for modeling general cholinergic dysfunction and for its clinical use in movement disorders. However, its cognitive-impairing effects are a significant consideration for researchers.
The choice between this compound and biperiden will ultimately depend on the specific research question. For studies requiring precise M1 receptor antagonism with minimal confounding effects on other muscarinic subtypes and a desire to avoid cognitive disruption, this compound is the superior choice. For research aiming to model the broader effects of cholinergic blockade or investigate mechanisms related to Parkinson's disease, biperiden remains a useful, albeit less selective, option.
References
- 1. A novel selective muscarinic acetylcholine receptor subtype 1 antagonist reduces seizures without impairing hippocampus-dependent learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Selective Muscarinic Acetylcholine Receptor Subtype 1 Antagonist Reduces Seizures without Impairing Hippocampus-Dependent Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. The M1 Muscarinic Receptor Antagonist VU0255035 Delays the Development of Status Epilepticus after Organophosphate Exposure and Prevents Hyperexcitability in the Basolateral Amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The M1 Muscarinic Receptor Antagonist VU0255035 Delays the Development of Status Epilepticus after Organophosphate Exposure and Prevents Hyperexcitability in the Basolateral Amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biperiden for prevention of post-traumatic epilepsy: A protocol of a double-blinded placebo-controlled randomized clinical trial (BIPERIDEN trial) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Initial clinical evidence on biperiden as antiepileptogenic after traumatic brain injury-a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Why an M1 Antagonist Could Be a More Selective Model for Memory Impairment than Scopolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Brain regional pharmacokinetics of biperiden in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Akineton (Biperiden): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
Unmasking Precision: The Advantages of VU 0255035 in Muscarinic Receptor Antagonism
For researchers, scientists, and drug development professionals, the quest for selective pharmacological tools is paramount. In the realm of muscarinic acetylcholine (B1216132) receptor (mAChR) research, the distinction between selective and non-selective antagonists is critical for elucidating the physiological roles of specific receptor subtypes and for developing targeted therapeutics with improved side-effect profiles. This guide provides a comprehensive comparison of the M1-selective antagonist VU 0255035 and non-selective mAChR antagonists, supported by experimental data, detailed protocols, and visual representations of the underlying biological processes.
The five subtypes of muscarinic acetylcholine receptors (M1-M5) are implicated in a wide array of physiological functions, and their dysregulation is associated with numerous disorders. Non-selective antagonists, such as atropine (B194438) and scopolamine (B1681570), bind to multiple mAChR subtypes, leading to a broad range of effects and often undesirable side effects, which can confound research findings and limit therapeutic potential. This compound, a novel and potent antagonist, offers a significant advantage through its remarkable selectivity for the M1 receptor subtype.
Superior Selectivity Profile of this compound
Experimental data from radioligand binding assays and functional studies consistently demonstrate the superior selectivity of this compound for the M1 mAChR compared to non-selective antagonists. This selectivity allows for the precise investigation of M1 receptor function and holds promise for the development of more targeted therapies.
Comparative Binding Affinities and Functional Potencies
The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of this compound and common non-selective mAChR antagonists across the five receptor subtypes. Lower Ki and IC50 values indicate higher affinity and potency, respectively.
Table 1: Antagonist Binding Affinities (Ki, nM) at Human mAChR Subtypes
| Antagonist | M1 | M2 | M3 | M4 | M5 | Selectivity for M1 |
| This compound | 14.87 [1][2][3] | >10,000 | >10,000 | >10,000 | >10,000 | >672-fold |
| Atropine | 2.22[4] | 4.32[4] | 4.16[4] | 2.38[4] | 3.39[4] | Non-selective |
| Scopolamine | 0.83 | 5.3 | 0.34 | 0.38 | 0.34 | Non-selective |
Table 2: Antagonist Functional Potencies (IC50, nM) at Human mAChR Subtypes
| Antagonist | M1 | M2 | M3 | M4 | M5 | Selectivity for M1 |
| This compound | 132.6 [5][6] | >10,000[5][6] | >10,000[5][6] | >10,000[5][6] | >10,000[5][6] | >75-fold[1][2][3][5][6] |
| Atropine | 2.22[4] | 4.32[4] | 4.16[4] | 2.38[4] | 3.39[4] | Non-selective |
As the data illustrates, this compound exhibits a significantly higher affinity and functional potency for the M1 receptor, with negligible activity at the M2, M3, M4, and M5 subtypes at concentrations where it potently blocks M1. In contrast, atropine and scopolamine demonstrate high affinity across all five subtypes, highlighting their non-selective nature.
The Significance of M1 Selectivity
The high selectivity of this compound translates into significant advantages in both research and therapeutic development:
-
Reduced Off-Target Effects: By avoiding interaction with other mAChR subtypes, this compound minimizes the side effects associated with non-selective antagonists. These can include dry mouth, blurred vision, constipation, urinary retention (M3 blockade), and cardiac arrhythmias (M2 blockade).
-
Improved Cognitive Profile: A major drawback of non-selective mAChR antagonists is their impairment of cognitive function. Studies have shown that this compound can achieve therapeutic effects, such as reducing seizure activity, without inducing the severe cognitive deficits observed with non-selective agents.
-
Precise Target Validation: For researchers, the ability to selectively block the M1 receptor is invaluable for dissecting its specific roles in complex physiological and pathological processes.
Experimental Protocols
The data presented in this guide are derived from standard and robust experimental methodologies.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to the receptor.
Protocol:
-
Membrane Preparation: Membranes from cells stably expressing one of the human mAChR subtypes (M1-M5) are prepared.
-
Incubation: The cell membranes are incubated with a constant concentration of a radiolabeled antagonist (e.g., [3H]N-methylscopolamine, [3H]NMS) and varying concentrations of the unlabeled antagonist being tested (e.g., this compound, atropine).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test antagonist that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assay (Calcium Mobilization)
This assay measures the ability of an antagonist to block the intracellular signaling initiated by the activation of a Gq-coupled receptor, such as the M1 mAChR.
Protocol:
-
Cell Culture: Cells stably expressing the M1 mAChR are cultured in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound).
-
Agonist Stimulation: An agonist (e.g., acetylcholine) is added to the wells to stimulate the M1 receptors.
-
Signal Detection: The change in fluorescence, which is proportional to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.
-
Data Analysis: The data are analyzed to determine the concentration of the antagonist that inhibits 50% of the agonist-induced calcium mobilization (IC50).
Visualizing the Molecular Mechanisms
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the M1 receptor signaling pathway and the experimental workflow for a radioligand binding assay.
Caption: M1 Muscarinic Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
References
- 1. Kinetics of M1 muscarinic receptor and G protein signaling to phospholipase C in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of VU 0255035 and telenzepine
A Comparative Analysis of VU 0255035 and Telenzepine (B1681252): M1 Muscarinic Receptor Antagonists
This guide provides a detailed comparative analysis of two prominent M1 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists: this compound and telenzepine. Developed for researchers, scientists, and drug development professionals, this document outlines their respective binding affinities, functional potencies, and the experimental methodologies used to determine these characteristics. The information is presented to facilitate an objective comparison of their pharmacological profiles.
Introduction to this compound and Telenzepine
This compound is a highly selective, competitive orthosteric antagonist of the M1 muscarinic receptor. It has been investigated for its potential in treating central nervous system (CNS) disorders, such as epilepsy and to a lesser extent, its impact on cognition.[1] Telenzepine is also a selective M1 muscarinic antagonist, historically used in the treatment of peptic ulcers due to its ability to reduce gastric acid secretion.[2][3] It is a thienobenzodiazepine derivative and is noted for its atropisomeric properties, with the (+)-isomer being significantly more potent than the (-)-isomer.[4][5] Both compounds serve as valuable tools for studying the physiological and pathological roles of the M1 receptor.
Data Presentation
Table 1: Comparative Receptor Binding Affinity of this compound and Telenzepine
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | Selectivity (M1 vs M2-M5) |
| This compound | 14.87 | >10,000 (IC50)[6] | >10,000 (IC50)[6] | >10,000 (IC50)[6] | >10,000 (IC50)[6] | >75-fold for M1[6] |
| Telenzepine | 0.94[7][8] | 17.8[7][8] | N/A | N/A | N/A | ~19-fold for M1 vs M2 |
Table 2: Comparative Functional Activity of this compound and Telenzepine
| Compound | Assay Type | Cell Line | Agonist | Potency (IC50/EC50) |
| This compound | Calcium Mobilization | CHO cells expressing hM1 | Acetylcholine | 132.6 ± 28.5 nM (IC50)[1][6] |
| Telenzepine | Electrophysiology (Slow EPSP) | Rabbit Superior Cervical Ganglion | - | 38 nM (ED50)[7] |
| Telenzepine | Electrophysiology (Slow IPSP) | Rabbit Superior Cervical Ganglion | - | 253 nM (ED50)[7] |
hM1: human M1 receptor; EPSP: Excitatory Postsynaptic Potential; IPSP: Inhibitory Postsynaptic Potential.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound and telenzepine for muscarinic receptor subtypes.
General Protocol:
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing individual human M1-M5 muscarinic receptor subtypes, or from tissues known to endogenously express specific subtypes (e.g., rat cerebral cortex for M1, heart for M2).[4][5] Tissues or cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended.[9]
-
Competitive Binding Incubation: A fixed concentration of a non-selective muscarinic radioligand, typically [3H]N-methylscopolamine ([3H]NMS), is incubated with the prepared membranes.[6] A range of concentrations of the unlabeled competitor compound (this compound or telenzepine) is added to the incubation mixture.[9]
-
Equilibrium and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters.[9][10]
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Specifics for this compound:
-
Radioligand: [3H]NMS was used in competition binding assays with membranes from CHO cells expressing each of the five human muscarinic receptor subtypes.[6]
Specifics for Telenzepine:
-
Radioligand: [3H]Telenzepine has been used as a direct radioligand for M1 receptors.[11] Competition binding studies have also been performed against [3H]NMS in tissues like guinea-pig cerebral cortex (predominantly M1) and myocardium (predominantly M2).[4]
Calcium Mobilization Assay
Objective: To assess the functional antagonist activity of this compound at Gq-coupled muscarinic receptors (M1, M3, M5).
General Protocol:
-
Cell Culture: CHO cells stably expressing the human M1 muscarinic receptor are cultured in appropriate media and seeded into 96- or 384-well microplates.[12]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid (B1678239) to prevent dye extrusion.[12][13]
-
Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FlexStation). The antagonist (this compound) at various concentrations is added to the wells and incubated.
-
Agonist Stimulation and Signal Detection: An agonist, such as acetylcholine or carbachol, is then added at a concentration that elicits a submaximal response (e.g., EC80).[6] The resulting change in fluorescence, indicative of intracellular calcium mobilization, is measured kinetically.[12]
-
Data Analysis: The antagonist's potency is determined by calculating the IC50 value from the concentration-response curve.
Specifics for this compound:
-
The potency of this compound was determined by its ability to inhibit the calcium response induced by an EC80 concentration of acetylcholine in CHO cells expressing hM1, hM2, hM3, hM4, or hM5 receptors.[6]
In Vivo Seizure Model (Pilocarpine-Induced)
Objective: To evaluate the in vivo efficacy of this compound in a model of epilepsy.
Protocol:
-
Animals: Male mice (e.g., C57BL/6NHsd or hybrid C57Bk:129Sv) are used.[6][14]
-
Pre-treatment: To reduce peripheral cholinergic effects, mice are pre-treated with a peripheral muscarinic antagonist like methylscopolamine nitrate (B79036) (1 mg/kg, i.p.).[6]
-
Test Compound Administration: this compound or vehicle is administered, typically via intraperitoneal (i.p.) injection, at a specified time before seizure induction.[6] For this compound, doses ranging from 3-30 mg/kg have been used.
-
Seizure Induction: Seizures are induced by a high dose of pilocarpine (B147212) (e.g., 280-300 mg/kg, i.p.).[14][15]
-
Behavioral Observation: Mice are observed for seizure activity, which is scored using a standardized scale (e.g., Racine's scale).[14] The latency to the first seizure and the severity of seizures are recorded.
-
Termination: In some protocols, status epilepticus is terminated after a set period with an anticonvulsant like diazepam.[14]
Mandatory Visualization
Caption: M1 Muscarinic Receptor Signaling Pathway.
Caption: General Experimental Workflow for Antagonist Characterization.
Comparative Summary and Conclusion
Both this compound and telenzepine are potent and selective antagonists of the M1 muscarinic receptor.
This compound stands out for its exceptional selectivity for the M1 subtype over M2-M5, with functional assays showing IC50 values greater than 10 µM for the other subtypes.[6] This high degree of selectivity makes it a precise tool for elucidating the specific roles of the M1 receptor in the CNS. In vivo studies have demonstrated its efficacy in reducing seizure activity in animal models without the cognitive impairments often associated with less selective muscarinic antagonists.
Telenzepine exhibits very high affinity for the M1 receptor, with a Ki value in the sub-nanomolar range, and maintains a notable, albeit lower, selectivity over the M2 receptor compared to this compound. Its (+)-enantiomer is the primary contributor to its high potency.[4][5] While its clinical use has been focused on peripheral applications (gastric acid secretion), it has also been used as a pharmacological tool in CNS research.
References
- 1. researchgate.net [researchgate.net]
- 2. Telenzepine inhibits electrically-stimulated, acetylcholine plus histamine-mediated acid secretion in the mouse isolated stomach by blockade of M1 muscarine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological evidence for selective inhibition of gastric acid secretion by telenzepine, a new antimuscarinic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The affinity, selectivity and biological activity of telenzepine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The existence of stable enantiomers of telenzepine and their stereoselective interaction with muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Selective Muscarinic Acetylcholine Receptor Subtype 1 Antagonist Reduces Seizures without Impairing Hippocampus-Dependent Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction of telenzepine with muscarinic receptors in mammalian sympathetic ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 11. The binding of [3H]telenzepine to muscarinic acetylcholine receptors in calf forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Pilocarpine Model of Temporal Lobe Epilepsy and EEG Monitoring Using Radiotelemetry System in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to VU 0255035: Replicating Findings from Published Studies
This guide provides a comprehensive comparison of the M1 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, VU 0255035, with other selective and non-selective muscarinic antagonists. The information is compiled from published scientific literature to assist researchers, scientists, and drug development professionals in understanding the performance and experimental context of this compound.
Mechanism of Action and Signaling Pathway
This compound is a highly selective, competitive orthosteric antagonist of the M1 muscarinic acetylcholine receptor.[1] The M1 receptor is a G-protein coupled receptor (GPCR) that primarily couples through the Gq signaling pathway. Upon activation by acetylcholine, the M1 receptor activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade is involved in various central nervous system functions, including learning, memory, and neuronal excitability. This compound exerts its effects by blocking the binding of acetylcholine to the M1 receptor, thereby inhibiting this downstream signaling.
M1 Receptor Signaling Pathway and this compound Mechanism of Action.
Comparative Performance Data
Muscarinic Receptor Subtype Selectivity
This compound exhibits high selectivity for the M1 receptor over other muscarinic receptor subtypes. The following table summarizes the binding affinities (Ki in nM) and functional inhibition (IC50 in nM) of this compound compared to other M1-selective antagonists, pirenzepine (B46924) and telenzepine (B1681252), and the non-selective antagonist, scopolamine.
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | M1 IC50 (nM) | M2-M5 IC50 (nM) |
| This compound | 33 | >10,000 | >10,000 | >10,000 | >10,000 | 132.6 | >10,000 |
| Pirenzepine | 18.6 | 588 | ~600 | ~800 | ~1000 | - | - |
| Telenzepine | 0.94 | 17.8 | - | - | - | - | - |
| Scopolamine | ~1-2 | ~1-2 | ~1-2 | ~1-2 | ~1-2 | - | - |
In Vivo Efficacy: Anti-Seizure Activity
| Compound | Model | Dosage | Effect on Seizures |
| This compound | Pilocarpine-induced seizures (mice) | 30 mg/kg | Significantly reduced seizure severity. |
| Pirenzepine | Amygdala kindling (rat) | 50 and 100 nmol (i.c.v.) | Retarded kindling development and prevented stage 5 seizures. |
Cognitive Effects: Comparison with a Non-selective Antagonist
A key finding for this compound is its reported lack of cognitive impairment at effective doses, a significant advantage over non-selective muscarinic antagonists like scopolamine.
| Compound | Model | Dosage | Effect on Cognition |
| This compound | Contextual Fear Conditioning (mice) | Doses effective against seizures | Did not impair hippocampus-dependent learning. |
| Scopolamine | Contextual Fear Conditioning (rats) | 1 mg/kg | Severely impaired contextual fear conditioning. |
Experimental Protocols
Pilocarpine-Induced Seizures in Mice
This protocol is adapted from Sheffler et al., 2009.
Objective: To assess the anti-convulsant effect of this compound.
Animals: Male C57BL/6J mice.
Procedure:
-
Administer methylscopolamine (1 mg/kg, i.p.) to block the peripheral effects of pilocarpine (B147212).
-
30 minutes later, administer this compound (dissolved in 5% lactic acid, pH adjusted to 6.5-7.0) or vehicle via intraperitoneal (i.p.) injection.
-
30 minutes after compound administration, inject pilocarpine (280 mg/kg, i.p.).
-
Observe the mice continuously for 2 hours, scoring seizure activity every 5 minutes based on a modified Racine scale.
-
Analyze the data by comparing the seizure scores between the vehicle and this compound treated groups.
Contextual Fear Conditioning
This protocol is a generalized procedure based on common methodologies.
Objective: To assess hippocampus-dependent learning and memory.
Apparatus: A conditioning chamber with a grid floor connected to a shock generator and a distinct context for testing.
Procedure:
-
Training Day:
-
Place the animal in the conditioning chamber and allow for a 2-3 minute habituation period.
-
Present a conditioned stimulus (CS), such as a tone, for 20-30 seconds.
-
During the last 2 seconds of the CS, deliver a mild footshock (unconditioned stimulus, US; e.g., 0.5-1.0 mA for 1-2 seconds).
-
Repeat the CS-US pairing as required by the specific experimental design.
-
Remove the animal from the chamber 30-60 seconds after the final shock.
-
-
Testing Day (24 hours later):
-
Place the animal back into the original conditioning chamber (context test) for a set period (e.g., 5 minutes) without any CS or US.
-
Record the amount of time the animal spends "freezing" (complete immobility except for respiration).
-
To test for cued fear (hippocampus-independent), place the animal in a novel context and present the CS. Record freezing behavior.
-
-
Data Analysis:
-
Calculate the percentage of time spent freezing.
-
Compare the freezing behavior between different treatment groups (e.g., vehicle vs. This compound vs. scopolamine).
-
Workflow for Comparing Cognitive Effects of Muscarinic Antagonists.
References
Safety Operating Guide
Proper Disposal of VU 0255035: A Step-by-Step Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling VU 0255035 must adhere to proper disposal procedures to ensure laboratory safety and environmental protection. As a research chemical, the full extent of its hazards may not be fully known, necessitating a cautious approach to its disposal. This guide provides essential, step-by-step instructions for the safe disposal of this compound and contaminated materials.
Pre-Disposal Considerations
Before initiating the disposal process, it is crucial to consult your institution's specific safety guidelines and local, state, and federal regulations concerning chemical waste.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound.
Step-by-Step Disposal Procedure
-
Waste Collection:
-
Collect waste this compound, including any expired or unused material, in a designated and clearly labeled chemical waste container.
-
Ensure the container is compatible with the chemical's properties. Given that this compound is a solid, a securely sealed container appropriate for solid chemical waste should be used.
-
Solutions of this compound, for instance, dissolved in DMSO[2], should be collected in a designated liquid waste container for halogenated or non-halogenated solvents, depending on the solvent used.
-
-
Disposal of Contaminated Labware:
-
Any labware, such as vials, pipette tips, and flasks, that has come into direct contact with this compound should be considered contaminated.
-
Rinse the contaminated labware with an appropriate solvent to remove residual compound. The rinsate should be collected and disposed of as chemical waste.
-
After rinsing, disposable items should be placed in a designated solid waste container for contaminated materials. Non-disposable glassware should be thoroughly cleaned according to standard laboratory procedures.
-
-
Packaging Disposal:
-
Empty packaging that once contained this compound should be disposed of according to official regulations.[3]
-
It is recommended to rinse the empty container with a suitable solvent, collecting the rinsate as chemical waste, before disposing of the container as regular laboratory waste or as directed by your institution.
-
-
Waste Segregation and Storage:
-
Store the sealed chemical waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Follow your institution's protocols for the segregation of chemical waste.
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the chemical waste.
-
Provide the EHS office with accurate information about the waste, including the name of the chemical and the approximate quantity.
-
While one Safety Data Sheet suggests that smaller quantities may be disposed of with household waste, this is not a recommended practice in a professional laboratory setting.[3] Adherence to institutional and regulatory guidelines for chemical waste is paramount.
Summary of Waste Handling
| Waste Type | Collection Container | Disposal Procedure |
| Solid this compound | Labeled solid chemical waste container | Collect, seal, and store for EHS pickup. |
| This compound Solutions | Labeled liquid chemical waste container | Collect, seal, and store for EHS pickup. |
| Contaminated Disposables | Labeled solid waste container | Collect, seal, and store for EHS pickup. |
| Contaminated Glassware | N/A | Rinse with appropriate solvent (collect rinsate as chemical waste), then clean according to standard lab procedures. |
| Empty Product Packaging | Varies by institution | Rinse with appropriate solvent (collect rinsate as chemical waste), then dispose of as per institutional guidelines. |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound and associated waste.
References
Personal protective equipment for handling VU 0255035
Essential Safety and Handling Guide for VU 0255035
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of this compound, a selective M1 muscarinic acetylcholine (B1216132) receptor antagonist. The following protocols are designed to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Molecular Weight | 432.52 g/mol [1] |
| Formula | C₁₈H₂₀N₆O₃S₂[1] |
| Purity | ≥98% (HPLC)[1] |
| Solubility | Soluble in DMSO to 20 mM[1] |
| Storage Temperature | -20°C[1][2] |
| CAS Number | 1135243-19-4[1] |
Personal Protective Equipment (PPE)
Given that the full toxicological properties of this compound may not be known, it is imperative to handle it with care. The following personal protective equipment is mandatory when working with this compound, both in solid and solution form.
-
Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes and fine particles.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A laboratory coat is required. For procedures with a higher risk of exposure, consider additional protection such as a chemical-resistant apron or coveralls.
-
Respiratory Protection: If handling the solid form outside of a certified chemical fume hood or ventilated enclosure, a NIOSH-approved respirator with an appropriate particulate filter is necessary.
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural steps for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: The compound should be stored at -20°C in a tightly sealed container.[1][2] Protect from light.[2]
-
Inventory: Log the compound into the laboratory's chemical inventory system.
Preparation of Stock Solutions
All procedures involving the handling of solid this compound or its concentrated solutions should be performed in a certified chemical fume hood.
-
Gather Materials: Assemble all necessary equipment, including the vial of this compound, appropriate solvent (e.g., DMSO), calibrated pipettes, and vortex mixer.
-
Weighing (if applicable): If weighing the solid compound, do so in a ventilated balance enclosure or a chemical fume hood to minimize inhalation exposure.
-
Dissolving:
-
Carefully open the vial containing the solid compound.
-
Add the calculated volume of solvent to the vial to achieve the desired stock concentration. This compound is soluble in DMSO up to 20 mM.[1]
-
Securely cap the vial and vortex until the solid is completely dissolved. Gentle warming may be applied if necessary, but monitor for any signs of degradation.
-
-
Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.
-
Storage of Stock Solution: Store the stock solution at -20°C. When stored at -20°C, it should be used within one month. For longer-term storage of up to six months, it is recommended to store at -80°C.[2]
Experimental Use
-
Dilutions: Prepare working solutions by diluting the stock solution in the appropriate experimental buffer or media.
-
Handling: Always wear the prescribed PPE when handling solutions containing this compound.
-
Spill Management: In the event of a spill, immediately alert others in the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area with an appropriate solvent and then with soap and water.
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.
-
Waste Segregation:
-
Solid Waste: Unused solid this compound and any materials used for cleaning up spills (e.g., absorbent pads, contaminated gloves) should be collected in a clearly labeled, sealed container.
-
Liquid Waste: Unused solutions containing this compound and contaminated solvents should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary solvent if applicable.
-
Storage of Waste: Store waste containers in a designated satellite accumulation area until they are collected by the institution's environmental health and safety department.
-
Decontamination: All glassware and equipment that have come into contact with this compound should be thoroughly rinsed with an appropriate solvent, and the rinsate collected as hazardous waste before standard washing procedures.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Workflow for the safe handling of this compound.
Caption: Mechanism of action for this compound as an M1 antagonist.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
